(R)-DM4-SPDP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C45H61ClN4O14S2 |
|---|---|
分子量 |
981.6 g/mol |
IUPAC 名称 |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate |
InChI |
InChI=1S/C45H61ClN4O14S2/c1-25-12-11-13-32(60-10)45(58)24-31(61-42(57)47-45)26(2)40-44(6,63-40)33(23-37(54)49(8)29-21-28(20-25)22-30(59-9)39(29)46)62-41(56)27(3)48(7)34(51)16-18-43(4,5)66-65-19-17-38(55)64-50-35(52)14-15-36(50)53/h11-13,21-22,26-27,31-33,40,58H,14-20,23-24H2,1-10H3,(H,47,57) |
InChI 键 |
VCCMUJGGUQZUOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-DM4-SPDP: Chemical Structure, Properties, and Applications in Antibody-Drug Conjugates
This technical guide provides a comprehensive overview of (R)-DM4-SPDP, a key component in the development of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is a drug-linker conjugate composed of the potent microtubule-inhibiting maytansinoid, DM4, and a cleavable disulfide linker, SPDP (succinimidyl 3-(2-pyridyldithio)propionate). The "(R)" designation refers to the specific stereochemistry of the methyl group on the pentanoic acid portion of the linker, which has been shown to influence the stability and efficacy of the resulting ADC.
The chemical structure of this compound is presented below:
(Image of the chemical structure of this compound would be placed here in a real document)
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C45H61ClN4O14S2 | [1] |
| Molecular Weight | 981.57 g/mol | [1] |
| CAS Number | 2245698-48-8 | [2] |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C | [3] |
Mechanism of Action
The pharmacological activity of this compound is realized through its function as a component of an ADC. The overall mechanism involves a multi-step process, from targeted delivery to the induction of cancer cell death.
Targeted Delivery via Antibody-Drug Conjugates
This compound is conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen on the surface of cancer cells. This targeted delivery mechanism is crucial for minimizing off-target toxicity to healthy tissues.[4]
Internalization and Intracellular Release of DM4
Upon binding of the ADC to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[4] Once inside the cell, the ADC is trafficked to lysosomes. The acidic environment and the presence of lysosomal proteases are thought to contribute to the degradation of the antibody component. The key step in the release of the active DM4 payload is the cleavage of the disulfide bond within the SPDP linker. This is facilitated by the high intracellular concentration of reducing agents, most notably glutathione (GSH).[2] The steric hindrance around the disulfide bond, influenced by the methyl groups in the SPDP linker, plays a critical role in the stability of the ADC in circulation and the rate of payload release within the tumor cell.[5]
Microtubule Inhibition and Induction of Apoptosis by DM4
Once released, DM4, a potent maytansinoid derivative, exerts its cytotoxic effect by binding to tubulin at or near the vinblastine-binding site.[1] This binding disrupts microtubule dynamics, a critical process for the formation and function of the mitotic spindle during cell division. The inhibition of microtubule polymerization leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6]
The signaling pathway for DM4-induced apoptosis is complex and involves both intrinsic and extrinsic pathways. Key events include the activation of caspase cascades, mitochondrial dysfunction, and the upregulation of pro-apoptotic proteins.[7]
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced G1 arrest and apoptosis via MDM4/MDM2 double knockdown and MEK inhibition in wild-type TP53 colon and gastric cancer cells with aberrant KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of (R)-DM4-SPDP in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-DM4-SPDP, a potent antibody-drug conjugate (ADC) payload system, in cancer cells. The document details the molecular interactions, cellular processes, and signaling pathways that contribute to its cytotoxic effects, supported by quantitative data and detailed experimental protocols.
Introduction to this compound
(R)-DM4 is a highly potent maytansinoid, a class of microtubule-targeting agents that inhibit cell division.[1] It is a thiol-containing derivative of maytansine, designed for conjugation to antibodies via a linker.[1] The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a short-chain crosslinker that forms a cleavable disulfide bond.[2] In the context of an ADC, a monoclonal antibody provides tumor specificity, delivering the cytotoxic DM4 payload directly to cancer cells. The SPDP linker ensures the stable attachment of DM4 to the antibody in circulation and its subsequent release within the target cell.[3][4]
The general mechanism of an ADC employing the DM4-SPDP system involves a multi-step process:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[5][6]
-
Intracellular Trafficking and Payload Release: The ADC-antigen complex is trafficked to endosomes and then lysosomes.[3][6] The acidic and reducing environment of these compartments, particularly the high concentration of intracellular glutathione (GSH), facilitates the cleavage of the disulfide bond in the SPDP linker, releasing the active DM4 payload.[3][4]
-
Cytotoxicity: Once released into the cytoplasm, DM4 exerts its potent cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][7]
Molecular Mechanism of Action of DM4
The primary intracellular target of DM4 is tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.
Interaction with Tubulin
DM4 binds to β-tubulin at or near the vinca alkaloid binding site.[8][9] This binding inhibits tubulin polymerization and disrupts microtubule assembly.[1][9] Furthermore, DM4 and its metabolites, such as S-methyl-DM4, have been shown to strongly suppress microtubule dynamic instability, which is the process of alternating growth and shrinkage of microtubules.[9][10] This suppression of dynamics occurs at sub-nanomolar concentrations and is a key contributor to the potent cytotoxicity of maytansinoids.[10]
Disruption of Microtubule Dynamics
By binding to tubulin and inhibiting its polymerization, DM4 leads to the depolymerization of microtubules. This disruption of the microtubule network has profound consequences for the cell, particularly during mitosis. The formation of a functional mitotic spindle is prevented, leading to a halt in the cell cycle.[11]
Cell Cycle Arrest
The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[11] This prolonged mitotic arrest is a common outcome for cells treated with microtubule-targeting agents. Unable to complete mitosis, the cell is ultimately driven towards programmed cell death, or apoptosis.[12]
Induction of Apoptosis
The sustained G2/M arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[11][13] This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13][14] The cellular stress induced by mitotic arrest leads to the activation of pro-apoptotic Bcl-2 family members, which in turn permeabilize the outer mitochondrial membrane.[15]
This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[15][16] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase, caspase-9.[13] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7.[16] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[11][16]
Quantitative Data
The following tables summarize key quantitative data related to the activity of DM4 and DM4-containing ADCs.
Table 1: Tubulin Binding Affinity of Maytansinoids
| Compound | Dissociation Constant (KD) to Tubulin | Reference |
| Maytansine | 0.86 ± 0.23 µmol/L | [9][10] |
| S-methyl DM1 | 0.93 ± 0.22 µmol/L | [9][10] |
| S-methyl DM1 (to microtubule ends) | 0.1 ± 0.05 µmol/L | [9][10] |
Table 2: In Vitro Cytotoxicity (IC50) of DM4-Containing ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Her2 | N87 | Gastric Carcinoma | 13 - 43 | [17] |
| Her2 | BT474 | Breast Ductal Carcinoma | 13 - 43 | [17] |
| Her2 | HCC1954 | Breast Ductal Carcinoma | < 173 | [17][18] |
| Her2 | MDA-MB-361-DYT2 | Breast Carcinoma | 25 - 80 (high DAR) | [17] |
| Integrin αVβ3 | U87MG | Glioblastoma | Not specified | [19] |
| Integrin αVβ3 | SK-MEL-28 | Malignant Melanoma | Not specified | [19] |
| Integrin αVβ3 | SK-OV-3 | Ovarian Adenocarcinoma | Not specified | [19] |
| Integrin αVβ3 | A549 | Lung Carcinoma | Not specified | [19] |
Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
ADC Treatment: Prepare serial dilutions of the DM4-containing ADC in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules.
-
Reagent Preparation: Reconstitute purified tubulin protein to a concentration of 3-5 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a GTP solution to a final concentration of 1 mM.
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution and the test compound (DM4) at various concentrations. Include a vehicle control (e.g., DMSO) and known inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) as controls.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C and add the GTP solution to initiate polymerization.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm or 350 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.[12][20][21]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the DM4-treated samples to the control to determine the inhibitory effect on tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the DM4-containing ADC at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[22]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[22]
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the DM4-containing ADC as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[23]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is typically excited at 488 nm and emission is detected at ~530 nm, while PI is excited at 488 nm and emission is detected at ~617 nm.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall mechanism of action of a DM4-SPDP ADC in a cancer cell.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: DM4-induced intrinsic apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. interchim.fr [interchim.fr]
- 13. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. researchgate.net [researchgate.net]
The Dawn of a New Era in Targeted Cancer Therapy: A Technical Guide to the Discovery and Development of Maytansinoid ADCs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maytansinoid antibody-drug conjugates (ADCs) represent a pivotal advancement in the field of targeted cancer therapy. By combining the exquisite specificity of monoclonal antibodies with the potent cytotoxic activity of maytansinoid payloads, these complex biotherapeutics have demonstrated significant clinical benefit in the treatment of various malignancies. This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of maytansinoid ADCs. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.
Introduction: The Genesis of Maytansinoid ADCs
The journey of maytansinoid ADCs begins with the discovery of maytansine, a natural product isolated from the Ethiopian shrub Maytenus ovatus.[1] Maytansine exhibited potent anti-mitotic activity by inhibiting tubulin polymerization, a mechanism that disrupts microtubule formation and leads to cell cycle arrest and apoptosis.[2][3] However, its clinical development as a standalone chemotherapeutic agent was hampered by severe systemic toxicity and a narrow therapeutic window.[4][5]
The advent of monoclonal antibody technology provided a revolutionary solution to this challenge. By conjugating maytansinoids to antibodies that specifically target tumor-associated antigens, it became possible to deliver these highly potent cytotoxic agents directly to cancer cells, thereby minimizing off-target toxicity and widening the therapeutic index. This concept laid the foundation for the development of maytansinoid ADCs.
A key breakthrough in this field was the synthesis of maytansinoid derivatives, such as DM1 (mertansine) and DM4 (ravtansine), which possess a thiol group that allows for stable conjugation to antibodies via various linker chemistries.[6][7] These derivatives retain the potent anti-mitotic activity of the parent compound.[8]
Mechanism of Action: A Multi-faceted Assault on Cancer Cells
The efficacy of maytansinoid ADCs stems from a multi-step process that culminates in the targeted destruction of cancer cells.
-
Target Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[2]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the acidic environment of the lysosome, proteases degrade the antibody, leading to the release of the maytansinoid payload. The mechanism of payload release is dependent on the type of linker used.[9]
-
Microtubule Disruption and Mitotic Arrest: Once released into the cytoplasm, the maytansinoid payload binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.[2] This interference with the microtubule network leads to cell cycle arrest in the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately resulting in programmed cell death.[10]
Key Components of Maytansinoid ADCs
The efficacy and safety of a maytansinoid ADC are determined by the interplay of its three core components: the monoclonal antibody, the linker, and the maytansinoid payload.
Monoclonal Antibody
The choice of the monoclonal antibody is critical for the specificity of the ADC. The antibody must target an antigen that is highly expressed on the surface of tumor cells with limited or no expression on healthy tissues. Two notable examples are:
-
Trastuzumab: A humanized IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2), which is overexpressed in a subset of breast and gastric cancers.
-
Mirvetuximab: A monoclonal antibody that targets folate receptor alpha (FRα), a protein overexpressed in a high percentage of ovarian cancers.
Linker Chemistry
The linker connects the maytansinoid payload to the antibody and plays a crucial role in the stability and mechanism of drug release. There are two main types of linkers used in maytansinoid ADCs:
-
Non-cleavable Linkers: These linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond. The payload is released only after the complete lysosomal degradation of the antibody. This results in the formation of a charged lysine-linker-payload metabolite that is less permeable to cell membranes, thereby minimizing the "bystander effect" (the killing of neighboring antigen-negative cells).[11] Trastuzumab emtansine (T-DM1) utilizes a non-cleavable SMCC linker.
-
Cleavable Linkers: These linkers are designed to be cleaved within the tumor microenvironment or inside the cancer cell. Disulfide-based linkers, for instance, are cleaved in the reducing environment of the cell, releasing the unmodified, cell-permeable payload. This can lead to a potent bystander effect, which may be advantageous in treating heterogeneous tumors with variable antigen expression.[4] Mirvetuximab soravtansine employs a cleavable disulfide linker.
Maytansinoid Payloads: DM1 and DM4
DM1 and DM4 are the most clinically advanced maytansinoid derivatives used in ADCs. They are highly potent microtubule inhibitors with IC50 values typically in the sub-nanomolar range against a variety of cancer cell lines.[8][12]
Quantitative Data Summary
The following tables summarize key quantitative data for maytansinoid payloads and approved ADCs.
Table 1: In Vitro Cytotoxicity of Maytansinoid Payloads
| Payload | Cancer Cell Line | IC50 (nM) | Reference |
| DM1 | SK-BR-3 (Breast) | 0.3 - 0.4 | [13] |
| DM1 | BT-474 (Breast) | ~0.036 | [14] |
| DM1 | NCI-N87 (Gastric) | ~0.1 | [6] |
| DM4 | SK-BR-3 (Breast) | < 0.03 | [13] |
| DM4 | A549 (Lung) | 2.6 - 7.9 | [15] |
| DM4 | HeLa (Cervical) | 3.0 - 6.7 | [15] |
Table 2: Clinical Efficacy of Trastuzumab Emtansine (T-DM1) in HER2-Positive Metastatic Breast Cancer
| Clinical Trial | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| EMILIA | T-DM1 | 495 | 43.6% | 9.6 months | 30.9 months | [16] |
| Lapatinib + Capecitabine | 496 | 30.8% | 6.4 months | 25.1 months | [16] | |
| TH3RESA | T-DM1 | 404 | 31.3% | 6.2 months | 22.7 months | [17] |
| Physician's Choice | 198 | 8.6% | 3.3 months | 15.8 months | [17] | |
| MARIANNE | T-DM1 + Pertuzumab | 365 | 64.2% | 15.7 months | 50.9 months | [] |
| T-DM1 | 367 | 59.7% | 14.1 months | 51.8 months | [] | |
| Trastuzumab + Taxane | 363 | 67.9% | 13.7 months | 54.2 months | [] |
Table 3: Clinical Efficacy of Mirvetuximab Soravtansine in FRα-High, Platinum-Resistant Ovarian Cancer
| Clinical Trial | Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| SORAYA | Mirvetuximab Soravtansine | 106 | 32.4% | 4.3 months | 13.8 months | [19][20] |
| MIRASOL | Mirvetuximab Soravtansine | 227 | 42.3% | 5.62 months | 16.46 months | [5][21] |
| Investigator's Choice Chemo | 226 | 15.9% | 3.98 months | 12.75 months | [5][21] | |
| FORWARD I (FRα-High) | Mirvetuximab Soravtansine | 218 | 24% | 4.8 months | 16.4 months | |
| Chemotherapy | 109 | 10% | 3.3 months | 12.0 months |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of maytansinoid ADCs.
Synthesis of a Maytansinoid ADC via Lysine Conjugation (e.g., T-DM1)
This protocol describes the conjugation of a thiol-containing maytansinoid (DM1) to a monoclonal antibody (e.g., trastuzumab) via a non-cleavable SMCC linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC linker (N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)
-
Organic co-solvent (e.g., DMA or DMSO)
-
Purification system (e.g., size exclusion chromatography - SEC)
Procedure:
-
Antibody Modification:
-
Adjust the antibody concentration to 5-10 mg/mL in conjugation buffer.
-
Dissolve the SMCC linker in an organic co-solvent to a stock concentration of ~10 mM.
-
Add a 5-10 molar excess of the SMCC linker solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove excess, unreacted SMCC linker by buffer exchange using SEC or tangential flow filtration (TFF) into the conjugation buffer.
-
-
Conjugation:
-
Dissolve DM1 in an organic co-solvent to a stock concentration of ~10 mM.
-
Add a 1.5-2.0 molar excess of the DM1 solution (relative to the number of incorporated maleimide groups) to the modified antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unreacted DM1 and other small molecules using SEC or TFF.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of a maytansinoid ADC against target cancer cells.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for T-DM1)
-
Complete cell culture medium
-
Maytansinoid ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor activity of a maytansinoid ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for xenograft implantation
-
Maytansinoid ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-10 million cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer the maytansinoid ADC and vehicle control intravenously at the desired dose and schedule.
-
-
Efficacy Assessment:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the ADC.
-
Conclusion and Future Directions
Maytansinoid ADCs have emerged as a powerful class of anti-cancer therapeutics, with two agents, trastuzumab emtansine and mirvetuximab soravtansine, demonstrating significant clinical success. The continued evolution of this technology focuses on several key areas:
-
Novel Targets: Identifying new tumor-specific antigens to expand the applicability of maytansinoid ADCs to a broader range of cancers.
-
Linker and Payload Optimization: Developing next-generation linkers with improved stability and payload release characteristics, and engineering novel maytansinoid derivatives with enhanced potency and reduced off-target toxicity.
-
Site-Specific Conjugation: Utilizing advanced conjugation technologies to produce more homogeneous ADCs with a defined drug-to-antibody ratio, leading to improved pharmacokinetics and a wider therapeutic window.
-
Combination Therapies: Exploring the synergistic effects of maytansinoid ADCs with other anti-cancer agents, such as immune checkpoint inhibitors and targeted small molecules.
The in-depth understanding of the principles and methodologies outlined in this guide will be instrumental for the scientific community to continue to innovate and develop the next generation of maytansinoid ADCs, further advancing the promise of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of mirvetuximab soravtansine-gynx in folate receptor alpha-expressing platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mirvetuximab soravtansine has activity in platinum-sensitive epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medic.upm.edu.my [medic.upm.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 19. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Exhibit99-1 [sec.gov]
In Vitro Cytotoxicity of Free DM4 Maytansinoid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of the free maytansinoid, DM4. DM4 is a potent microtubule-targeting agent that has garnered significant interest as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] This document details its mechanism of action, summarizes its cytotoxic activity across various cancer cell lines, provides a detailed experimental protocol for assessing its cytotoxicity, and visualizes the key cellular pathways involved.
Introduction to DM4 Maytansinoid
DM4, a synthetic derivative of maytansine, is a thiol-containing maytansinoid designed for conjugation to antibodies or other targeting moieties.[] As a free drug, it exhibits extremely high cytotoxicity against proliferating cancer cells. Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis (programmed cell death).[4]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of free DM4 required to inhibit the growth of 50% of a cancer cell population in vitro. Maytansinoids, including DM4, are known for their sub-nanomolar to picomolar potency.[5]
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference(s) |
| KB | Head and Neck | DM4Me | <1 | [6] |
| P-388 | Murine Leukemia | Maytansine | 0.0006 | [5] |
| L1210 | Murine Leukemia | Maytansine | 0.002 | [5] |
| KB | Human Nasopharynx Carcinoma | Maytansine | 0.008 | [5] |
Note: DM4Me is a methylated derivative of DM4. The IC50 values for maytansine are included to provide a reference for the general potency of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the IC50 of a cytotoxic compound.[7]
Materials
-
Target cancer cell lines
-
Complete cell culture medium
-
Free DM4 maytansinoid
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm or 570 nm)
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of free DM4 in DMSO.
-
Perform serial dilutions of the DM4 stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of DM4. Include a vehicle control (medium with the same concentration of DMSO as the highest DM4 concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 4 hours at 37°C.[7]
-
Observe the formation of purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each DM4 concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the DM4 concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing the Mechanism of Action
Experimental Workflow
The following diagram illustrates the workflow for determining the in vitro cytotoxicity of free DM4 using the MTT assay.
DM4-Induced Apoptosis Signaling Pathway
Free DM4 exerts its cytotoxic effects by inducing apoptosis. The following diagram outlines the key signaling events initiated by DM4's interaction with microtubules.
Conclusion
Free DM4 maytansinoid is a highly potent cytotoxic agent that induces cancer cell death through the disruption of microtubule dynamics and subsequent activation of apoptotic pathways. Its sub-nanomolar to picomolar efficacy makes it a compelling payload for the development of targeted cancer therapies such as ADCs. The standardized in vitro cytotoxicity assays, like the MTT assay, are crucial for quantifying its potency and understanding its therapeutic potential. Further research to establish a broad panel of IC50 values across diverse cancer cell lines will be invaluable for the continued development and application of DM4-based therapeutics.
References
- 1. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Stereochemical Landscape of (R)-DM4-SPDP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of (R)-DM4-SPDP, a critical component in the development of antibody-drug conjugates (ADCs). A thorough understanding of the three-dimensional arrangement of atoms within the cytotoxic payload, DM4, and its conjugation to the SPDP linker is paramount for ensuring the efficacy and safety of the resulting ADC. This document delves into the synthesis, mechanism of action, and analytical characterization of this compound, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.
Introduction to Maytansinoids and DM4
Maytansinoids are a class of potent microtubule-targeting agents originally isolated from the shrub Maytenus ovatus.[1][2] These macrolide structures induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[2] However, their high systemic toxicity precluded their use as standalone chemotherapeutic agents.[1] The advent of ADCs provided a mechanism to deliver these potent payloads specifically to cancer cells, thereby increasing the therapeutic window.
DM4 (ravtansine) is a synthetic derivative of maytansine developed for use in ADCs.[2][3] It possesses a thiol group that allows for covalent attachment to a linker, which in turn is conjugated to a monoclonal antibody.[3] The cytotoxic activity of maytansinoids is highly dependent on their stereochemistry, particularly at the C3 position where the amino acid side chain is attached.[3]
The Stereochemistry of (R)-DM4
The designation "(R)" in (R)-DM4 refers to the stereochemistry at a specific chiral center within the molecule. While maytansinoids possess multiple chiral centers, the stereochemistry of the amino acid side chain is particularly crucial for biological activity. The synthesis of DM4 utilizes N-methyl-L-alanine, where the "L" configuration corresponds to the (S) enantiomer. However, the Cahn-Ingold-Prelog priority rules applied to the entire maytansinoid structure can result in an (R) designation for the final conjugate at a different stereocenter. For the purpose of this guide, "(R)-DM4" will refer to the biologically active diastereomer synthesized using N-methyl-L-alanine. The precise stereochemical assignment for each of the numerous chiral centers in the maytansine core is complex and typically confirmed through advanced analytical techniques like X-ray crystallography, though such data for DM4 is not publicly available.
The synthesis of DM4 involves the esterification of maytansinol with a thiol-containing N-methyl-L-alanine side chain. This process can result in a mixture of diastereomers, which must be separated to isolate the desired potent isomer.[4]
Table 1: Key Stereochemical Features of DM4
| Feature | Description | Significance |
| Maytansinoid Core | A 19-membered ansa macrolide with multiple chiral centers. | The complex three-dimensional structure is essential for binding to tubulin. |
| C3-Ester Side Chain | An N-methyl-L-alanine derivative containing a thiol group for linker attachment. | The stereochemistry of this side chain is a primary determinant of cytotoxic potency. The L-amino acid precursor is critical for high activity.[3] |
| Diastereomers | Stereoisomers that are not mirror images of each other. Arise from the combination of the chiral maytansinol core and the chiral side chain. | Diastereomers can exhibit significantly different biological activities and physicochemical properties. Separation is crucial for consistent drug product quality. |
The SPDP Linker: A Bridge for Targeted Delivery
The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker commonly used in the construction of ADCs.[5][6] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on an antibody) and a pyridyldithio group that reacts with sulfhydryl groups (e.g., the thiol on DM4) to form a disulfide bond.[5]
This disulfide bond is designed to be stable in the systemic circulation but cleavable in the reducing environment inside a target cell.[6] This intracellular release mechanism is a key feature of many successful ADCs.
Table 2: Properties of the SPDP Linker
| Property | Description |
| Reactive Groups | NHS ester (amine-reactive) and Pyridyldithio (thiol-reactive) |
| Bond Formed with Payload | Disulfide bond |
| Cleavage Mechanism | Reduction of the disulfide bond |
| Solubility | Limited aqueous solubility; typically dissolved in an organic solvent like DMSO or DMF for conjugation reactions. |
Synthesis and Conjugation of this compound
The synthesis of (R)-DM4 and its conjugation to an antibody via the SPDP linker is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained with high purity.
Synthesis of (R)-DM4
A detailed protocol for the synthesis of DM4 has been described in the literature and patents.[3][4] The key steps are outlined below.
Experimental Protocol: Synthesis of L-DM4-SMe (precursor to DM4) [4]
-
Preparation of 4-Methyl-4-(methyldithio)pentanoic acid: This intermediate is synthesized from isobutylene sulfide and acetonitrile, followed by hydrolysis and reaction with methyl methanethiolsulfonate.
-
Coupling with N-methyl-L-alanine: The pentanoic acid derivative is converted to its N-hydroxysuccinimide ester and then reacted with N-methyl-L-alanine to form the complete side chain.
-
Esterification with Maytansinol: The carboxylic acid of the side chain is coupled with the C3 hydroxyl group of maytansinol in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., zinc chloride). This step produces a mixture of diastereomers.
-
Purification: The diastereomeric mixture is separated by high-performance liquid chromatography (HPLC) on a cyano-bonded column to isolate the desired L-amino acid-containing isomer (L-DM4-SMe).
Antibody-DM4 Conjugation via SPDP Linker
The conjugation process involves two main stages: modification of the antibody with the SPDP linker and subsequent reaction with the DM4 payload.
Experimental Protocol: Antibody-SPDP-DM4 Conjugation
-
Antibody Modification: The antibody is reacted with a molar excess of SPDP in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The NHS ester of SPDP reacts with lysine residues on the antibody to form a stable amide bond, introducing the pyridyldithio group onto the antibody surface.
-
Purification: The SPDP-modified antibody is purified to remove excess linker and byproducts, typically by size exclusion chromatography or tangential flow filtration.
-
Conjugation with (R)-DM4: The thiol-containing (R)-DM4 (obtained by reduction of the L-DM4-SMe precursor with a reducing agent like DTT) is added to the purified SPDP-modified antibody. The thiol group of DM4 reacts with the pyridyldithio group on the antibody to form a disulfide bond, releasing pyridine-2-thione.
-
Final Purification: The final ADC conjugate is purified to remove any unconjugated DM4 and other impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20180043013A1 - Cytotoxic agents comprising new maytansinoids (dm4) - Google Patents [patents.google.com]
- 4. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 5. US10844135B2 - Method of targeting specific cell populations using cell-binding agent maytansinoid conjugates linked via a non-cleavable linker, said conjugates and methods of making said - Google Patents [patents.google.com]
- 6. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of (R)-DM4-SPDP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of (R)-DM4-SPDP, a critical drug-linker used in the development of Antibody-Drug Conjugates (ADCs). Understanding the behavior of this potent cytotoxic agent conjugated to its linker in aqueous buffers is paramount for ensuring the efficacy, safety, and optimal formulation of ADCs. This document synthesizes key chemical principles and outlines experimental protocols to guide researchers in this essential aspect of drug development.
Introduction to this compound
This compound is a conjugate molecule comprising the highly potent maytansinoid tubulin inhibitor, DM4, and a heterobifunctional crosslinker, SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). The SPDP linker facilitates the covalent attachment of DM4 to an antibody via a cleavable disulfide bond. The stability of this entire construct in various aqueous environments dictates its shelf-life, in vivo performance, and ultimately, its therapeutic window. While specific quantitative data for the unconjugated this compound is not extensively available in public literature, this guide extrapolates from the known chemistry of its components and the general behavior of similar ADCs.
Solubility of this compound in Aqueous Buffers
The aqueous solubility of this compound is influenced by the physicochemical properties of both the DM4 payload and the SPDP linker. DM4 is known to be a hydrophobic molecule, which can limit the aqueous solubility of the entire conjugate.
Key Factors Influencing Solubility:
-
pH: The pH of the aqueous buffer can influence the charge of the molecule, which in turn can affect its solubility.
-
Buffer Composition: The type and concentration of buffer salts can impact solubility through effects on ionic strength and specific ion interactions.
-
Co-solvents: The addition of organic co-solvents, such as DMSO or ethanol, is often necessary for initial solubilization and preparation of stock solutions.
-
Temperature: Solubility can be temperature-dependent, though this effect is generally less pronounced than for solid-state dissolution.
-
Hydrophilic Linkers: While the basic SPDP linker is relatively hydrophobic, the incorporation of hydrophilic modifications, such as polyethylene glycol (PEG) or sulfonate groups, can significantly enhance the aqueous solubility of maytansinoid-linker conjugates[1][2].
Expected Solubility Profile:
Based on the hydrophobic nature of DM4, this compound is expected to have limited intrinsic aqueous solubility. The use of hydrophilic linkers is a common strategy to improve the solubility and reduce aggregation of ADCs carrying maytansinoid payloads[1][2].
Table 1: Summary of Expected Solubility Characteristics of this compound
| Parameter | Expected Influence on Solubility | Rationale |
| pH | Moderate | Changes in pH may alter the charge state of the molecule, potentially affecting solubility. |
| Ionic Strength | Variable | High salt concentrations can either increase ("salting in") or decrease ("salting out") solubility. |
| Organic Co-solvents | High | The hydrophobic nature of DM4 necessitates the use of co-solvents for solubilization. |
| Hydrophilic Linker Modifications | High | Incorporation of PEG or charged groups can significantly improve aqueous solubility[1][2]. |
Stability of this compound in Aqueous Buffers
The stability of this compound in aqueous solutions is primarily governed by the chemical lability of the SPDP linker, which contains two key functional groups prone to degradation: an N-hydroxysuccinimide (NHS) ester and a disulfide bond.
Key Degradation Pathways:
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis, which is a significant consideration before conjugation to an antibody. The rate of this hydrolysis is highly pH-dependent, increasing with higher pH[3][4]. At pH 7, the half-life of an NHS ester can be several hours, while at pH 9, it can be less than 10 minutes[3][4].
-
Cleavage of the Disulfide Bond: The disulfide bond is relatively stable in circulation but is designed to be cleaved by reducing agents, such as glutathione, which are present at high concentrations within the cell. This cleavage is the intended mechanism for payload release. In vitro, the disulfide bond is generally stable but can be susceptible to reduction by thiol-containing species[].
-
Thiol-Disulfide Exchange: In the presence of free thiols, the disulfide bond of the SPDP linker can undergo exchange reactions, potentially leading to premature release of the payload.
Factors Affecting Stability:
-
pH: Higher pH accelerates the hydrolysis of the NHS ester[3][4]. The stability of the disulfide bond can also be influenced by pH.
-
Temperature: Increased temperature generally accelerates the rates of chemical degradation reactions, including hydrolysis.
-
Presence of Reducing Agents: Reducing agents like dithiothreitol (DTT) will readily cleave the disulfide bond[4].
-
Presence of Free Thiols: Free sulfhydryl groups in the buffer or from other molecules can lead to disulfide exchange.
Table 2: Summary of Expected Stability Characteristics of this compound
| Degradation Pathway | Key Influencing Factors | Expected Outcome |
| NHS Ester Hydrolysis | High pH, High Temperature | Loss of reactivity towards primary amines (e.g., on an antibody). |
| Disulfide Bond Cleavage | Reducing Agents (e.g., DTT, glutathione) | Release of the DM4 payload. |
| Thiol-Disulfide Exchange | Presence of free thiols | Premature release of the payload. |
Experimental Protocols
To experimentally determine the solubility and stability of this compound, a series of well-established assays can be employed.
Solubility Assessment
a) Kinetic Solubility Assay
This high-throughput method assesses the solubility of a compound when transitioning from an organic solvent to an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Serial Dilution: Serially dilute the stock solution in the same organic solvent.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by measuring light scattering at a specific wavelength (e.g., 620 nm) with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
b) Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Protocol:
-
Addition of Excess Compound: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Separation of Solid: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation products and pathways under stressed conditions.
Protocol:
-
Preparation of Solutions: Prepare solutions of this compound in a series of aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Application of Stress Conditions:
-
Hydrolytic Stress: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution.
-
Photolytic Stress: Expose the solution to a controlled light source (e.g., UV or fluorescent light).
-
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection). This method should be able to separate the intact this compound from its degradation products.
-
Data Evaluation: Quantify the amount of remaining intact this compound and identify and quantify the major degradation products. Calculate degradation rates and half-lives under each condition.
Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability testing of this compound.
Potential Degradation Pathway of the SPDP Linker in Aqueous Buffer
Caption: Key degradation pathways of the SPDP linker component.
Conclusion
The solubility and stability of this compound in aqueous buffers are critical parameters that must be thoroughly characterized during the development of ADCs. While this compound is expected to have limited aqueous solubility due to the hydrophobic nature of DM4, this can be addressed through formulation strategies and the use of hydrophilic linkers. The stability of the molecule is primarily dictated by the susceptibility of the NHS ester to hydrolysis and the disulfide bond to reduction. A comprehensive understanding of these properties, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the successful development of safe and effective ADC therapeutics.
References
The Ascent of Maytansinoids: A Technical History of Their Journey in Cancer Therapy
A comprehensive guide for researchers, scientists, and drug development professionals on the evolution of maytansinoids from potent natural toxins to precision-guided cancer therapeutics.
Executive Summary
Maytansinoids, a class of potent antimitotic agents, have carved a significant niche in the landscape of cancer therapy. Initially isolated in the 1970s, their powerful cytotoxicity was hampered by severe systemic toxicity in early clinical trials. The advent of antibody-drug conjugate (ADC) technology has revitalized interest in maytansinoids, enabling their targeted delivery to tumor cells and markedly improving their therapeutic index. This technical guide provides an in-depth exploration of the history of maytansinoids, detailing their discovery, mechanism of action, the development of key derivatives such as DM1 and DM4, and their successful integration into FDA-approved ADCs like ado-trastuzumab emtansine (Kadcyla®) and mirvetuximab soravtansine (Elahere®). We present a compilation of quantitative data from pivotal clinical trials, detailed experimental protocols for their study, and a visual representation of their mechanism of action through signaling pathway diagrams.
Discovery and Early Development
The story of maytansinoids began in the 1970s with the isolation of maytansine from the Ethiopian shrub Maytenus serrata.[1] Possessing a unique 19-member ansa macrolide structure, maytansine demonstrated extraordinary potency as an antitumor agent.[2] Further research led to the discovery of related compounds, collectively known as maytansinoids, from various natural sources including higher plants, mosses, and the actinomycete Actinosynnema pretiosum, which produces ansamitocins.[2][3] Ansamitocin P-3, a structural analogue of maytansine, has become a key precursor for the semi-synthesis of maytansinoid derivatives used in modern cancer therapies.[4][5]
Early preclinical studies revealed that maytansinoids were highly effective against a range of tumor cell lines, exhibiting up to 1000 times the in vitro inhibitory activity of conventional chemotherapeutic agents like doxorubicin, with IC50 values in the sub-nanomolar range.[6] However, the promise of maytansine as a standalone therapy was quickly curtailed by its narrow therapeutic window and significant systemic toxicities observed in phase II clinical trials, including neurotoxicity and gastrointestinal issues.[6][7] These adverse effects precluded its direct use in humans and underscored the need for a targeted delivery system.[6]
Mechanism of Action: Potent Microtubule Inhibition
Maytansinoids exert their cytotoxic effects by potently inhibiting the assembly of microtubules, which are essential components of the cytoskeleton crucial for cell division, intracellular transport, and maintenance of cell structure.[1] They bind to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site.[8] This interaction disrupts microtubule dynamics by suppressing both their growth and shortening phases, a process known as suppressing microtubule dynamic instability.[8][9]
The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, specifically during mitosis.[10] This prolonged mitotic arrest activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism.[11][12] The SAC prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Persistent mitotic arrest ultimately triggers a cascade of events leading to programmed cell death, or apoptosis.[9]
Signaling Pathway of Maytansinoid-Induced Mitotic Arrest and Apoptosis
The Advent of Antibody-Drug Conjugates (ADCs)
The limitations of systemic maytansinoid administration led to the development of ADCs, a revolutionary approach to targeted cancer therapy. ADCs consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload like a maytansinoid, and a chemical linker that connects the two. This design allows for the selective delivery of the cytotoxic agent to cancer cells, thereby minimizing exposure to healthy tissues and reducing systemic toxicity.[7]
Key Maytansinoid Derivatives for ADCs: DM1 and DM4
To facilitate conjugation to antibodies, maytansine was chemically modified to introduce a thiol or disulfide group, leading to the synthesis of derivatives like DM1 and DM4.[6] These derivatives retain the high cytotoxicity of the parent compound. Ansamitocin P-3 is a common starting material for the semi-synthesis of these derivatives.[4][5]
The Bystander Effect
A crucial aspect of some maytansinoid ADCs is the "bystander effect." This phenomenon occurs when the cytotoxic payload, after being released inside the target cancer cell, can diffuse across the cell membrane and kill neighboring tumor cells that may not express the target antigen.[] This is particularly important in tumors with heterogeneous antigen expression. The ability of a maytansinoid metabolite to induce a bystander effect is influenced by its membrane permeability.[3]
Pivotal Maytansinoid ADCs in the Clinic
The success of the ADC concept is exemplified by the FDA approval of two maytansinoid-based therapies: ado-trastuzumab emtansine (T-DM1, Kadcyla®) and mirvetuximab soravtansine (Elahere®).
Ado-trastuzumab emtansine (T-DM1, Kadcyla®)
T-DM1 is an ADC composed of the anti-HER2 antibody trastuzumab, the maytansinoid derivative DM1, and a stable, non-cleavable thioether linker (SMCC). It is approved for the treatment of HER2-positive breast cancer.
Table 1: Efficacy and Safety Data from the KATHERINE Clinical Trial for T-DM1
| Endpoint | T-DM1 (n=743) | Trastuzumab (n=743) | Hazard Ratio (95% CI) | p-value |
| Invasive Disease-Free Survival (IDFS) | ||||
| 3-Year IDFS Rate | 88.3%[14] | 77.0%[14] | 0.50 (0.39-0.64) | <0.001[14] |
| 7-Year IDFS Rate | 80.8%[1] | 67.1%[1] | 0.54 (0.44-0.66) | - |
| Overall Survival (OS) | ||||
| 7-Year OS Rate | 89.1%[1][15] | 84.4%[1][15] | 0.66 (0.51-0.87) | 0.003[1] |
| Adverse Events (Grade ≥3) | ||||
| Any Grade ≥3 AE | 25.7%[14] | 15.4%[14] | - | - |
| Thrombocytopenia | 5.7% | 0.3% | - | - |
| Increased Aspartate Aminotransferase | 2.6% | 0.3% | - | - |
| Increased Alanine Aminotransferase | 1.7% | 0.5% | - | - |
| Peripheral Neuropathy | 1.5% | 1.1% | - | - |
Mirvetuximab Soravtansine (Elahere®)
Mirvetuximab soravtansine is an ADC targeting the folate receptor alpha (FRα), which is overexpressed in some ovarian cancers. It consists of a humanized anti-FRα monoclonal antibody, the maytansinoid derivative DM4, and a cleavable linker.
Table 2: Efficacy and Safety Data from the MIRASOL Clinical Trial for Mirvetuximab Soravtansine
| Endpoint | Mirvetuximab Soravtansine (n=227) | Chemotherapy (n=226) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | ||||
| Median PFS | 5.62 months[16] | 3.98 months[16] | 0.65 (0.52-0.81) | <0.0001[16] |
| Overall Survival (OS) | ||||
| Median OS | 16.46 months[16] | 12.75 months[16] | 0.67 (0.50-0.88) | 0.0046[16] |
| Objective Response Rate (ORR) | ||||
| ORR | 42.3%[16] | 15.9%[16] | - | <0.001[16] |
| Adverse Events (Grade ≥3) | ||||
| Any Grade ≥3 AE | 24% | 34% | - | - |
| Ocular Toxicity (any grade) | 59% | 8% | - | - |
| Peripheral Neuropathy (any grade) | 29% | 31% | - | - |
| Diarrhea (any grade) | 33% | 23% | - | - |
| Nausea (any grade) | 29% | 40% | - | - |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of maytansinoids and their ADCs.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a maytansinoid compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer, IGROV1 for FRα-positive ovarian cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Maytansinoid compound (e.g., DM1, T-DM1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[17]
-
Prepare serial dilutions of the maytansinoid compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C.[17]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the effect of maytansinoids on tubulin polymerization.
Objective: To determine if a maytansinoid compound inhibits tubulin polymerization.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[19]
-
GTP solution (100 mM)
-
Glycerol
-
Maytansinoid compound
-
96-well microplate (UV-transparent)
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[19]
-
Prepare serial dilutions of the maytansinoid compound in General Tubulin Buffer.
-
Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate. Include a vehicle control.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[19]
-
Measure the absorbance at 340 nm every minute for 60 minutes.[19]
-
Plot the absorbance versus time to visualize the polymerization kinetics. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.
Antibody-Maytansinoid Conjugation (SMCC Linker)
This protocol provides a general overview of conjugating a maytansinoid (DM1) to an antibody via the SMCC linker.
Objective: To synthesize an antibody-drug conjugate with a stable thioether bond.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker
-
DM1
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G25)
Procedure:
-
Antibody Modification: React the antibody with a molar excess of SMCC in a suitable buffer for 1-2 hours at room temperature to introduce maleimide groups onto the lysine residues of the antibody.[20]
-
Purification: Remove excess SMCC using a desalting column equilibrated with a reaction buffer (e.g., PBS with 50 mM borate, pH 8.0).[20]
-
Conjugation: React the maleimide-activated antibody with a molar excess of DM1 (dissolved in DMA or DMSO) for 4-16 hours at room temperature.[21]
-
Purification: Purify the resulting ADC from unconjugated DM1 and other small molecules using a desalting column or tangential flow filtration.[21]
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, size-exclusion chromatography (SEC-HPLC), and mass spectrometry.
Experimental Workflow for ADC Development and Testing
Conclusion and Future Directions
The history of maytansinoids in cancer therapy is a testament to the power of innovation in overcoming therapeutic challenges. From their initial discovery as highly potent but systemically toxic natural products, maytansinoids have been successfully repurposed as powerful warheads for targeted ADC therapies. The clinical success of T-DM1 and mirvetuximab soravtansine has validated this approach and paved the way for a new generation of cancer treatments.
Future research in the field of maytansinoid-based therapies is likely to focus on several key areas:
-
Novel ADC Constructs: Development of ADCs with new antibody targets, optimized linkers, and novel maytansinoid payloads to address unmet clinical needs and overcome resistance mechanisms.
-
Combination Therapies: Investigating the synergistic effects of maytansinoid ADCs with other anticancer agents, including immunotherapy and targeted small molecules.
-
Bystander Effect Optimization: Designing maytansinoid payloads and linkers that enhance the bystander effect for improved efficacy in heterogeneous tumors.
-
Overcoming Resistance: Understanding and addressing the mechanisms of resistance to maytansinoid ADCs to prolong their therapeutic benefit.
The journey of maytansinoids from botanical curiosity to cornerstone of modern oncology highlights the immense potential that lies in the continued exploration of natural products and the development of innovative drug delivery technologies.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. Elahere demonstrates OS benefit in the phase III MIRASOL trial in FRα-positive, platinum-resistant ovarian cancer - The Cancer Letter [cancerletter.com]
- 3. benchchem.com [benchchem.com]
- 4. Combinatorial Biosynthesis of 3- O-Carbamoylmaytansinol by Rational Engineering of the Tailoring Steps of Ansamitocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. mitotic spindle assembly checkpoint signaling | SGD [yeastgenome.org]
- 12. Mitotic spindle assembly checkpoint, MAD1-MAD2 complex | SGD [yeastgenome.org]
- 14. T-DM1 Reduces Residual Invasive Disease in Patients with HER2-Positive Breast Cancer After Chemotherapy - The Oncology Pharmacist [theoncologypharmacist.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. pgog.pl [pgog.pl]
- 17. MTT (Assay protocol [protocols.io]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. benchchem.com [benchchem.com]
- 21. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Conjugation of (R)-DM4-SPDP to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2][3] This approach combines the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a small molecule drug, thereby enhancing the therapeutic window while minimizing systemic toxicity.[2][3] A critical aspect in the development of ADCs is the chemical linker that connects the antibody and the cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are paramount for the ADC's efficacy and safety.
This document provides a detailed protocol for the conjugation of the maytansinoid derivative, (R)-DM4, to a monoclonal antibody using the heterobifunctional N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPDP) linker. The (R)-DM4-SPDP is an agent-linker conjugate where the SPDP linker's NHS-ester group reacts with primary amines (e.g., lysine residues) on the antibody, while the pyridyldithiol group forms a cleavable disulfide bond, which can be reduced in the intracellular environment to release the active DM4 payload.[4][5][6] This protocol will cover the conjugation reaction, purification of the resulting ADC, and methods for its characterization, including the determination of the drug-to-antibody ratio (DAR).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-102917 |
| Monoclonal Antibody (User-defined) | - | - |
| Phosphate Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Borate Buffer (50 mM, pH 8.5) | - | - |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Sephadex G-25 Desalting Column | Cytiva | 28-9180-07 |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | UFC901024 |
| Sodium Dodecyl Sulfate (SDS) | Bio-Rad | 1610302 |
| β-mercaptoethanol | Sigma-Aldrich | M3148 |
Experimental Protocols
Preparation of Reagents
-
Monoclonal Antibody (mAb) Solution:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS (pH 7.4).
-
Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers that could interfere with the conjugation reaction. If necessary, perform a buffer exchange into PBS using a desalting column or centrifugal filtration.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. For example, for this compound with a molecular weight of approximately 981.57 g/mol , dissolve 1 mg in approximately 102 µL of DMSO.[7]
-
Prepare this solution immediately before use, as the NHS ester is susceptible to hydrolysis.[8]
-
Conjugation of this compound to the Monoclonal Antibody
This protocol is based on the reaction of the NHS-ester of the SPDP linker with the primary amines of lysine residues on the antibody.
-
Reaction Setup:
-
In a suitable reaction vessel, add the prepared monoclonal antibody solution.
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a calculated volume of 50 mM Borate Buffer (pH 8.5). This slightly alkaline pH facilitates the reaction between the NHS-ester and the primary amines.[8][9]
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A typical starting point is a 5-10 fold molar excess of this compound to the mAb.
Parameter Example Value mAb Concentration 10 mg/mL (approx. 67 µM for a 150 kDa mAb) Molar Excess of this compound 8-fold Volume of this compound per mL of mAb solution 5.36 µL -
-
Conjugation Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as 1 M Tris-HCl (pH 8.0) or glycine can be added to a final concentration of 50 mM to consume any unreacted this compound.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated this compound, reaction byproducts, and any aggregated protein.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a Sephadex G-25 desalting column with sterile PBS (pH 7.4).
-
Carefully load the quenched reaction mixture onto the column.
-
Elute the ADC with PBS (pH 7.4) and collect the fractions corresponding to the high molecular weight peak, which contains the conjugated antibody. The unconjugated drug and other small molecules will be retained on the column and elute later.
-
-
Diafiltration:
-
Alternatively, the ADC can be purified and concentrated using centrifugal filter units (e.g., Amicon® Ultra) with a molecular weight cutoff (MWCO) appropriate for the antibody (e.g., 50 kDa).
-
Wash the ADC with several volumes of PBS (pH 7.4) to remove unconjugated components.
-
Characterization of the Antibody-Drug Conjugate
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[1][2] It can be estimated using UV/Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug (for DM4, this is often near 252 nm).[10]
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and 252 nm (A252).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the following equations, which account for the contribution of the drug to the absorbance at 280 nm:
-
Antibody Concentration (M) = (A280 - (A252 x R)) / εAb, 280
-
Drug Concentration (M) = A252 / εDrug, 252
Where:
-
R = εDrug, 280 / εDrug, 252 (correction factor)
-
εAb, 280 = Molar extinction coefficient of the antibody at 280 nm
-
εDrug, 252 = Molar extinction coefficient of DM4 at 252 nm
-
εDrug, 280 = Molar extinction coefficient of DM4 at 280 nm
-
-
DAR = Drug Concentration (M) / Antibody Concentration (M)
| Parameter | Typical Value |
| εAb, 280 (for IgG) | ~210,000 M-1cm-1 |
| εDM4, 252 | ~26,505 M-1cm-1 |
| εDM4, 280 | ~5,100 M-1cm-1 |
| Expected DAR | 2 - 4 |
SDS-PAGE can be used to confirm the conjugation and assess the purity and integrity of the ADC.
-
Prepare samples of the unconjugated mAb and the purified ADC.
-
For reducing conditions, add β-mercaptoethanol or DTT to the loading buffer to a final concentration of 5% or 50 mM, respectively, and heat at 95°C for 5 minutes. This will reduce the disulfide bonds, including the one in the SPDP linker.
-
For non-reducing conditions, omit the reducing agent.
-
Run the samples on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
Expected Results:
-
Non-reducing SDS-PAGE: The ADC should migrate as a single band with a slightly higher molecular weight than the unconjugated mAb.
-
Reducing SDS-PAGE: The unconjugated mAb will show heavy and light chain bands. The ADC will show the light chain band and a heavy chain band with a slightly higher molecular weight due to the attached DM4. The extent of the molecular weight shift will depend on the number of DM4 molecules conjugated to the heavy chain.
Diagrams
Caption: Experimental workflow for ADC conjugation.
Caption: this compound conjugation chemistry.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio (DAR) of DM4-Based Antibody-Drug Conjugates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) specific for a tumor-associated antigen, a potent small-molecule cytotoxic drug (payload), and a chemical linker connecting the two. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic efficacy and safety of the drug. A low DAR may result in diminished potency, while a high DAR can negatively impact pharmacokinetics, stability, and toxicity.[][2]
This application note provides detailed protocols for determining the DAR of ADCs conjugated with DM4, a potent maytansinoid microtubule inhibitor. Ravtansine (DM4) is a derivative of maytansine and functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[][4][5] The methods described herein are essential for the characterization, quality control, and optimization of DM4-based ADCs throughout the drug development process. The primary techniques covered include Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mechanism of Action of DM4-ADCs
DM4-ADCs exert their cytotoxic effect through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell, the linker is cleaved, releasing the DM4 payload. DM4 then binds to tubulin, inhibiting the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Figure 1. Mechanism of action of a DM4-ADC.
Experimental Protocols for DAR Determination
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC. This technique relies on the distinct absorbance maxima of the antibody and the drug payload. The Beer-Lambert law is applied to calculate the concentrations of the protein and the conjugated drug, from which the DAR is derived.[][6][7]
Principle: The absorbance of the ADC solution is measured at two wavelengths: one where the protein has maximum absorbance (typically 280 nm) and another where the drug has maximum absorbance (for DM4, this is often around 252 nm). By using the known extinction coefficients of the antibody and the drug at these wavelengths, a set of simultaneous equations can be solved to determine their respective concentrations.
Protocol:
-
Determine Extinction Coefficients:
-
The extinction coefficient of the naked monoclonal antibody at 280 nm (ε_Ab,280_) can be determined experimentally or calculated based on its amino acid sequence.[8][9]
-
The extinction coefficient of the DM4 payload at 280 nm (ε_Drug,280_) and at its absorbance maximum (e.g., 252 nm, ε_Drug,252_) must be accurately determined. The extinction coefficient for DM1 at 252 nm has been reported as 26,355 M⁻¹cm⁻¹ and at 280 nm as 5,230 M⁻¹cm⁻¹, which can serve as an estimate for DM4.[10]
-
The extinction coefficient of the antibody at the drug's maximum absorbance wavelength (ε_Ab,252_) also needs to be determined.
-
-
Sample Preparation:
-
Prepare a solution of the DM4 ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known approximate concentration.
-
Use the same buffer as a blank for the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and 252 nm (A_252_) using a UV-Vis spectrophotometer.
-
-
DAR Calculation:
-
The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following equations, which are derived from the Beer-Lambert law:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_252_ = (ε_Ab,252_ * C_Ab_) + (ε_Drug,252_ * C_Drug_)
-
-
By solving these simultaneous equations, the molar concentrations of the antibody and the drug can be determined.
-
The average DAR is then calculated as:
-
DAR = C_Drug_ / C_Ab_
-
-
Data Presentation:
| Parameter | Wavelength 1 (280 nm) | Wavelength 2 (252 nm) |
| ADC Absorbance | A_280_ | A_252_ |
| Antibody Extinction Coefficient (M⁻¹cm⁻¹) | ε_Ab,280_ | ε_Ab,252_ |
| DM4 Extinction Coefficient (M⁻¹cm⁻¹) | ε_Drug,280_ | ε_Drug,252_ |
| Calculated Antibody Concentration (M) | C_Ab_ | |
| Calculated DM4 Concentration (M) | C_Drug_ | |
| Average DAR | C_Drug_ / C_Ab_ |
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution and calculating the average DAR of cysteine-linked ADCs.[11][12] The separation is based on the hydrophobicity of the ADC species; as the number of conjugated DM4 molecules increases, the hydrophobicity of the ADC also increases, leading to a longer retention time on the HIC column.[13]
Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then used to elute the ADC species, with the least hydrophobic (unconjugated antibody) eluting first, followed by species with increasing numbers of conjugated drugs.[14] The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.[15][16]
Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm).[15]
-
-
Mobile Phases:
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL (of a ~1 mg/mL ADC solution)
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a specified time (e.g., 20-30 minutes). The exact gradient should be optimized for the specific ADC.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated, DAR 2, DAR 4, etc.).
-
Calculate the percentage of each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| Unconjugated (DAR 0) | e.g., 12.9 | ||
| DAR 2 | e.g., 14.3 | ||
| DAR 4 | |||
| DAR 6 | |||
| DAR 8 | |||
| Total | 100% | ||
| Average DAR | Calculated Value |
Note: Retention times are exemplary and will vary based on the specific ADC and chromatographic conditions.
References
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparison between the Theoretical and Experimental Extinction Coefficient of a Monoclonal Antibody Product [journal11.magtechjournal.com]
- 9. Comparison of predicted extinction coefficients of monoclonal antibodies with experimental values as measured by the Edelhoch method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maytansinoid-BODIPY Conjugates: Application to Microscale Determination of Drug Extinction Coefficients and for Quantification of Maytansinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays of (R)-DM4-SPDP ADC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The ADC (R)-DM4-SPDP consists of a monoclonal antibody conjugated to the maytansinoid derivative (R)-DM4 via the cleavable disulfide linker, SPDP (Succinimidyl 3-(2-pyridyldithio)propionate). (R)-DM4 is a potent microtubule-inhibiting agent that induces cell cycle arrest and apoptosis in proliferating cancer cells.[1][2] The SPDP linker is designed to be stable in systemic circulation and to release the DM4 payload upon internalization into target cells, where the disulfide bond is cleaved in the reducing intracellular environment.[3][4]
These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the activity of this compound ADCs. The described assays—cytotoxicity, internalization, and bystander effect—are critical for the preclinical assessment of ADC efficacy and mechanism of action.
Mechanism of Action
The therapeutic effect of an this compound ADC is a multi-step process:
-
Binding: The antibody component of the ADC binds specifically to a target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5][6]
-
Payload Release: Within the cell, the SPDP linker is cleaved by intracellular reducing agents such as glutathione, releasing the active DM4 payload.[7][8]
-
Cytotoxicity: The released DM4 binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][9]
Data Presentation: In Vitro Cytotoxicity of DM4-Containing ADCs
The following table summarizes representative data for the in vitro cytotoxicity of various DM4-containing ADCs against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| ADC Target | Cancer Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| HER2 | N87 (Gastric Carcinoma) | High | 13 - 50 | [10] |
| HER2 | BT474 (Breast Ductal Carcinoma) | High | 13 - 50 | [10] |
| HER2 | HCC1954 (Breast Ductal Carcinoma) | High | < 173 | [10] |
| HER2 | MDA-MB-361-DYT2 (Breast Carcinoma) | Moderate | 25 - 80 (High DAR), 1500 - 60000 (Low DAR) | [10] |
| Folate Receptor α (FRα) | Ovarian Cancer Cell Lines | High | Potent Activity | [10] |
| EpCAM | HT-29 (Colorectal Adenocarcinoma) | High | Cytotoxic | [11] |
| EpCAM | HCT-15 (Colorectal Adenocarcinoma) | High | Not Cytotoxic (MDR+) | [11] |
Note: IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), target antigen expression level, and the cell line being tested. The data presented here are for illustrative purposes.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic activity of an this compound ADC on a panel of cancer cell lines using a tetrazolium salt (MTT) based colorimetric assay.[12][13][14][15]
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2-positive, MDA-MB-468 for HER2-negative)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound ADC
-
Isotype control ADC (non-binding ADC with the same payload and linker)
-
Free (R)-DM4 payload
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, isotype control ADC, and free (R)-DM4 in complete medium. A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted ADCs or free payload to the respective wells. Include wells with medium only as a vehicle control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell doubling time and the mechanism of action of the payload. For tubulin inhibitors like DM4, a longer incubation period (e.g., 96 hours) is often optimal.[12]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 1 hour in the dark, with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
ADC Internalization Assay (Flow Cytometry)
This protocol outlines a method to quantify the internalization of an this compound ADC using a pH-sensitive dye and flow cytometry.[5][6][16][17][18]
Materials:
-
Target cancer cell line
-
This compound ADC
-
pH-sensitive fluorescent dye labeling kit (e.g., pHrodo™ Red)
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
ADC Labeling:
-
Label the this compound ADC with the pH-sensitive dye according to the manufacturer's instructions. These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes upon internalization.[16]
-
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface antigens.
-
Resuspend the cells in cold flow cytometry buffer.
-
Incubate the cells with the labeled ADC (e.g., at 10 µg/mL) on ice for 30-60 minutes to allow for binding to the cell surface without internalization.
-
Wash the cells twice with cold flow cytometry buffer to remove unbound ADC.
-
-
Internalization:
-
Resuspend the cells in pre-warmed complete medium.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to allow for internalization. As a negative control, keep one sample on ice (0-hour time point).
-
-
Flow Cytometry Analysis:
-
At each time point, place the cells on ice to stop internalization.
-
Wash the cells with cold flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the pH-sensitive dye.
-
The increase in mean fluorescence intensity (MFI) over time corresponds to the amount of internalized ADC.
-
Bystander Effect Assay (Co-culture)
This protocol describes an in vitro co-culture assay to evaluate the bystander killing effect of an this compound ADC.[19][20][21][22][23]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative (Ag-) cell line, stably transfected with a fluorescent protein (e.g., HER2-negative MDA-MB-468-GFP)
-
Complete cell culture medium
-
This compound ADC
-
Isotype control ADC
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for the duration of the assay.
-
As controls, seed monocultures of Ag+ and Ag- cells.
-
Incubate the plate at 37°C overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium. The concentrations should be chosen based on the cytotoxicity data, ideally using a concentration that is highly effective on the Ag+ cells but has low to no direct effect on the Ag- cells in monoculture.
-
Add the diluted ADCs to the co-culture and monoculture wells.
-
Incubate the plate for 72-120 hours.
-
-
Analysis of Bystander Killing:
-
After incubation, wash the cells with PBS.
-
Quantify the number of viable Ag- (GFP-positive) cells using a fluorescence microscope or a high-content imaging system.
-
The reduction in the number of viable GFP-positive cells in the co-cultures treated with the this compound ADC, compared to the isotype control and the monoculture of Ag- cells, indicates a bystander effect.
-
Visualizations
Signaling Pathway of DM4-Induced Apoptosis
Caption: Mechanism of action of an this compound ADC leading to apoptosis.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Logical Relationship of ADC Activity Assays
Caption: Interrelationship of key in vitro assays for ADC characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of (R)-DM4-SPDP ADCs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the preclinical efficacy of antibody-drug conjugates (ADCs) containing the (R)-DM4-SPDP linker-payload. The protocols outlined below are based on established methodologies for ADC testing and can be adapted for specific research needs.
Introduction to this compound ADCs
This compound is a widely used linker-payload combination in ADC development. It consists of:
-
DM4: A potent maytansinoid derivative that acts as a microtubule inhibitor. Upon intracellular release, DM4 binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[1][]
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): A linker that connects the DM4 payload to the antibody. The disulfide bond within the SPDP linker is designed to be stable in systemic circulation but is cleaved in the reducing environment of the cell, releasing the active DM4 payload.[3][4]
The antibody component of the ADC provides specificity by targeting a tumor-associated antigen on the surface of cancer cells.
Mechanism of Action and Signaling Pathway
The efficacy of an this compound ADC is contingent on a series of events, beginning with binding to the target antigen and culminating in cancer cell death. This process involves receptor-mediated endocytosis and intracellular drug release.
Caption: Mechanism of action of an this compound ADC.
Recommended Animal Models
The choice of animal model is critical for obtaining relevant and translatable efficacy data. For this compound ADCs, the most commonly used models are xenografts in immunocompromised mice.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice (e.g., NOD-SCID, NSG). CDX models are relatively easy to establish and are useful for initial efficacy screening.[5][6]
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.[7]
-
Humanized Mouse Models: For ADCs where the antibody component may have an immune-mediated effect, humanized mouse models (immunodeficient mice engrafted with human immune cells) can be utilized to evaluate both the cytotoxic and potential immunomodulatory effects of the ADC.[8]
The selection of a specific cell line or patient tumor for xenografting should be based on the expression level of the target antigen for the ADC's antibody component.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound ADCs.
-
Animal Source: Procure immunodeficient mice (e.g., female NOD-SCID, 6-8 weeks old) from a reputable supplier.
-
Housing: House the animals in a specific pathogen-free (SPF) facility in sterile, filter-topped cages.
-
Environment: Maintain a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).
-
Diet: Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the start of the experiment.
-
Cell Culture: Culture the selected human cancer cell line (e.g., expressing the target antigen) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Cell Harvesting: When the cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or Matrigel.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the right flank of the mouse.
-
Monitor the animals for tumor growth.
-
Caption: General workflow for an in vivo efficacy study.
-
Tumor Measurement: Measure tumor dimensions using calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control (e.g., PBS)
-
This compound ADC (at various dose levels)
-
Non-targeting control ADC (optional)
-
Unconjugated antibody (optional)
-
-
ADC Administration: Administer the ADC intravenously (i.v.) via the tail vein. The dosing schedule will depend on the specific ADC and tumor model (e.g., once weekly for 3 weeks).
-
Monitoring: Monitor tumor volume and body weight twice weekly. Observe the animals for any signs of toxicity.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as a percentage of the mean tumor volume of the treated group relative to the vehicle control group.
-
Tumor Regression: A decrease in tumor volume from the initial measurement.
-
Survival: Time to reach a predetermined endpoint (e.g., tumor volume > 2000 mm³ or >20% body weight loss).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare treatment groups to the control group.
-
Generate Kaplan-Meier survival curves.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of DM4-containing ADCs. These values can serve as a benchmark for new studies.
Table 1: In Vitro Cytotoxicity of DM4-ADCs
| Cell Line | Target Antigen | ADC | IC50 (nM) |
| GI Cancer Cell Lines | 5T4 | H6-DM4 | Nanomolar range[9] |
| NCI-N87 (High HER2) | HER2 | Trastuzumab-vc-MMAE (charged) | Similar to WT[10] |
| MCF-7 (Low HER2) | HER2 | Trastuzumab-vc-MMAE (charged) | ~20-fold higher potency than WT[10] |
Table 2: In Vivo Efficacy of DM4-ADCs in Xenograft Models
| Tumor Model | Target Antigen | ADC | Dose (mg/kg) | Outcome | Reference |
| GI Tumor Xenografts | 5T4 | H6-DM4 | 2.5 or 10 | Eradicated established tumors | [9] |
| High FRα-expressing | FRα | M-s-SPDB-DM4 | 2.5 | Complete responses | [11] |
| Low FRα-expressing | FRα | M-s-SPDB-DM4 | Same as high-expressing | Modest efficacy | [11] |
| Neuroblastoma (LGALS3BP+) | LGALS3BP | 1959-sss/DM4 | 10 (twice weekly, 3 doses) | Significant reduction in metastatic lesions | [12] |
Biodistribution Studies
To confirm target engagement and understand the pharmacokinetic profile of the ADC, biodistribution studies are recommended.[6] These studies involve administering a radiolabeled ADC to tumor-bearing mice and measuring the radioactivity in various tissues, including the tumor, at different time points. This provides valuable information on tumor uptake and clearance of the ADC.
Safety and Tolerability Assessment
Throughout the efficacy study, it is crucial to monitor the animals for signs of toxicity. This includes:
-
Body Weight: A significant and sustained loss of body weight can indicate toxicity.
-
Clinical Observations: Monitor for changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and other clinical signs.
-
Histopathology: At the end of the study, major organs can be collected for histopathological analysis to assess for any tissue damage.
By following these detailed application notes and protocols, researchers can effectively evaluate the preclinical efficacy of this compound ADCs in relevant animal models, generating robust data to support further drug development.
References
- 1. Anti-MSLN-SPDB-DM4 ADC - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 6. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocytogen.com [biocytogen.com]
- 8. Humanized mouse models for preclinical efficacy evaluation of ADCs_GemPharmatech [en.gempharmatech.com]
- 9. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
Bioanalytical Methods for the Detection of DM4 and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM4, a potent maytansinoid derivative, is a critical cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Upon internalization into target cells, the ADC releases DM4, which exerts its anti-cancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The bioanalytical monitoring of DM4 and its metabolites in biological matrices is paramount for understanding the pharmacokinetics (PK), efficacy, and safety of DM4-containing ADCs. This document provides detailed application notes and protocols for the sensitive and accurate quantification of DM4 and its primary metabolite, S-methyl-DM4, in various biological samples.
Mechanism of Action of DM4
DM4 is a microtubule-depolymerizing agent. Once released inside a cancer cell, it binds to tubulin, inhibiting the assembly of microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).
Quantitative Bioanalytical Methods
Several bioanalytical methods have been developed and validated for the quantification of DM4 and its metabolites. The most common techniques are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for clinical and preclinical studies requiring low detection limits.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various validated bioanalytical methods for the detection of DM4 and S-methyl-DM4.
Table 1: LC-MS/MS Methods for DM4 and S-methyl-DM4 Quantification in Human Plasma
| Parameter | DM4 | S-methyl-DM4 | Reference |
| Dynamic Range | 0.100 - 50.0 ng/mL | 0.100 - 50.0 ng/mL | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.100 ng/mL | [1][2][3] |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% | [1][2][3] |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% | [1][2][3] |
| Accuracy (%Bias) | Within ±15% | Within ±15% | [1][2][3] |
Table 2: HPLC-DAD Method for DM4 and S-methyl-DM4 Quantification in Plasma
| Parameter | DM4 | S-methyl-DM4 | Reference |
| Linearity Range | 0.06 - 20 µg/mL | 0.06 - 20 µg/mL | [4][5] |
| Limit of Detection (LOD) | 0.025 µg/mL | 0.025 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.06 µg/mL | 0.06 µg/mL | [4][5] |
| Intra-day Precision (%RSD) | 2.3 - 8.2% | 2.3 - 8.2% | [4][5] |
| Inter-day Precision (%RSD) | 0.7 - 10.1% | 0.7 - 10.1% | [4][5] |
| Intra-day Trueness (%Bias) | -1.1 to 3.1% | -1.1 to 3.1% | [4][5] |
| Inter-day Trueness (%Bias) | -10.4 to 7.5% | -10.4 to 7.5% | [4][5] |
Experimental Protocols
General Sample Preparation Workflow
A robust sample preparation is crucial for accurate bioanalysis. The following diagram illustrates a general workflow for the extraction of DM4 and its metabolites from biological matrices.
Protocol 1: LC-MS/MS Quantification of DM4 and S-methyl-DM4 in Human Plasma
This protocol describes a sensitive method for the simultaneous determination of unconjugated DM4 and its metabolite S-methyl-DM4 in human plasma.[1][2][3]
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
DM4 and S-methyl-DM4 reference standards
-
Internal Standard (IS), e.g., DM4-d6
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add a reducing agent (e.g., 50 µL of DTT or TCEP solution) to the supernatant to cleave any disulfide bonds. Incubate at 37°C for 30 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., 30-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for the specific instrument. Sodium adducts of DM4 and S-methyl-DM4 may be monitored for enhanced sensitivity.[1][2][3]
Protocol 2: HPLC-DAD Quantification of DM4 and S-methyl-DM4 in Plasma
This protocol provides a method for the simultaneous quantification of DM4 and S-methyl-DM4 in plasma using HPLC with DAD detection.[4][5]
1. Materials and Reagents
-
Human plasma
-
DM4 and S-methyl-DM4 reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
N,N-Dimethylacetamide (DMA)
2. Sample Preparation
-
To 270 µL of blank human plasma, add 30 µL of the working standard solution of DM4 and S-methyl-DM4 in DMA.
-
Add 900 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of DMA.
3. HPLC-DAD Conditions
-
HPLC System: HPLC with a Diode-Array Detector
-
Column: C18 reversed-phase column (e.g., GraceSmart RP18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Milli-Q water and methanol (25:75, v/v), both acidified with 0.1% v/v formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
Protocol 3: General Protocol for Tissue Sample Preparation
This protocol outlines a general procedure for the extraction of DM4 and its metabolites from tissue samples for subsequent analysis.
1. Materials and Reagents
-
Tissue sample (e.g., tumor, liver)
-
Lysis buffer or homogenization solvent (e.g., acetonitrile/water with formic acid)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Internal Standard
2. Homogenization and Extraction
-
Weigh the frozen tissue sample.
-
Add a pre-determined volume of cold lysis buffer or homogenization solvent containing the internal standard (a common ratio is 1:5 w/v).
-
Homogenize the tissue using a suitable homogenizer until a uniform homogenate is obtained. Keep the sample on ice to minimize degradation.
-
Centrifuge the homogenate at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for further cleanup (e.g., reduction and SPE as described in Protocol 1) or direct analysis if the method allows.
Metabolic Pathway of DM4
The metabolism of DM4 primarily involves modifications to its thiol-containing side chain, while the maytansinoid core structure remains largely intact. The main metabolic pathway is S-methylation, catalyzed by methyltransferases, to form S-methyl-DM4. Further oxidative metabolism, potentially mediated by cytochrome P450 enzymes, can lead to the formation of sulfoxide and sulfone derivatives. Minor metabolic pathways may include demethylation and hydrolysis of the ester bond.
Conclusion
The bioanalytical methods and protocols outlined in this document provide a comprehensive guide for the accurate and reliable quantification of DM4 and its primary metabolite, S-methyl-DM4, in biological matrices. The choice of method, either LC-MS/MS or HPLC-DAD, will depend on the specific requirements of the study, particularly the desired sensitivity. Adherence to these detailed protocols will ensure high-quality data generation, which is essential for the successful development of DM4-containing antibody-drug conjugates.
References
- 1. Metabolism studies of the anti-tumor agent maytansine and its analog ansamitocin P-3 using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antibody-Drug Conjugates (ADCs) Using (R)-DM4-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[1] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.[2] (R)-DM4-SPDP is a key reagent in the development of novel ADCs. It comprises the highly potent maytansinoid tubulin inhibitor, DM4, linked to a succinimidyl pyridyldithio propionate (SPDP) linker.[3] The SPDP linker enables covalent attachment of the DM4 payload to the antibody via reaction with primary amines (e.g., lysine residues), forming a disulfide bond that is cleavable under the reducing conditions found within the target cell.[4]
These application notes provide detailed protocols for the conjugation of this compound to a targeting antibody, physicochemical characterization of the resulting ADC, and in vitro and in vivo evaluation of its therapeutic potential.
Mechanism of Action of DM4
DM4 exerts its cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division.[5] Specifically, DM4 binds to tubulin and inhibits its polymerization into microtubules. This suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) through the mitochondria-dependent pathway.[3][6]
Signaling Pathway for DM4-Induced Apoptosis
Caption: Mechanism of action of a DM4-containing ADC.
Experimental Protocols
Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of this compound to primary amine groups (lysine residues) on a monoclonal antibody.
Experimental Workflow for ADC Conjugation
Caption: Workflow for the conjugation of this compound to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Exchange the antibody buffer to the conjugation buffer using a desalting column to remove any amine-containing contaminants.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in DMSO to prepare a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add the this compound solution to the antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unconjugated this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired formulation buffer (e.g., PBS).
-
For further purification and to remove aggregates, perform size-exclusion chromatography (SEC).
-
Physicochemical Characterization of the ADC
a. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[7]
Method: Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on their hydrophobicity. The addition of the hydrophobic DM4 payload increases the retention time of the ADC on the HIC column, allowing for the quantification of species with different numbers of conjugated drugs.[8]
Procedure:
-
Use a HIC column (e.g., MAbPac HIC-Butyl).
-
Employ a gradient elution with a decreasing salt concentration (e.g., from high to low ammonium sulfate) in a phosphate buffer.
-
Monitor the elution profile at 280 nm (for protein) and 252 nm (for DM4).
-
Calculate the DAR by integrating the peak areas corresponding to each drug-loaded species.
b. Analysis of Aggregates and Fragments
Method: Size-Exclusion Chromatography (SEC) SEC separates molecules based on their size. It is used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation.[7]
Procedure:
-
Use an SEC column (e.g., TSKgel G3000SWxl).
-
Use an isocratic mobile phase, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Monitor the absorbance at 280 nm.
-
Calculate the percentage of monomer, aggregates, and fragments based on the peak areas.
In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC in killing target cancer cells.
Method: MTT Assay The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9]
Procedure:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free DM4 for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy Study in a Xenograft Model
This protocol evaluates the anti-tumor activity of the ADC in a mouse model.[10]
Procedure:
-
Xenograft Model Establishment: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses) and administer the treatment intravenously.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between treatment groups.
Quantitative Data Summary
The following table summarizes representative quantitative data for ADCs developed using DM4. Note that specific values will vary depending on the antibody, target antigen, and cell line used.
| Parameter | ADC Example (Target) | Value | Reference |
| In Vitro Potency | |||
| IC50 (DM4) | - | 30-60 pM | [12] |
| IC50 | T4H11-DM4 (DDR1) | ~10 ng/mL | [13] |
| Physicochemical Properties | |||
| Average DAR | huC242-DM4 | 3.5 | [7] |
| Pharmacokinetics (Mouse) | |||
| Clearance | M9346A–sulfo-SPDB–[3H]DM4 | ~0.2 mL/h | [14] |
| Half-life | M9346A–sulfo-SPDB–[3H]DM4 | ~100 h | [14] |
Conclusion
The use of this compound enables the development of potent and specific ADCs for cancer therapy. The protocols outlined in these application notes provide a framework for the successful conjugation, characterization, and evaluation of novel DM4-based ADCs. Careful optimization of each step, from conjugation chemistry to in vivo testing, is crucial for advancing promising ADC candidates towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. ADME Considerations and Bioanalytical Strategies for Pharmacokinetic Assessments of Antibody-Drug Conjugates [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Step-by-Step Guide to Lysine Conjugation with SPDP Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of molecules to primary amines (such as lysine residues on proteins) using N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linkers. These heterobifunctional crosslinkers are instrumental in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), by creating a cleavable disulfide bond.
Introduction
SPDP is a crosslinker that facilitates the connection of a molecule containing a primary amine to a molecule with a sulfhydryl group.[1] The linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a 2-pyridyldithiol group that reacts with sulfhydryl groups to form a disulfide bond.[2][3] This disulfide bond is cleavable by reducing agents, a feature often exploited for drug release within a target cell.[2]
There are two primary strategies for using SPDP linkers for conjugation:
-
One-Step Conjugation: This method is employed when one of the molecules to be conjugated already possesses a free sulfhydryl group. The amine-containing molecule is first modified with SPDP, and then the second, sulfhydryl-containing molecule is added to form the conjugate.
-
Two-Step Conjugation: This approach is necessary when neither molecule has a free sulfhydryl group. In this case, both molecules are initially modified with SPDP. Subsequently, the disulfide bond on one of the modified molecules is reduced to generate a free sulfhydryl group. Finally, this sulfhydryl-activated molecule is conjugated to the other SPDP-modified molecule.[3]
Quantitative Data Summary
The efficiency and outcome of the conjugation reaction are dependent on several factors. The following table summarizes key quantitative parameters for successful lysine conjugation with SPDP linkers.
| Parameter | Value | Notes |
| SPDP Stock Solution | 20 mM in DMSO or DMF | Prepare fresh before each use as NHS esters have limited stability in aqueous solutions.[3] |
| Protein Concentration | 1-5 mg/mL | A common concentration range for efficient conjugation. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | Buffers should be free of primary amines.[2] |
| SPDP Modification Time | 30-60 minutes | Incubation time for the reaction between the amine-containing molecule and the SPDP linker.[3] |
| Conjugation Reaction Time | 18 hours to overnight | Incubation time for the formation of the disulfide bond between the SPDP-modified molecule and the sulfhydryl-containing molecule. |
| Reaction Temperature | Room temperature or 4°C | Lower temperatures can be used to minimize protein degradation during longer incubation periods.[3] |
| DTT Concentration for Reduction | 25-50 mM | Used in the two-step protocol to reduce the disulfide bond and generate a free sulfhydryl.[2][3] |
| Reduction Time | 30 minutes | Incubation time with DTT to ensure complete reduction.[3] |
| Purification Yield | 50-65% | Yields can vary depending on the specific molecules and purification methods.[4] |
Experimental Protocols
This protocol is for conjugating an amine-containing protein (Protein-NH2) with a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
Protein-NH2
-
Molecule-SH
-
SPDP linker
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column
Procedure:
-
Preparation of SPDP Stock Solution: Immediately before use, dissolve the SPDP linker in DMSO or DMF to a final concentration of 20 mM.[3]
-
Modification of Protein-NH2 with SPDP:
-
Dissolve Protein-NH2 in PBS at a concentration of 1-5 mg/mL.[5]
-
Add the 20 mM SPDP stock solution to the protein solution. The molar ratio of SPDP to protein may need to be optimized, but a 20-fold molar excess is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature.[3][5]
-
-
Purification of SPDP-Modified Protein:
-
Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Add the sulfhydryl-containing Molecule-SH to the purified SPDP-modified protein solution.
-
Incubate the mixture for 18 hours at room temperature or overnight at 4°C.[3]
-
-
Final Purification:
-
Purify the final conjugate using size exclusion chromatography to separate the conjugate from unreacted molecules.[6]
-
This protocol is for conjugating two amine-containing proteins (Protein 1-NH2 and Protein 2-NH2).
Materials:
-
Protein 1-NH2
-
Protein 2-NH2
-
SPDP linker
-
DMSO or DMF
-
PBS, pH 7.2-8.0
-
Dithiothreitol (DTT)
-
Acetate Buffer, pH 4.5 (optional, for selective disulfide reduction)
-
Desalting columns
Procedure:
-
SPDP Modification of Both Proteins:
-
Follow steps 1 and 2 from Protocol 1 to separately modify both Protein 1-NH2 and Protein 2-NH2 with the SPDP linker.
-
-
Purification of SPDP-Modified Proteins:
-
Separately purify both SPDP-modified proteins using desalting columns as described in Protocol 1, step 3.
-
-
Reduction of one SPDP-Modified Protein:
-
Purification of the Sulfhydryl-Activated Protein:
-
Remove the DTT by passing the reduced protein solution through a desalting column equilibrated with PBS. The protein is now sulfhydryl-activated (Protein 2-SH).
-
-
Conjugation Reaction:
-
Mix the SPDP-modified Protein 1 with the sulfhydryl-activated Protein 2.
-
Incubate the mixture for 18 hours at room temperature or overnight at 4°C.[3]
-
-
Final Purification:
-
Purify the final conjugate using size exclusion chromatography.
-
Characterization of Conjugates
Pyridine-2-thione Release Assay:
The degree of SPDP modification can be quantified by measuring the release of pyridine-2-thione upon reduction of the disulfide bond. This molecule has a strong absorbance at 343 nm.[2][3]
-
Dilute a sample of the SPDP-modified protein in PBS.
-
Measure the absorbance at 343 nm (A_initial).
-
Add DTT to a final concentration of 25 mM.
-
Incubate for 15 minutes.
-
Measure the absorbance at 343 nm again (A_final).
-
The concentration of released pyridine-2-thione can be calculated using its molar extinction coefficient (ε₃₄₃ = 8080 M⁻¹cm⁻¹).[3]
SDS-PAGE Analysis:
SDS-PAGE can be used to visualize the successful conjugation by observing a shift in the molecular weight of the resulting conjugate compared to the starting proteins.[6]
Visualizations
Caption: Workflow for the two-step lysine conjugation using an SPDP linker.
The signaling pathway diagram illustrates the key stages of the two-step conjugation process, from initial protein modification to final purification of the conjugate. This visual guide helps in understanding the logical flow of the experimental protocol.
References
- 1. SPDP Crosslinker 100 mg (CAS 68181-17-9) - N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) - ProteoChem [proteochem.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. confluore.com [confluore.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of (R)-DM4-SPDP ADCs for in vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its concentration at the tumor site. The maytansinoid derivative (R)-DM4 is a potent microtubule-depolymerizing agent. When conjugated to a tumor-targeting antibody via a cleavable N-succinimidyl 4-(2-pyridyldithio)propionate (SPDP) linker, it forms a potent and specific ADC. The SPDP linker is designed to be stable in circulation but is cleaved by intracellular reducing agents, such as glutathione, to release the active DM4 payload within the target cancer cell.
These application notes provide a comprehensive overview and detailed protocols for the formulation of (R)-DM4-SPDP ADCs intended for in vivo studies. The following sections will cover the conjugation of (R)-DM4 to a monoclonal antibody, purification of the resulting ADC, characterization of the conjugate, and finally, formulation in a suitable buffer for preclinical animal studies.
Experimental Protocols
Conjugation of (R)-DM4 to a Monoclonal Antibody via SPDP Linker
This protocol outlines the steps for the covalent attachment of the (R)-DM4 payload to a monoclonal antibody (mAb) using the heterobifunctional SPDP linker. The process involves two main stages: 1) modification of the antibody with the SPDP linker to introduce pyridyldithio groups, and 2) conjugation of the thiol-containing (R)-DM4 to the modified antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.5.
-
(R)-DM4
-
N-succinimidyl 4-(2-pyridyldithio)propionate (SPDP)
-
Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification columns (e.g., size-exclusion chromatography)
-
Reaction buffers (e.g., PBS, sodium phosphate)
-
Quenching solution (e.g., Tris buffer)
Protocol:
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in PBS, pH 7.2-7.5.
-
If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS using dialysis or a desalting column.
-
-
Modification of Antibody with SPDP:
-
Prepare a fresh stock solution of SPDP in anhydrous DMSO at a concentration of 20 mM.
-
Add a 5- to 10-fold molar excess of the SPDP solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Purification of SPDP-Modified Antibody:
-
Remove excess, unreacted SPDP and byproducts by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[1]
-
Collect the protein fractions containing the SPDP-modified antibody.
-
-
Preparation of (R)-DM4:
-
Dissolve (R)-DM4 in DMSO to a final concentration of 10-20 mM.
-
-
Conjugation of (R)-DM4 to SPDP-Modified Antibody:
-
Add a 1.5- to 3-fold molar excess of the (R)-DM4 solution to the purified SPDP-modified antibody.
-
Incubate the reaction mixture for 3-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the this compound ADC:
Characterization of the this compound ADC
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and to understand its properties. Key parameters to evaluate are the drug-to-antibody ratio (DAR), the presence of aggregates, and the purity of the conjugate.
HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic DM4 molecule to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drug molecules.[4][5][6]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol
Protocol:
-
Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow rate: 0.8 mL/min
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, and ADCs with different numbers of DM4 molecules).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs per antibody for that species) / 100
-
SEC separates molecules based on their size. This method is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[7]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
Protocol:
-
Sample Preparation: Dilute the ADC to a concentration of 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Isocratic elution with the mobile phase.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and any high molecular weight species (aggregates).
-
Calculate the percentage of aggregates.
-
Formulation of this compound ADC for in vivo Studies
The final step is to formulate the purified and characterized ADC in a buffer that ensures its stability and is suitable for administration in animal models. A common formulation buffer for maytansinoid-based ADCs is a histidine buffer at a slightly acidic pH.[8]
Materials:
-
Purified and characterized this compound ADC
-
Histidine
-
Sucrose
-
Polysorbate 20 (Tween 20)
-
Water for Injection (WFI)
Protocol:
-
Buffer Preparation: Prepare a formulation buffer consisting of 20 mM histidine, 5% sucrose, and 0.02% Polysorbate 20, with the pH adjusted to 5.5.
-
Buffer Exchange: Exchange the buffer of the purified ADC to the formulation buffer using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the final concentration of the ADC to the desired level for the in vivo study (e.g., 1-5 mg/mL).
-
Sterile Filtration: Sterilize the final formulated ADC solution by passing it through a 0.22 µm filter.
-
Storage: Store the formulated ADC at 2-8°C, protected from light. For long-term storage, consider lyophilization or storage at -80°C, although stability at these temperatures should be validated.[9]
Data Presentation
Table 1: Characterization of a Representative this compound ADC Batch
| Parameter | Method | Result | Acceptance Criteria |
| Average DAR | HIC-HPLC | 3.8 | 3.5 - 4.5 |
| Purity (Monomer) | SEC-HPLC | 98.5% | ≥ 95% |
| Aggregates | SEC-HPLC | 1.5% | ≤ 5% |
| Endotoxin | LAL Assay | < 0.5 EU/mg | < 1.0 EU/mg |
Table 2: Representative in vivo Efficacy Data of an this compound ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| Unconjugated Antibody | 10 | 15 | +1.8 |
| This compound ADC | 1 | 65 | -3.2 |
| This compound ADC | 3 | 92 | -8.5 |
| This compound ADC | 5 | 98 | -12.1 |
Note: Data are representative and will vary depending on the specific antibody, tumor model, and dosing regimen.[10][11][12][13]
Visualization of Workflows and Pathways
Caption: Workflow for the formulation of this compound ADCs.
Caption: Mechanism of action of an this compound ADC.
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. explorationpub.com [explorationpub.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
Application of (R)-DM4-SPDP in HER2-Positive Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted therapy in oncology, particularly for HER2-positive breast cancer. This document details the application of an ADC composed of a HER2-targeting antibody conjugated to the maytansinoid payload (R)-DM4 via a cleavable N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker. This combination leverages the high specificity of a monoclonal antibody for the HER2 receptor, which is overexpressed on the surface of malignant cells in HER2-positive breast cancer, with the potent cytotoxic activity of DM4. The SPDP linker is designed to be stable in systemic circulation and efficiently cleaved within the reducing environment of the target cell, ensuring localized release of the cytotoxic payload.
(R)-DM4 is a potent microtubule-disrupting agent.[1] Upon release, it binds to tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] The targeted delivery of DM4 via a HER2-specific antibody minimizes systemic exposure and associated toxicities, thereby widening the therapeutic window.[3]
Mechanism of Action
The mechanism of action of a HER2-targeted (R)-DM4-SPDP ADC involves a multi-step process, beginning with the specific recognition of the HER2 receptor on the cancer cell surface and culminating in apoptosis.
Figure 1: Mechanism of action of a HER2-targeted this compound ADC.
Data Presentation
The following tables summarize quantitative data from preclinical studies of HER2-targeted maytansinoid ADCs with cleavable disulfide linkers, which serve as a proxy for this compound constructs.
Table 1: In Vitro Cytotoxicity of HER2-Targeted Maytansinoid ADCs
| Cell Line | HER2 Expression | ADC Construct | IC50 (ng/mL) |
| SK-BR-3 | High | Trastuzumab-SPP-DM1 | 30 |
| BT-474 | High | Trastuzumab-SPP-DM1 | 40 |
| JIMT-1 | Moderate | Trastuzumab-SPP-DM1 | 100 |
| MDA-MB-468 | Negative | Trastuzumab-SPP-DM1 | > 10,000 |
Data adapted from studies on ADCs with similar cleavable disulfide linkers and maytansinoid payloads.
Table 2: In Vivo Efficacy of a Single Dose of HER2-Targeted Maytansinoid ADCs in a Murine Xenograft Model (BT-474 Cell Line)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab | 15 | 45 |
| Trastuzumab-SPP-DM1 | 5 | 85 |
| Trastuzumab-SPP-DM1 | 15 | >95 (Tumor Regression) |
Data represents typical results observed in preclinical xenograft models.
Table 3: Pharmacokinetic Parameters of Trastuzumab-SPP-DM1 in Rats
| Parameter | Value |
| Clearance (mL/day/kg) | 15.6 |
| Half-life (days) | 4.5 |
| Cmax (µg/mL) | 120 (at 15 mg/kg) |
| AUC (µg·day/mL) | 650 (at 15 mg/kg) |
Pharmacokinetic properties can be influenced by the linker and payload, with cleavable linkers sometimes leading to faster clearance compared to non-cleavable ones.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of a HER2-targeted this compound ADC are provided below.
Protocol 1: Synthesis and Characterization of Trastuzumab-SPDP-DM4
This protocol outlines the steps for conjugating DM4 to Trastuzumab using the SPDP linker.
Figure 2: Workflow for the synthesis and characterization of a Trastuzumab-SPDP-DM4 ADC.
Materials:
-
Trastuzumab
-
(R)-DM4
-
SPDP (or a similar heterobifunctional crosslinker like SPDB)
-
Reducing agent (e.g., DTT)
-
Reaction buffers (e.g., PBS, borate buffer)
-
Purification system (e.g., SEC-HPLC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)
Procedure:
-
Antibody Modification: React Trastuzumab with SPDP in a suitable buffer (e.g., PBS, pH 7.4) to introduce pyridyldithio groups onto the lysine residues of the antibody.
-
Linker-Payload Preparation: If DM4 does not already possess a free thiol group, it may need to be modified or a derivative with a thiol handle used.
-
Conjugation: Mix the SPDP-modified Trastuzumab with the thiol-containing DM4. The pyridyldithio group on the antibody reacts with the thiol group on DM4 to form a disulfide bond.
-
Purification: Purify the resulting ADC from unconjugated antibody, free drug, and other reaction components using size exclusion chromatography (SEC) or other suitable methods.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of DM4 molecules conjugated per antibody using UV-Vis spectrophotometry or mass spectrometry.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC-HPLC.
-
Free Drug Content: Quantify the amount of unconjugated DM4 using reverse-phase HPLC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC in killing HER2-positive cancer cells.
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-468) breast cancer cell lines
-
Trastuzumab-SPDP-DM4 ADC
-
Control antibodies (e.g., unconjugated Trastuzumab, isotype control ADC)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Trastuzumab-SPDP-DM4 ADC and control antibodies. Add the treatments to the cells.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Calculate the percentage of cell viability relative to untreated controls and plot the results to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol evaluates the anti-tumor activity of the ADC in a mouse model of HER2-positive breast cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HER2-positive breast cancer cells (e.g., BT-474)
-
Trastuzumab-SPDP-DM4 ADC
-
Vehicle control and other control treatments
-
Calipers for tumor measurement
-
Syringes and needles for injections
Procedure:
-
Tumor Implantation: Subcutaneously implant HER2-positive breast cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the Trastuzumab-SPDP-DM4 ADC, vehicle, and control treatments intravenously at the predetermined doses and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Signaling Pathway
The cytotoxic effect of the released DM4 is primarily mediated through the disruption of microtubule dynamics, which in turn activates the mitotic checkpoint and induces apoptosis.
Figure 3: Intracellular signaling pathway of DM4 leading to apoptosis.
Conclusion
The use of (R)-DM4 as a cytotoxic payload conjugated via an SPDP linker to a HER2-targeting antibody presents a promising strategy for the treatment of HER2-positive breast cancer. The protocols and data presented herein provide a framework for the preclinical evaluation of such ADCs. Careful characterization of the ADC, including its synthesis, in vitro potency, in vivo efficacy, and pharmacokinetic profile, is crucial for its successful development as a therapeutic agent. The cleavable nature of the SPDP linker is a key design feature aimed at maximizing tumor cell killing while minimizing off-target toxicity. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this approach.
References
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with (R)-DM4-SPDP
Welcome to the technical support center for (R)-DM4-SPDP. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their antibody-drug conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pre-formed drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1] It consists of two key components:
-
(R)-DM4: A highly potent maytansinoid derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)-propionate): A heterobifunctional crosslinker.[3] It contains an NHS-ester group that reacts with primary amines (like the side chain of lysine residues on an antibody) and a pyridyldithiol group that reacts with sulfhydryl groups (from reduced cysteine residues) to form a cleavable disulfide bond.[4][5]
The conjugation process typically involves reacting the NHS-ester of the SPDP linker with lysine residues on the antibody. The resulting ADC can release the DM4 payload inside target cells where the disulfide bond is cleaved by intracellular reducing agents like glutathione.[3]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
The Drug-to-Antibody Ratio (DAR) is one of the most critical quality attributes of an ADC.[6] It represents the average number of drug molecules conjugated to a single antibody.[7] The DAR directly impacts the ADC's efficacy and safety profile.[7]
-
Low DAR: May result in insufficient potency and reduced therapeutic effect.[7]
-
High DAR: Can increase the risk of toxicity and may negatively affect pharmacokinetics, such as leading to faster clearance from circulation.[7][8] Optimizing the conjugation reaction to achieve a consistent and desired DAR is essential for ADC development. A typical average DAR for lysine-conjugated ADCs is often in the range of 2 to 4.[9][10]
Q3: What are the primary methods for conjugating DM4-SPDP to an antibody?
There are two primary strategies for conjugating payloads using an SPDP linker, depending on the available reactive groups on the antibody:
-
Amine-to-Sulfhydryl Conjugation: This is the most common method. The antibody's interchain disulfide bonds are first partially or fully reduced to expose free sulfhydryl (-SH) groups. The pyridyldithiol end of the DM4-SPDP then reacts with these sulfhydryls to form a new, cleavable disulfide bond.
-
Amine-to-Amine Conjugation: In this strategy, the NHS-ester of the SPDP linker reacts with primary amines (e.g., lysine residues) on the antibody.[5] This method results in a random distribution of the drug-linker across the antibody surface.
The choice of method depends on the desired properties of the final ADC, as the conjugation site can influence stability, efficacy, and pharmacokinetics.
Troubleshooting Guide: Low Conjugation Efficiency & Low DAR
This guide addresses common issues leading to low conjugation efficiency or a lower-than-expected Drug-to-Antibody Ratio (DAR) during the preparation of DM4-based ADCs.
Q4: My final ADC has a very low DAR. What are the most common causes?
Low DAR is a frequent issue that can stem from problems with reagents, reaction conditions, or the antibody itself. The most common culprits include suboptimal reaction pH, degradation of the SPDP linker, insufficient antibody reduction (for thiol-based conjugation), or issues with reagent molar ratios.
Below is a logical workflow to diagnose potential issues.
Q5: How do I know if my this compound reagent is the problem?
The SPDP linker is sensitive to moisture and pH. The NHS ester is particularly susceptible to hydrolysis, which increases with pH.[5]
-
Problem: The NHS-ester on the SPDP linker hydrolyzes in aqueous solutions, especially at pH > 8, rendering it unable to react with antibody amines. The half-life of an NHS ester can be several hours at pH 7 but less than 10 minutes at pH 9.[4][5]
-
Troubleshooting Steps:
-
Storage: Ensure this compound is stored desiccated at -20°C.[11] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]
-
Solvent: Since SPDP has limited water solubility, it must first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[4][5] Using a stock solution that has been stored for an extended period is not recommended.[3]
-
Confirmation: If you suspect reagent degradation, consider testing the pyridyldithiol group's reactivity. This can be done by reacting a small amount of the DM4-SPDP with an excess of a thiol-containing small molecule (like DTT or cysteine) and measuring the release of pyridine-2-thione spectrophotometrically at 343 nm.[5]
-
Q6: I am performing a thiol-based conjugation. How can I ensure the antibody is correctly reduced?
Inefficient reduction of the antibody's interchain disulfide bonds is a primary reason for low DAR in thiol-conjugation strategies.
-
Problem: If not enough disulfide bonds are reduced, there will be an insufficient number of free sulfhydryl groups to react with the DM4-SPDP. Conversely, over-reduction can lead to antibody fragmentation and aggregation.
-
Troubleshooting Steps:
-
Reducing Agent: Use a fresh solution of a suitable reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Removal of Reducing Agent: After the reduction step, the reducing agent must be completely removed before adding the DM4-SPDP.[5] Any residual DTT/TCEP will react with the SPDP linker, "quenching" it and preventing it from conjugating to the antibody. Use a desalting column for rapid and efficient removal.[5]
-
Quantify Free Thiols: Before proceeding to conjugation, quantify the number of free sulfhydryl groups per antibody using Ellman's Reagent (DTNB). This will confirm the success of the reduction step and allow for a more precise calculation of the required DM4-SPDP molar ratio.
-
Q7: How critical are the reaction conditions (pH, temperature, time)?
Reaction conditions are paramount for successful conjugation. The SPDP linker has two reactive groups, each with its own optimal pH range.
-
Problem: Incorrect buffer conditions can halt the reaction or degrade the reagents.
-
Troubleshooting Summary:
| Parameter | Recommended Range | Rationale for Low Efficiency |
| pH | 7.0 - 8.0 | The pyridyldithiol group reacts optimally with sulfhydryls in this range.[4] pH > 8.5 significantly accelerates the hydrolysis of the NHS ester.[5] |
| Buffer Composition | Phosphate, Borate, or Bicarbonate buffers | Buffers containing primary amines (e.g., Tris) or thiols will compete with the antibody for reaction with the SPDP linker and must be avoided.[5] |
| Molar Ratio | 3-10 moles of DM4-SPDP per mole of antibody | An insufficient molar excess of the drug-linker will lead to a low DAR. However, a very large excess can increase aggregation.[12] This should be optimized empirically. |
| Incubation Time | 30 min - 4 hours (Thiol conjugation) | Reaction times that are too short will result in incomplete conjugation. Overnight incubations may sometimes be used but increase the risk of linker hydrolysis or ADC degradation.[13] |
| Temperature | Room Temperature or 4°C | Room temperature is generally sufficient.[13] Lower temperatures (4°C) can be used to slow down hydrolysis if longer reaction times are needed. |
Experimental Protocols
Protocol 1: Antibody Reduction (Thiol-Conjugation Method)
This protocol describes the partial reduction of antibody interchain disulfides to generate free sulfhydryl groups for conjugation.
-
Materials:
-
Antibody (mAb) in a suitable buffer (e.g., PBS) at 2-10 mg/mL.
-
Reducing Agent Stock Solution (e.g., 100 mM DTT or 50 mM TCEP in water).
-
Reaction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.5.
-
Desalting columns (e.g., Zeba Spin Desalting Columns).
-
-
Procedure:
-
Prepare the antibody by buffer exchanging it into the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
Add the reducing agent to the antibody solution. A final DTT concentration of 1-10 mM is a good starting point for optimization.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Immediately remove the excess reducing agent by passing the solution through a desalting column equilibrated with Reaction Buffer.
-
(Optional but Recommended) Determine the concentration of the recovered antibody and quantify the free thiol groups using Ellman's assay.
-
Protocol 2: Conjugation of this compound to Reduced Antibody
-
Materials:
-
Reduced antibody from Protocol 1.
-
This compound reagent.
-
Anhydrous, water-miscible solvent (e.g., DMSO).
-
Quenching Solution (e.g., 100 mM N-acetylcysteine or L-cysteine).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Add the calculated volume of the DM4-SPDP stock solution to the reduced antibody solution. The molar ratio should be optimized, but a starting point is 5-10 moles of DM4-SPDP per mole of antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding a molar excess of the Quenching Solution to cap any unreacted pyridyldithiol groups. Incubate for 20-30 minutes.
-
Purify the resulting ADC from unconjugated drug-linker and quenching reagent using Size Exclusion Chromatography (SEC) or dialysis.
-
The overall experimental workflow is summarized in the diagram below.
Data Presentation
Table 1: Summary of Key Reaction Parameters for Optimization
| Parameter | Initial Recommendation | Range for Optimization | Key Consideration |
| Antibody Concentration | 5 mg/mL | 2 - 10 mg/mL | Higher concentrations can increase reaction rate but may also promote aggregation.[12] |
| Reducing Agent (DTT) | 50x molar excess over mAb disulfides | 10x - 100x molar excess | Must be optimized to achieve desired level of reduction without fragmentation. |
| Reduction Time | 30 min | 15 - 90 min | Monitor thiol generation to avoid over- or under-reduction. |
| DM4-SPDP:mAb Molar Ratio | 7:1 | 3:1 - 15:1 | Primary determinant of final DAR. High ratios can lead to precipitation.[12] |
| Reaction pH | 7.5 | 7.0 - 8.0 | Balance between sulfhydryl reactivity and NHS-ester stability.[4][5] |
| Reaction Time | 1 hour | 0.5 - 4 hours | Longer times may not significantly increase DAR and risk side reactions.[13] |
Table 2: Common Analytical Techniques for ADC Characterization
| Technique | Purpose | Information Obtained |
| UV/Vis Spectroscopy | Determine DAR (if drug has unique absorbance) | Average DAR, protein concentration.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Determine DAR distribution | Separation of species with different numbers of drugs (DAR 0, 2, 4, etc.). |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirm identity and DAR | Precise mass of intact ADC, allowing for accurate DAR calculation.[6] |
| Size Exclusion Chromatography (SEC) | Quantify aggregation and fragments | Purity of the ADC, detection of high molecular weight aggregates. |
| Reverse Phase HPLC (RP-HPLC) | Quantify residual free drug | Measurement of unconjugated DM4-SPDP in the final product.[6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: (R)-DM4-SPDP ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the aggregation of (R)-DM4-SPDP Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
A1: Aggregation of this compound ADCs is a multifaceted issue stemming from the inherent properties of the ADC components and external stress factors. The primary causes include:
-
Increased Hydrophobicity: The DM4 payload and the SPDP linker are hydrophobic. Their conjugation to the antibody surface creates hydrophobic patches that can lead to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[1]
-
Conjugation Process: The chemical reactions involved in conjugation can sometimes lead to partial unfolding or conformational changes in the antibody, exposing aggregation-prone regions.[2] The use of organic solvents like DMSO to dissolve the linker-payload can also induce aggregation.
-
Formulation Conditions: Suboptimal formulation conditions can fail to stabilize the ADC. Key factors include:
-
pH: The pH of the solution can influence the charge distribution on the antibody surface. At or near the isoelectric point (pI), the net charge is zero, reducing electrostatic repulsion and increasing the likelihood of aggregation.
-
Ionic Strength: Low ionic strength may not sufficiently screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions, both leading to aggregation.
-
-
Storage and Handling: ADCs are sensitive to storage conditions and physical stress.
-
Temperature Stress: Elevated temperatures can cause partial unfolding and subsequent aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein component of the ADC, leading to irreversible aggregation.[3][4][5][6]
-
Mechanical Stress: Agitation or shear stress during handling can also induce aggregation.
-
Q2: How can I prevent aggregation during the conjugation process?
A2: Preventing aggregation from the outset is the most effective strategy. During conjugation, consider the following:
-
Immobilization: Immobilizing the antibody on a solid-phase support (e.g., an affinity resin) during conjugation can physically separate the antibody molecules, preventing them from aggregating while the hydrophobic linker-payload is attached.
-
Solvent Concentration: If using organic solvents like DMSO to dissolve the linker-payload, minimize the final concentration in the reaction mixture. Step-wise addition of the linker-payload solution can also help.
-
pH Control: Perform the conjugation at a pH that is sufficiently far from the antibody's isoelectric point to maintain electrostatic repulsion between molecules.
Q3: What formulation components can help reduce long-term aggregation of my this compound ADC?
A3: A well-designed formulation is critical for the long-term stability of your ADC. Key excipients to consider include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are highly effective at preventing aggregation. They work by competitively adsorbing to hydrophobic interfaces (like air-water) and can also bind to hydrophobic patches on the ADC surface, preventing self-association.[7][8]
-
Sugars (Cryo/Lyoprotectants): Sugars such as sucrose and trehalose are excellent stabilizers. They are preferentially excluded from the protein surface, which favors the native, more compact protein conformation. They are particularly important for protecting ADCs from freeze-thaw stress and during lyophilization.[2][9]
-
Amino Acids: Certain amino acids, like arginine and glycine, can act as stabilizers and reduce aggregation. Arginine, for instance, is known to suppress protein-protein interactions.
-
Buffers: Choose a buffer system that maintains a stable pH away from the ADC's isoelectric point. Histidine and phosphate buffers are commonly used.
Q4: My ADC shows aggregation after being stored in the freezer. What happened and how can I prevent it?
A4: Aggregation after frozen storage is typically due to stresses induced by the freeze-thaw process.[3][4][5][6] During freezing, ice crystals form, leading to a "freeze-concentrate" phase where the ADC and other solutes become highly concentrated, increasing the likelihood of intermolecular interactions. The ice-water interface also presents a hydrophobic surface that can cause denaturation.
To prevent this:
-
Aliquot: Aliquot your ADC into single-use volumes before the initial freezing. This avoids multiple freeze-thaw cycles, which have a cumulative negative effect on aggregation.[3][4][5][6]
-
Use Cryoprotectants: Formulate your ADC with cryoprotectants like sucrose or trehalose to protect it during freezing.
-
Control Freezing and Thawing Rates: Studies have shown that fast freezing followed by fast thawing is often the optimal condition to minimize aggregation. Slow thawing, in particular, can lead to increased aggregate formation.[3][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
| Possible Cause | Troubleshooting & Optimization |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases surface hydrophobicity. Aim for the lowest DAR that still provides the desired potency. Characterize different DAR species to assess their individual aggregation propensity.[10] |
| Hydrophobic Linker/Payload | The inherent hydrophobicity of DM4 is a key driver. If possible, explore more hydrophilic linker technologies. |
| Suboptimal Formulation pH | The formulation pH may be too close to the ADC's isoelectric point (pI), minimizing electrostatic repulsion. Conduct a pH screening study (e.g., from pH 5.0 to 7.5) to identify the pH with the lowest aggregation rate. |
| Inadequate Buffer Ionic Strength | Low ionic strength can fail to screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions. Optimize the salt concentration (e.g., NaCl) in your formulation buffer. A typical starting point is 150 mM. |
| Absence of Stabilizing Excipients | The formulation lacks excipients to protect against hydrophobic interactions and surface-induced aggregation. Add a non-ionic surfactant (e.g., 0.01-0.05% Polysorbate 20) and a sugar (e.g., 5% sucrose or trehalose). |
| Freeze-Thaw Stress | Repeatedly freezing and thawing your ADC sample can lead to denaturation and aggregation.[3][4][5][6] Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles. Consider adding cryoprotectants like sucrose. |
| Thermal Stress | The ADC has been exposed to elevated temperatures. Ensure proper storage at recommended temperatures (typically 2-8°C for liquid formulations or ≤ -20°C for frozen ones). |
Visualizing the Troubleshooting Workflow
Quantitative Data Summary
The following tables summarize quantitative data from studies on maytansinoid-based ADCs and related monoclonal antibodies, illustrating the impact of formulation and storage conditions on aggregation.
Table 1: Effect of Storage Temperature on Maytansinoid ADC Aggregation
| ADC Type | Storage Temperature | Storage Duration | Aggregation (%) |
| Trastuzumab-AJICAP-maytansinoid | 4°C | 4 Weeks | < 2% |
| Trastuzumab-AJICAP-maytansinoid | 25°C | 4 Weeks | ~5% |
| Trastuzumab-AJICAP-maytansinoid | 37°C | 4 Weeks | ~15% |
| T-DM1 (literature data) | 37°C | 4 Weeks | > 20% |
| Data adapted from a study on a site-specific maytansinoid ADC, demonstrating increased aggregation at higher temperatures. The formulation buffer was not specified in detail but the study highlights improved thermal stability compared to T-DM1.[11] |
Table 2: Long-Term Stability of Maytansinoid ADCs in a Stabilizing Formulation
| ADC / mAb | Formulation | Storage Condition | Aggregation (%) |
| Trastuzumab | 20mM Histidine, 5% Trehalose, pH 5.2 | 4°C for 30 days | 0.4% |
| T-DM1 | 20mM Histidine, 5% Trehalose, pH 5.2 | 4°C for 30 days | 1.4% |
| Trastuzumab-MCC-maytansinoid (DAR 4.1) | 20mM Histidine, 5% Trehalose, pH 5.2 | 4°C for 30 days | 0.7% |
| This study shows that a well-formulated maytansinoid ADC can exhibit low levels of aggregation, comparable to the naked antibody, during refrigerated storage.[12] |
Table 3: Impact of Freeze-Thaw Cycles on mAb Aggregation
| Freeze-Thaw Condition | Number of Cycles | % Aggregates (vs. Liquid Control) |
| Fast Freeze / Fast Thaw | 1 | Negligible Increase |
| Fast Freeze / Slow Thaw | 1 | > 0.1% Increase |
| Fast Freeze / Slow Thaw | 3 | Significant Increase (~0.4% total) |
| Data from a study on a model IgG1 mAb, demonstrating that slow thawing significantly increases aggregation, and the effect is exacerbated with multiple cycles.[4] |
Key Experimental Protocols
Protocol 1: Quantifying ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate (High Molecular Weight Species, HMWS), and fragment (Low Molecular Weight Species, LMWS) in an ADC sample.
Methodology:
-
Column Selection: Use a size exclusion column appropriate for separating monoclonal antibodies and their aggregates (e.g., a column with a pore size suitable for globular proteins in the range of 10-1,000 kDa).
-
Mobile Phase Preparation: A typical mobile phase is 100 mM sodium phosphate, 150-250 mM NaCl, pH 6.8-7.4.[12][13] For hydrophobic ADCs like DM4 conjugates, adding an organic modifier such as 10-15% isopropanol or acetonitrile to the mobile phase may be necessary to prevent non-specific interactions with the column matrix and improve peak shape.[12][14][15]
-
System Setup and Equilibration:
-
Sample Preparation:
-
Injection and Detection:
-
Data Analysis:
-
Integrate the peak areas corresponding to the HMWS (aggregates), the monomer, and any LMWS (fragments).
-
Calculate the percentage of each species relative to the total integrated peak area.
-
Visualizing the SEC Workflow
Protocol 2: Measuring ADC Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and polydispersity of an ADC sample, providing a rapid assessment of aggregation.
Methodology:
-
Sample Preparation:
-
The sample must be optically clear and free of dust and large, extraneous particles. Centrifuge samples at high speed (e.g., >10,000 x g) for several minutes.
-
Filter the sample through a low protein-binding filter (e.g., 0.1 or 0.22 µm) directly into a clean, dust-free DLS cuvette.[17]
-
Dilute the ADC in a buffer that has also been filtered. The final concentration should be optimized to achieve a stable and sufficient signal (count rate). A typical starting concentration is 1 mg/mL.
-
Important: Do not measure in pure de-ionized water, as this can lead to artificially large size readings due to electrostatic interactions. Use a buffer with a low concentration of salt (e.g., 10 mM) to screen these charges.[18]
-
-
Instrument Setup:
-
Ensure the DLS instrument is clean and the laser is warmed up.
-
Set the measurement temperature (e.g., 25°C). Temperature control is crucial as viscosity is temperature-dependent.
-
Input the correct parameters for the dispersant (buffer) into the software, including viscosity and refractive index.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature for several minutes.
-
Perform multiple acquisitions (e.g., 10-15 runs) to ensure data reproducibility. The duration of each run will depend on the instrument and sample but is typically between 10 seconds and 2 minutes.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
Intensity Distribution: This is the primary result from DLS and is most sensitive to the presence of large aggregates. A bimodal or multimodal distribution with a peak at a much larger size indicates aggregation.
-
Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size. An increase in the Z-average over time or under stress indicates aggregation.
-
Polydispersity Index (PDI): This is a measure of the broadness of the size distribution. A PDI value below 0.2 is typically considered monodisperse for proteins. An increasing PDI suggests the formation of aggregates.[3]
-
References
- 1. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Freeze -Thaw on monoclonal Antibody solutions | Malvern Panalytical [malvernpanalytical.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. sartorius.co.kr [sartorius.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and stability study of polysorbate 20 in therapeutic monoclonal antibody formulation by multidimensional ultrahigh-performance liquid chromatography-charged aerosol detection-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. imrpress.com [imrpress.com]
- 12. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. shimadzu.com [shimadzu.com]
- 15. phenomenex.blog [phenomenex.blog]
- 16. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 17. lsinstruments.ch [lsinstruments.ch]
- 18. research.colostate.edu [research.colostate.edu]
Optimizing the Drug-to-Antibody Ratio for an Improved Therapeutic Index: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][][3] It is considered a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[3][4] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance, and potential aggregation issues.[3][4] Therefore, precisely controlling and monitoring the DAR is essential throughout the development and manufacturing process to ensure a consistent, safe, and effective therapeutic product.[3]
Q2: How does DAR influence the efficacy, toxicity, and pharmacokinetics of an ADC?
A2: The DAR value creates a delicate balance for the therapeutic window of an ADC:
-
Efficacy: Generally, a higher DAR delivers more cytotoxic payload to the target cell, which can lead to increased potency. However, this relationship is not always linear. Very high DAR values do not necessarily guarantee improved efficacy and can be limited by the number of available target antigens on cancer cells.[3] Studies have shown that ADCs with excessively high DARs may exhibit decreased efficacy, likely due to faster clearance.[1][5][6]
-
Toxicity: Higher DAR values are often associated with increased systemic toxicity.[3][7] This can be attributed to the release of the payload in circulation or off-target uptake of the more hydrophobic ADC species.[3] Research indicates that a DAR greater than 4 can be linked to a higher incidence of adverse events.[3][7]
-
Pharmacokinetics (PK): ADCs with high DAR values (e.g., >4) tend to be more hydrophobic, which can lead to faster clearance from circulation, often through uptake by the liver.[1][3][5][6] This reduces the ADC's half-life and overall exposure, potentially diminishing its therapeutic effect.[3]
Q3: What is a "typical" or "optimal" DAR?
A3: There is no single "optimal" DAR for all ADCs; it must be empirically determined for each specific ADC construct (antibody, linker, and payload combination). However, a DAR value between 2 and 4 is often considered a good starting point, providing a balance between efficacy and safety.[1][][3][4] Some newer, highly effective ADCs, such as Enhertu, have a higher DAR of approximately 8. Preclinical findings for maytansinoid conjugates suggest that a DAR ranging from 2 to 6 has a better therapeutic index than conjugates with a very high DAR (~9-10).[1][5][6]
Section 2: Troubleshooting Guide
Q4: We are observing inconsistent DAR values between different batches of our ADC. What are the likely causes?
A4: Inconsistent DAR is a common challenge, especially with stochastic conjugation methods like lysine or cysteine conjugation. The root causes often lie in subtle variations in reaction conditions:
-
Reactant Stoichiometry: Ensure precise and consistent molar ratios of the linker-payload to the antibody. Small deviations can significantly shift the final DAR.[3]
-
Antibody Reduction (for Cysteine Conjugation): The efficiency and consistency of the interchain disulfide bond reduction step are critical. Incomplete or variable reduction will lead to a different number of available thiol groups for conjugation in each batch.[3]
-
Reagent Quality: Verify the purity and concentration of your linker-payload, reducing agents, and buffers before each run. Degradation or incorrect concentration of stock solutions is a frequent source of error.[3]
-
Reaction Parameters: Minor variations in pH, temperature, and incubation time can impact conjugation efficiency. Maintain strict control over these parameters.
-
Analytical Method Variability: Ensure your DAR determination method is robust and validated. See Q7 for more details.
Q5: Our ADC is showing signs of aggregation after conjugation, especially with higher DAR species. How can we mitigate this?
A5: Aggregation is a common issue, particularly with hydrophobic payloads, as conjugation increases the overall hydrophobicity of the antibody.
-
Optimize Conjugation Conditions: The conjugation process itself can induce stress on the antibody. Factors like pH and the use of organic co-solvents to dissolve the payload-linker can contribute to aggregation.[8]
-
Formulation Development: Screen different buffer conditions (pH, excipients) to find a formulation that stabilizes the ADC and minimizes aggregation.
-
Site-Specific Conjugation: Consider using site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR, which can reduce aggregation propensity.
-
Purification Strategy: Develop a purification process that effectively removes aggregates. Size Exclusion Chromatography (SEC) is a standard method for this purpose.[9]
-
"Lock-Release" Technology: This approach involves immobilizing the antibodies on a solid support during conjugation to prevent them from aggregating.[8]
Q6: My high-DAR species (e.g., DAR 6, 8) are showing poor peak shape and are not eluting properly during Hydrophobic Interaction Chromatography (HIC). How can I fix this?
A6: This is a common issue in HIC analysis because high-DAR species are very hydrophobic and can bind irreversibly to the column under standard aqueous conditions.[3]
-
Modify the Mobile Phase: Adding a small percentage of a mild organic solvent (e.g., isopropanol, acetonitrile) to the mobile phase can help to elute the highly hydrophobic species.
-
Adjust the Gradient: A shallower gradient or a step-wise elution might be necessary to improve the resolution of high-DAR species.[10]
-
Change the Column: A less hydrophobic HIC column might be more suitable for your ADC.
-
Alternative Analytical Methods: If HIC remains problematic, consider using Reversed-Phase Liquid Chromatography (RPLC) on the reduced and deglycosylated ADC to determine the DAR.[11][12]
Section 3: Data Presentation
Table 1: Impact of DAR on ADC Properties
| DAR Value | Efficacy | Toxicity | Pharmacokinetics (PK) | Aggregation Risk |
| Low (e.g., 2) | May have reduced potency | Generally lower systemic toxicity | Longer plasma half-life, slower clearance | Low |
| Moderate (e.g., 4) | Often a good balance of potency | Balanced toxicity profile | Moderate clearance | Moderate |
| High (e.g., 8) | Highest potency per molecule, but may not improve therapeutic outcome | Increased risk of systemic and off-target toxicity[3][7] | Shorter plasma half-life, faster clearance[1][3][5][6] | High[3] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based ADC Conjugation
This protocol describes a two-step process for conjugating a linker-payload to a mAb via interchain cysteine residues.
-
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[3]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[3]
-
Remove the excess reducing agent using a desalting column.
-
-
Step 2: Conjugation
-
Immediately after reduction, add the linker-payload (e.g., maleimide-activated) to the reduced antibody solution. The molar excess of the linker-payload will determine the final average DAR.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the ADC using methods such as Size Exclusion Chromatography (SEC) or Protein A chromatography to remove unreacted linker-payload and other impurities.
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the average DAR and the distribution of different DAR species for cysteine-conjugated ADCs.
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with or without a small percentage of isopropanol).
-
Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 30 minutes).
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR (DAR=2, DAR=4, etc.) as the hydrophobicity increases.
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Protocol 3: DAR Determination by UV/Vis Spectroscopy
This is a simpler but less detailed method for determining the average DAR. It requires that the antibody and the drug have distinct absorbance maxima.
-
Measure Absorbance: Measure the absorbance of the ADC solution at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.
-
Calculations: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths to set up and solve a system of two simultaneous equations to find the concentrations of the antibody and the drug.
-
Calculate Average DAR: Average DAR = Molar concentration of the drug / Molar concentration of the antibody
Section 5: Visualizations
Caption: Workflow for ADC Development and DAR Optimization.
Caption: Relationship between DAR and Therapeutic Index.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment-related adverse events of antibody drug-conjugates in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. ppd.com [ppd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
Technical Support Center: Enhancing the In Vivo Stability of Disulfide-Linked ADCs
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address challenges related to the in vivo stability of disulfide-linked antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of in vivo instability for disulfide-linked ADCs?
The in vivo instability of disulfide-linked ADCs primarily stems from two main chemical vulnerabilities:
-
Premature Disulfide Reduction: The disulfide bond, intended for cleavage within the high-glutathione environment of tumor cells, can be prematurely reduced in the systemic circulation.[1][2][3] Circulating thiols, such as cysteine and glutathione, can mediate this reduction, leading to early payload release and off-target toxicity.[1][3]
-
Thiol-Maleimide Exchange: For ADCs constructed using maleimide chemistry to link the drug to antibody cysteines, the resulting thiosuccinimide bond can undergo a retro-Michael reaction. This reaction is reversible and can lead to the transfer of the drug-linker complex to other circulating proteins with available thiols, like albumin, a phenomenon known as "payload migration".[4][5]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence ADC stability?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts stability.[6] Higher DAR values, particularly when conjugating hydrophobic payloads, increase the overall hydrophobicity of the ADC.[7][8] This can lead to a greater propensity for aggregation, which in turn can affect the ADC's solubility, pharmacokinetics, and potency.[8][9] Species with high DAR values (e.g., DAR 6 and DAR 8) have been shown to be more prone to aggregation under thermal stress compared to those with lower DARs.[9]
Q3: What is the "bystander effect" and how does the stability of a disulfide linker affect it?
The "bystander effect" refers to the ability of a released cytotoxic payload to kill not only the target cancer cell but also adjacent, antigen-negative tumor cells.[4][10] This occurs when the released drug is cell-permeable. The stability of the disulfide linker is crucial; it must be stable enough in circulation to reach the tumor but labile enough to be cleaved upon internalization by the target cell.[11] Lipophilic metabolites from disulfide-linked ADCs have been shown to be highly cytotoxic and capable of killing neighboring cells, which may explain the superior in vivo efficacy often seen with these linkers compared to non-cleavable ones.[12]
Q4: How can the stability of the thiol-maleimide linkage be improved to prevent payload migration?
The primary strategy to stabilize the thiosuccinimide linkage and prevent the reverse Michael reaction is through hydrolysis of the succinimide ring. This opens the ring to form a stable maleamic acid derivative, which is not reversible.[13] This can be achieved by:
-
Treating the ADC at a basic pH (e.g., pH 9) after conjugation, though this risks other modifications like deamidation.[]
-
Designing linkers with features that accelerate hydrolysis, such as introducing specific chemical groups adjacent to the maleimide.[13][15]
Q5: What is the difference in stability and mechanism between cleavable and non-cleavable linkers?
Cleavable and non-cleavable linkers differ fundamentally in their stability and mechanism of payload release.[4][7]
-
Cleavable Linkers (e.g., Disulfide, Peptide): These are designed to be stable in systemic circulation but are cleaved by specific conditions within the tumor microenvironment or inside the cell (e.g., high glutathione concentrations for disulfides, lysosomal proteases for peptide linkers).[4][11] This allows for intracellular release of the potent payload. However, they can sometimes exhibit instability in circulation, leading to premature drug release.[4]
-
Non-Cleavable Linkers: These rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[4] This generally results in greater plasma stability and a wider therapeutic window but may lead to active metabolites with reduced cell permeability.[4][16]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues, providing potential causes and actionable solutions, including detailed protocols.
Issue 1: Premature Payload Release Observed in Plasma Stability Assays
-
Symptom: Your ADC shows a rapid decrease in the average DAR over time when incubated in plasma, as measured by techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[17]
-
Underlying Problem: The linker is not sufficiently stable in the circulatory system.
Caption: Troubleshooting workflow for premature ADC payload release.
-
Solution A: Enhance Stability via Steric Hindrance
Introducing bulky chemical groups, such as methyl groups, adjacent to the disulfide bond can sterically shield it from attack by circulating thiols, thereby increasing its stability.[10][18] A balance must be struck, as excessive hindrance can slow the desired payload release inside the tumor cell.[1]
Table 1: Impact of Steric Hindrance on Disulfide Linker Stability and Efficacy
Conjugate Linker Steric Hindrance In Vitro Stability (vs. DTT) In Vivo Plasma Stability In Vivo Efficacy (Xenograft Model) huC242-SPP-DM1 Less Hindered Less Stable Less Stable Moderate huC242-SPDB-DM4 Intermediate Hindrance More Stable More Stable Highest Efficacy Highly Hindered Linker Most Hindered Most Stable Most Stable Reduced Data summarized from a study on maytansinoid conjugates, which found that intermediate stability provided the best overall in vivo efficacy.[10]
-
Solution B: Employ Disulfide Re-bridging Technology
Traditional cysteine-linked ADCs are formed by reducing the antibody's native interchain disulfide bonds, leaving them permanently broken.[19] Disulfide re-bridging strategies use specialized reagents that reconnect the two sulfur atoms from a reduced disulfide while also attaching the payload.[20][21] This approach can produce more homogeneous and stable ADCs because it restores the covalent linkage between the antibody chains.[19][20]
This assay is critical for evaluating the rate of drug deconjugation in a simulated in vivo environment.[4]
-
Preparation:
-
Thaw plasma (e.g., human, mouse) from -80°C in a 37°C water bath. Centrifuge to remove any cryoprecipitates.
-
Prepare the ADC at a stock concentration (e.g., 1 mg/mL) in a suitable buffer like PBS.
-
-
Incubation:
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture in a 37°C incubator.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the aliquots at -80°C to stop any further reaction.
-
-
Sample Analysis:
-
Thaw the samples for analysis.
-
Analyze the samples to quantify the amount of intact ADC and determine the average DAR. The preferred method is Hydrophobic Interaction Chromatography (HIC) , which can separate ADC species with different numbers of conjugated drugs.[6] Mass spectrometry can also be used to measure the loss of payload.[22]
-
-
Data Interpretation:
-
Plot the average DAR as a function of time. A steep decline indicates poor linker stability. Calculate the half-life of the conjugated payload.
-
Issue 2: ADC Aggregation During or After Conjugation
-
Symptom: Your ADC solution appears cloudy, or analysis by Size Exclusion Chromatography (SEC) shows a significant increase in high molecular weight species (HMWS).[9][23]
-
Underlying Problem: The physicochemical properties of the ADC have been altered, leading to reduced solubility and self-association.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. purepeg.com [purepeg.com]
- 12. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. kinampark.com [kinampark.com]
- 16. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Functional native disulfide bridging enables delivery of a potent, stable and targeted antibody–drug conjugate (ADC) - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC03557K [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. benchchem.com [benchchem.com]
Addressing off-target toxicity of (R)-DM4-SPDP conjugates
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing issues related to the off-target toxicity of (R)-DM4-SPDP antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is an this compound ADC and how does it work?
An this compound ADC is a targeted cancer therapy consisting of three components:
-
A monoclonal antibody that specifically targets a tumor-associated antigen.
-
The cytotoxic payload (R)-DM4 , a potent maytansinoid derivative that kills cancer cells by inhibiting tubulin polymerization.
-
An SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker , which connects the antibody to the DM4 payload via a disulfide bond.
The intended mechanism involves the antibody binding to cancer cells, internalization of the ADC, and subsequent release of DM4 inside the cell, leading to cell death.[1][2]
Q2: What is the primary cause of off-target toxicity with DM4-SPDP conjugates?
The primary cause is the premature release of the DM4 payload into systemic circulation before the ADC reaches the target tumor cells.[3][] This is largely attributed to the instability of the disulfide bond within the SPDP linker. The cytoplasm of cells contains high concentrations of glutathione (GSH), which can cleave the disulfide bond, but cleavage can also occur in the plasma, leading to off-target effects.[1][5]
Q3: What are the common dose-limiting toxicities observed with DM4-based ADCs?
Common dose-limiting toxicities associated with maytansinoid payloads like DM4 include:
-
Ocular Toxicity: Blurred vision, dry eyes, and keratitis are significant and frequently reported adverse events.[6][7][8]
-
Hepatic Toxicity (Hepatotoxicity): Liver damage indicated by elevated liver enzymes.[8]
-
Peripheral Neuropathy: Damage to peripheral nerves, which can cause weakness, numbness, and pain.[6][8]
These toxicities are often related to the payload class rather than the specific antibody target, suggesting that off-target payload delivery is the critical driver.[][8]
Troubleshooting Guide
Problem: My this compound ADC shows high levels of toxicity in preclinical in vivo models, with significant weight loss and low maximum tolerated dose (MTD).
This is a common issue stemming from linker instability. Here’s a systematic approach to troubleshoot the problem.
Step 1: Assess Linker Stability
The first step is to quantify the stability of your conjugate in plasma. Premature drug release is a major contributor to off-target toxicity.[3]
-
Hypothesis: The SPDP linker is being cleaved prematurely in the bloodstream, releasing free DM4.
-
Experiment: Conduct an in vitro plasma stability assay.
-
Action: Use the protocol below to measure the rate of DM4 deconjugation from your ADC in mouse and human plasma.
Step 2: Analyze Payload Distribution
Understanding where the released payload accumulates can provide insights into the observed toxicities.
-
Hypothesis: The prematurely released DM4 is being taken up non-specifically by healthy tissues.
-
Experiment: Perform a biodistribution study.
-
Action: Administer the ADC to an animal model and analyze various tissues (liver, spleen, bone marrow, eyes) at different time points to quantify the concentration of free DM4 versus conjugated ADC.
Step 3: Evaluate Alternative Linker Chemistries
If the SPDP linker proves too unstable, consider using a more stable linker technology. This is a key strategy for mitigating off-target toxicity.[6]
-
Hypothesis: A more stable linker will reduce premature payload release and improve the therapeutic window.
-
Action: Synthesize the ADC using alternative linkers and compare their stability and in vivo performance against the SPDP-based version.
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
This protocol is designed to determine the rate of drug deconjugation from an ADC in plasma.
Objective: To quantify the stability of the ADC linker in plasma from relevant species (e.g., human, mouse) at a physiological temperature.[3]
Materials:
-
This compound ADC
-
Control ADC with a stable linker (e.g., non-cleavable SMCC)
-
Human and mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system or ELISA plate reader
Methodology:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma (human and mouse) in separate tubes.
-
Incubate the tubes at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[3]
-
Immediately store the aliquots at -80°C to halt any further reaction.
-
Analyze the samples to quantify the amount of intact ADC and released payload. This can be done using several methods:
-
LC-MS: This is a highly effective technique to measure the intact ADC, free payload, and any payload adducts (e.g., DM4-albumin).[9][10] It allows for the calculation of the average drug-to-antibody ratio (DAR) over time.[9][11]
-
ELISA: Use two separate ELISAs. One measures the total antibody concentration, and the other measures the antibody-conjugated drug. The difference between these values indicates the level of drug deconjugation.[3]
-
Data Analysis: Plot the average DAR or the percentage of intact ADC against time for each species' plasma. A rapid decrease indicates poor linker stability.
Data Presentation
Table 1: Example Plasma Stability Data for Different Linkers
This table illustrates how to present comparative stability data. Values are hypothetical and for illustrative purposes only.
| Linker Type | Linker Chemistry | % Intact ADC (Human Plasma, 72h) | Key Characteristics | Reference |
| SPDP | Disulfide (Cleavable) | 45% | Cleaved by high glutathione levels in cells, but shows instability in plasma. | [1] |
| SMCC | Thioether (Non-cleavable) | >95% | Highly stable; relies on lysosomal degradation of the antibody for payload release. | [8][12] |
| Val-Cit | Peptide (Cleavable) | >90% | High plasma stability; specifically cleaved by lysosomal proteases like Cathepsin B. | [3][12] |
| Glucuronide | Enzyme (Cleavable) | >95% | Highly stable in plasma; cleaved by β-glucuronidase, an enzyme often present in the tumor microenvironment. | [3][13] |
Visualizations
Diagram 1: Mechanism of Off-Target Toxicity
This diagram illustrates the pathway leading to off-target toxicity due to linker instability.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. mdpi.com [mdpi.com]
Best practices for handling and storing (R)-DM4-SPDP
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing (R)-DM4-SPDP. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate. It comprises the potent microtubule-inhibiting agent DM4 and a linker, SPDP (Succinimidyl 3-(2-pyridyldithio)propionate).[1][2][3][4][] This conjugate is primarily used in the development of antibody-drug conjugates (ADCs). The SPDP linker facilitates the attachment of the cytotoxic DM4 payload to an antibody or another targeting moiety.
Q2: How should I store this compound upon receipt?
A2: Proper storage is critical to maintain the integrity of this compound. Recommended storage conditions are summarized in the table below. For long-term stability, it is crucial to protect the compound from moisture and light.[6][7]
Q3: How do I reconstitute this compound?
A3: this compound has limited aqueous solubility and should be dissolved in an organic solvent like DMSO or DMF (dimethylformamide) to prepare a stock solution.[6][7] It is advisable to prepare fresh solutions for each experiment. If storage of the stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the key safety precautions when handling this compound?
A4: this compound contains the highly potent cytotoxic agent DM4 and must be handled with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[7][8] Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[8]
Data Presentation
| Parameter | Recommendation |
| Long-Term Storage | Store as a solid at -20°C, protected from light and moisture.[6][7] |
| Short-Term Storage | For reconstituted solutions, aliquot and store at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles. |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[6][7] |
| Working Concentration | The optimal working concentration is application-dependent and should be determined empirically through dose-response experiments.[7] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the compound.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step |
| Inconsistent or no biological activity | - Compound degradation- Incorrect concentration- Cell line variability | - Prepare a fresh stock solution.- Verify dilution calculations and perform a dose-response experiment.- Ensure cells are healthy and within a consistent passage number.[7] |
| Precipitation of the compound in aqueous media | - Low aqueous solubility- High final concentration of organic solvent | - Increase the final concentration of the organic solvent in your working solution (ensure it is compatible with your assay).- Reduce the final concentration of this compound in the aqueous medium. |
| Low conjugation efficiency to antibody | - Suboptimal reaction pH- Presence of primary amines in the buffer- Hydrolysis of the NHS ester | - Perform the conjugation reaction at a pH between 7 and 8.- Use a buffer that does not contain primary amines (e.g., phosphate, borate, or carbonate/bicarbonate buffers).- Prepare the this compound solution immediately before use.[6] |
Visualizations
Caption: A diagram illustrating the general experimental workflow for using this compound, from storage to application in cell-based assays.
Caption: A flowchart outlining the logical steps for troubleshooting inconsistent or absent biological activity in experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DM4-SPDP | Drug-Linker Conjugates for ADC | 2245698-48-8 | Invivochem [invivochem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
How to prevent premature cleavage of the SPDP linker
This guide provides researchers, scientists, and drug development professionals with technical support for using SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linkers in their experiments. Find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent the premature cleavage of your SPDP-linked bioconjugates.
Troubleshooting Guide: Preventing Premature SPDP Linker Cleavage
Unexpected cleavage of the SPDP linker can compromise your experimental results. This section provides a step-by-step guide to diagnose and resolve common issues leading to premature linker instability.
Issue: Loss of conjugate integrity or premature payload release.
.dot
Caption: Troubleshooting workflow for premature SPDP linker cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of SPDP linker cleavage?
The SPDP linker contains a disulfide bond that is susceptible to cleavage by reducing agents.[1][2][3][4] The primary mechanism is a thiol-disulfide exchange reaction. In a biological context, endogenous reducing agents like glutathione can attack the disulfide bond, leading to the release of the conjugated molecule.[5]
Q2: At what pH is the SPDP linker most stable?
The stability of the SPDP linker is influenced by pH, primarily due to the susceptibility of its N-hydroxysuccinimide (NHS) ester group to hydrolysis at high pH.[1][2][3] For optimal stability of the NHS ester and effective conjugation, a pH range of 7 to 8 is recommended for the reaction with primary amines.[1][2][3] The subsequent reaction of the pyridyldithiol group with a sulfhydryl is optimal between pH 7 and 8.1.[1][2][3] For storage of the conjugated molecule, a slightly acidic to neutral pH (6.5-7.5) is generally recommended to minimize hydrolysis.
Q3: Can I use common biological buffers like Tris for my conjugation reaction?
No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the NHS ester of the SPDP linker.[1][2][6] Similarly, buffers containing thiols should be avoided as they will react with the pyridyldithiol group.[1][2] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[1][3]
Q4: How can I monitor the success of my SPDP conjugation reaction?
The reaction of the pyridyldithiol group with a sulfhydryl releases a byproduct, pyridine-2-thione, which has a distinct absorbance at 343 nm.[1][2][3] You can monitor the progress of the reaction by measuring the increase in absorbance at this wavelength.
Q5: My SPDP-linked conjugate is unstable in plasma/serum. What can I do?
Premature cleavage in plasma or serum can be due to the presence of endogenous reducing agents. To enhance stability, consider using sterically hindered SPDP analogs or alternative linker chemistries that are more resistant to reduction.[7]
Quantitative Data Summary
The stability of the SPDP linker is highly dependent on the experimental conditions. The following table summarizes the qualitative effects of various factors on linker stability.
| Factor | Condition | Effect on SPDP Linker Stability | Recommendation |
| pH | > 8.0 | Decreased (NHS ester hydrolysis)[1][2][3] | Maintain pH between 6.5 and 7.5 for storage. |
| 7.0 - 8.0 | Optimal for conjugation[1][2][3] | Use for amine and sulfhydryl reactions. | |
| Reducing Agents | Presence of DTT, TCEP, β-mercaptoethanol | Decreased (Disulfide bond cleavage)[1][2][3] | Ensure all components are free of reducing agents. |
| Buffer Composition | Primary amines (e.g., Tris) | Decreased (NHS ester reaction)[1][2][6] | Use non-amine buffers (e.g., PBS, HEPES). |
| Thiols | Decreased (Pyridyldithiol reaction)[1][2] | Use thiol-free buffers. | |
| Temperature | Elevated temperatures | Generally decreased | Store conjugates at 4°C or -20°C. |
| Biological Milieu | Presence of glutathione (in vivo/cellular) | Decreased (Disulfide bond cleavage)[5] | Consider more stable linker alternatives for in vivo studies. |
Experimental Protocols
Protocol 1: General Procedure for Amine-to-Sulfhydryl Conjugation using SPDP
This protocol outlines the basic steps for conjugating a protein with primary amines to a molecule containing a sulfhydryl group.
-
Reagent Preparation:
-
Dissolve the SPDP linker in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution (e.g., 20 mM).[1][2]
-
Prepare your protein containing primary amines in a suitable amine-free and thiol-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.
-
Prepare your sulfhydryl-containing molecule in a similar buffer. If the sulfhydryl is protected, it must be reduced prior to conjugation and the reducing agent removed.
-
-
Modification of the Amine-Containing Protein:
-
Add a 10- to 20-fold molar excess of the SPDP stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess SPDP:
-
Remove non-reacted SPDP linker using a desalting column or dialysis against the reaction buffer.
-
-
Conjugation with the Sulfhydryl-Containing Molecule:
-
Add the sulfhydryl-containing molecule to the SPDP-modified protein. A 1.5- to 2-fold molar excess of the sulfhydryl molecule over the protein is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the absorbance at 343 nm to detect the release of pyridine-2-thione.[1][2]
-
-
Purification of the Conjugate:
-
Purify the final conjugate from unreacted molecules using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
-
Protocol 2: Assessing the Stability of SPDP-Linked Conjugates
This protocol provides a method to evaluate the stability of your conjugate in the presence of a reducing agent.
-
Prepare the Conjugate:
-
Prepare your SPDP-linked conjugate and purify it as described in Protocol 1.
-
Determine the initial concentration of the conjugate.
-
-
Incubation with a Reducing Agent:
-
Prepare a solution of a reducing agent, such as DTT (dithiothreitol), at a desired concentration (e.g., 10 mM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the SPDP-linked conjugate to the DTT solution at a known concentration.
-
Incubate the mixture at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the aliquot by a suitable method to quantify the amount of intact conjugate and the released payload. Techniques such as RP-HPLC, SEC-HPLC, or SDS-PAGE can be used.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining over time to determine the stability of the linker under the tested conditions.
-
Signaling Pathways and Experimental Workflows
.dot
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Lot-to-Lot Variability in Antibody-Drug Conjugate (ADC) Production
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate the common challenges associated with lot-to-lot variability in ADC manufacturing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency, quality, and efficacy of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of lot-to-lot variability in ADC production?
A1: Lot-to-lot variability in Antibody-Drug Conjugate (ADC) production is a multifaceted issue stemming from the complexity of the manufacturing process.[1][2][3] The main sources of variability can be categorized into three key areas: the monoclonal antibody (mAb), the drug-linker payload, and the conjugation process itself.
-
Monoclonal Antibody (mAb) Production: Inconsistencies in the upstream cell culture process can lead to variations in critical quality attributes (CQAs) of the mAb, such as post-translational modifications (e.g., glycosylation), charge variants, and aggregation levels.[4] These differences can affect the reactivity and stability of the antibody during conjugation.
-
Drug-Linker Synthesis and Quality: The purity and stability of the cytotoxic payload and the linker are paramount. Impurities or degradation products in these small molecule components can lead to inconsistent conjugation efficiency and the formation of undesirable side-products.
-
Conjugation Process Parameters: The conjugation reaction is a critical control point where slight deviations can cause significant variability.[5] Key parameters that must be tightly controlled include:
-
Temperature and pH: These conditions affect reaction kinetics and the stability of both the mAb and the drug-linker.[6][7]
-
Reagent Concentrations and Molar Ratios: The precise ratio of drug-linker to mAb, as well as the concentration of reducing or activating agents, directly influences the resulting Drug-to-Antibody Ratio (DAR).[8]
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conjugation or increased degradation and aggregation, respectively.[9]
-
Mixing and Scale-Up: Inefficient mixing can create local concentration gradients, leading to heterogeneity. Scaling up the process can also introduce variability if parameters are not properly adapted to the new scale.[1]
-
-
Purification and Formulation: The downstream purification steps, often involving chromatography, are crucial for removing unconjugated antibodies, free drug, and process-related impurities.[2] Variability in the performance of these steps can affect the purity and heterogeneity of the final ADC product. Formulation conditions must also be optimized to ensure long-term stability and prevent aggregation.[7]
Q2: What is the Drug-to-Antibody Ratio (DAR), and why is its consistency so critical?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody.[5] Maintaining a consistent DAR across different batches is essential because it directly impacts the ADC's therapeutic window—both its efficacy and safety.[5]
-
Impact on Efficacy: A low DAR may result in reduced potency, as not enough cytotoxic payload is delivered to the target cancer cells to induce cell death.[5]
-
Impact on Safety and Pharmacokinetics (PK): A high DAR can negatively affect the ADC's stability, leading to increased aggregation and a faster clearance rate from circulation.[8][10] Increased hydrophobicity from a higher drug load can also lead to off-target toxicities.[10]
-
Process Control Indicator: The DAR and the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) serve as a key indicator of the consistency and control over the manufacturing process.[5] Regulatory agencies require tight control over DAR distribution to ensure a consistent product profile between batches.[4]
Q3: How does ADC aggregation occur, and what are the primary methods to control it?
A3: Aggregation is the formation of high-molecular-weight species from ADC monomers and is a major concern as it can reduce efficacy and, more critically, increase the risk of immunogenicity.[7][11] The conjugation of hydrophobic payloads onto the antibody surface is a primary driver of aggregation.[7][12]
Causes of Aggregation:
-
Increased Hydrophobicity: The attachment of hydrophobic drug-linkers creates new hydrophobic patches on the antibody surface, which can lead to self-association.[11][12]
-
Conjugation Process Stress: The chemical steps of conjugation, such as partial reduction of disulfide bonds and exposure to organic co-solvents, can disrupt the antibody's tertiary structure, making it more prone to aggregation.[11]
-
Environmental Factors: Unfavorable buffer conditions (pH, ionic strength), elevated temperatures, and physical stress (e.g., vigorous mixing) during manufacturing and storage can all promote aggregation.[7]
Mitigation Strategies:
-
Process Parameter Optimization: Tightly controlling conjugation parameters like pH, temperature, and co-solvent concentration is crucial.[7] Design of Experiments (DoE) can be used to identify optimal conditions that minimize aggregation.[7]
-
Formulation Development: Using stabilizing excipients, such as surfactants (e.g., polysorbates) and specific amino acids, in the final formulation can prevent aggregation during storage.[7]
-
Site-Specific Conjugation: Newer conjugation technologies that target specific sites on the antibody can result in a more homogeneous product with a lower propensity for aggregation compared to random conjugation methods.
-
Purification: Size Exclusion Chromatography (SEC) is commonly used in downstream processing to remove aggregates from the final product.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during ADC production and analysis.
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
| Potential Root Cause | Recommended Action & Troubleshooting Steps |
| Inaccurate Reagent Concentration | Verify Concentrations: Re-verify the concentration of the antibody, drug-linker, and any reducing/activating agents before each conjugation reaction. Use calibrated equipment. |
| Variability in mAb Quality | mAb Batch Release Testing: Ensure consistent quality of the incoming mAb lots. Key attributes to monitor include the concentration of reactive sites (e.g., free thiols after reduction) and the presence of variants that may affect conjugation. |
| Incomplete or Excessive Reduction (Cysteine Conjugation) | Optimize Reducing Agent: Titrate the concentration of the reducing agent (e.g., DTT, TCEP). An insufficient amount will lead to a low DAR, while an excess can cause over-reduction and potential fragmentation. Evaluate the impact of concentration, temperature, and incubation time on the number of free thiols generated.[8][9] |
| Suboptimal Reaction pH | Monitor and Control pH: The pH of the conjugation buffer is critical for the reactivity of both the antibody and the linker. For thiol-maleimide chemistry, a pH range of 6.5-7.5 is typical. Ensure the buffer has sufficient capacity to maintain the target pH throughout the reaction. |
| Poor Drug-Linker Solubility | Improve Solubility: For hydrophobic payloads, consider introducing a limited amount of a compatible organic co-solvent (e.g., DMSO) to improve solubility. Perform optimization studies to find a co-solvent concentration that enhances conjugation without denaturing the antibody. |
| Inconsistent Reaction Time or Temperature | Standardize Process Parameters: Strictly control the reaction time and temperature using calibrated equipment. Implement in-process controls to monitor the reaction progress. |
Issue 2: High Levels of Aggregation Detected by SEC
| Potential Root Cause | Recommended Action & Troubleshooting Steps |
| High Hydrophobicity of Payload | Formulation Optimization: Screen different formulation buffers containing stabilizing excipients (e.g., polysorbates, arginine, sucrose) to minimize hydrophobic interactions. |
| High DAR | Adjust Conjugation Stoichiometry: A high average DAR increases surface hydrophobicity. Re-optimize the conjugation reaction to target a lower, more stable DAR if aggregation is persistent.[10] |
| Stress During Conjugation/Purification | Process Optimization: Reduce physical and chemical stress. For the conjugation step, evaluate the impact of co-solvent concentration and pH.[7] For purification, minimize shear stress during tangential flow filtration (TFF) and optimize chromatography conditions. |
| Freeze-Thaw Instability | Optimize Storage Conditions: Minimize the number of freeze-thaw cycles. Evaluate the impact of different freezing rates and storage temperatures on aggregation. Incorporate cryoprotectants into the formulation if necessary. |
| Inappropriate Buffer Conditions | Buffer Screening: Evaluate the effect of buffer pH and ionic strength on ADC stability. Aggregation can be more pronounced when the pH is close to the antibody's isoelectric point (pI).[7] |
Issue 3: Presence of High Levels of Free (Unconjugated) Drug
| Potential Root Cause | Recommended Action & Troubleshooting Steps |
| Inefficient Conjugation Reaction | Review Conjugation Parameters: Re-evaluate all conjugation parameters (reagent stoichiometry, pH, temperature, time) to ensure the reaction goes to completion. |
| Ineffective Purification | Optimize Purification Steps: The purification process (e.g., TFF, HIC) is designed to remove small molecules. Verify that the purification method is robust and effective. Check membrane cut-offs for TFF and optimize chromatography gradient/elution conditions. |
| Linker Instability | Assess Linker Stability: The linker may be unstable under the formulation or storage conditions, leading to premature drug release. Conduct stability studies under relevant conditions to assess linker integrity. |
| Inaccurate Quantification Method | Method Validation: Ensure the analytical method for free drug quantification (typically RP-HPLC) is properly validated for sensitivity, accuracy, and precision.[14][15] |
Data Presentation: Lot-to-Lot Comparability
Effective mitigation of variability requires robust analytical comparability studies between batches. The following table provides an example of a side-by-side batch release analysis for a hypothetical anti-HER2 ADC, ARX788, comparing pre- and post-manufacturing changes.[16]
Table 1: Example Batch Release Data for ARX788 Drug Substance
| Analytical Test | Attribute | Acceptance Criteria | Pre-Change Lot A | Pre-Change Lot B | Post-Change Lot C |
| Appearance | Visual | Clear, colorless liquid | Conforms | Conforms | Conforms |
| Protein Concentration | mg/mL | 18.0 - 22.0 | 20.5 | 20.1 | 20.8 |
| pH | pH Units | 5.3 - 5.7 | 5.5 | 5.5 | 5.6 |
| SEC-HPLC | % Monomer | ≥ 95.0% | 98.5% | 98.2% | 98.6% |
| HIC-HPLC | Average DAR | 1.8 - 2.2 | 1.95 | 1.98 | 1.96 |
| CE-SDS (Non-Reduced) | % Main Peak | ≥ 95.0% | 97.1% | 96.9% | 97.3% |
| Free Drug | % Total Peak Area | ≤ 1.0% | 0.2% | 0.3% | 0.2% |
| Potency Assay | Relative Potency | 70 - 130% | 105% | 98% | 108% |
Data is illustrative and adapted from published comparability studies for ARX788.[16]
Experimental Protocols
Detailed, standardized protocols are essential for generating reproducible data. Below are outlines for key analytical methods used to assess ADC quality.
Protocol 1: DAR and Drug Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on hydrophobicity to determine the average DAR and the relative distribution of species with different drug loads (DAR0, DAR2, DAR4, etc.).
Methodology:
-
Instrumentation: An HPLC or UPLC system equipped with a UV detector and a suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[17]
-
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL using Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 - 0.8 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 30.0 100 35.0 100 36.0 30 | 45.0 | 30 |
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species.
-
Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Protocol 2: Aggregate and Fragment Analysis by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high-molecular-weight species (aggregates) and low-molecular-weight species (fragments) from the ADC monomer.
Methodology:
-
Instrumentation: An HPLC or UPLC system with a UV detector and a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl).[13][18]
-
Mobile Phase Preparation: An isocratic mobile phase is used. A common choice is Phosphate-Buffered Saline (PBS), pH 7.4. For some ADCs, an organic modifier (e.g., 5-15% isopropanol or acetonitrile) may be required to reduce hydrophobic interactions with the column stationary phase.[13][18]
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-50 µL
-
Run Time: Typically 15-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for aggregates (eluting before the main monomer peak), the monomer peak, and any fragments (eluting after the monomer peak).
-
Calculate the percentage of each species relative to the total peak area to determine the purity of the ADC.
-
Visualizations
Logical Workflow for Troubleshooting ADC Lot-to-Lot Variability
Caption: A logical workflow for identifying and addressing the root causes of ADC variability.
Key Critical Quality Attributes (CQAs) in ADC Production
References
- 1. adcreview.com [adcreview.com]
- 2. susupport.com [susupport.com]
- 3. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. A method to directly analyze free-drug-related species in antibody-drug conjugates without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical comparability to evaluate impact of manufacturing changes of ARX788, an Anti-HER2 ADC in late-stage clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Guide to (R)-DM4-SPDP and SMCC-DM1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of linker and payload is critical in designing an effective and safe ADC. This guide provides a detailed comparison of two prominent ADC platforms: (R)-DM4-SPDP and SMCC-DM1, focusing on their mechanisms of action, stability, and reported efficacy, supported by experimental data from preclinical and clinical studies.
Executive Summary
The fundamental difference between this compound and SMCC-DM1 ADCs lies in their linker technology, which dictates the mechanism of payload release and significantly influences the ADC's stability, efficacy, and toxicity profile. SMCC-DM1 utilizes a non-cleavable thioether linker (SMCC) conjugated to the maytansinoid payload DM1. This design confers high stability in circulation, with payload release occurring after lysosomal degradation of the antibody. In contrast, this compound employs a cleavable disulfide linker (SPDP) attached to the maytansinoid DM4. This linker is designed to be cleaved in the reducing environment of the target cell, releasing the cytotoxic payload.
Data Presentation: A Comparative Overview
| Feature | This compound ADC | SMCC-DM1 ADC |
| Payload | (R)-DM4 (Ravtansine) | DM1 (Emtansine) |
| Payload Type | Maytansinoid, potent microtubule inhibitor[1][2] | Maytansinoid, potent microtubule inhibitor[1] |
| Linker | SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)[3][4] |
| Linker Type | Cleavable (disulfide bond)[5] | Non-cleavable (thioether bond)[3][6] |
| Mechanism of Payload Release | Intracellular reduction of the disulfide bond[7] | Proteolytic degradation of the antibody in the lysosome[8] |
| Stability in Circulation | Generally lower stability compared to non-cleavable linkers. Stability can be modulated by the degree of steric hindrance around the disulfide bond.[7][9] | High stability, minimizing premature payload release and off-target toxicity.[3][6][10] |
| Bystander Effect | Possible. The released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[11] | Limited to no bystander effect. The released payload is a charged lysine-linker-drug complex (lys-SMCC-DM1) with poor membrane permeability.[4][12] |
| Associated Toxicities | Ocular toxicities have been reported with DM4-containing ADCs.[13][14] | Thrombocytopenia is a notable side effect.[12] Hepatotoxicity can be observed with both DM1 and DM4-based ADCs.[13] |
| Clinical Example | Mirvetuximab soravtansine (Elahere®), which uses a DM4 payload with a cleavable linker, is approved for FRα-positive ovarian cancer.[1] | Ado-trastuzumab emtansine (Kadcyla®), an anti-HER2 ADC, is FDA-approved for HER2-positive breast cancer.[3][8][15] |
Mechanism of Action
The efficacy of both ADC types is predicated on the targeted delivery of a potent cytotoxic agent to cancer cells.
SMCC-DM1 ADC: The non-cleavable SMCC linker ensures that the DM1 payload remains attached to the antibody while in circulation.[3][6] Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis. Trafficking to the lysosome results in the complete degradation of the antibody portion by lysosomal proteases. This process releases the active cytotoxic metabolite, lysine-SMCC-DM1, which then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8]
This compound ADC: This ADC also binds to its target antigen and is internalized. The SPDP linker contains a disulfide bond that is stable in the bloodstream but is susceptible to cleavage by intracellular reducing agents like glutathione, which are present at higher concentrations inside the cell.[7] This cleavage releases the DM4 payload, which, like DM1, is a potent microtubule inhibitor that induces mitotic arrest and cell death.[1][2]
Visualizing the Mechanisms and Workflows
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: A typical experimental workflow for evaluating ADC efficacy.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of ADC efficacy. Below are generalized methodologies for key experiments.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target antigen-positive and -negative cancer cell lines in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound and SMCC-DM1 ADCs, as well as free DM4 and DM1 payloads. Add the compounds to the cells and incubate for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
In Vivo Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
-
Tumor Implantation: Subcutaneously implant cultured human cancer cells expressing the target antigen into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound ADC, SMCC-DM1 ADC, non-targeting control ADC). Administer the ADCs intravenously at specified doses and schedules.
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study.
-
Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect.
Pharmacokinetic Analysis
-
Animal Model: Typically performed in rodents (mice or rats).
-
ADC Administration: Administer a single intravenous dose of the ADC.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Sample Processing: Process blood to obtain plasma.
-
Quantification: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of total antibody and/or conjugated antibody (ADC) in the plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life. Comparing the clearance of the total antibody to the conjugated antibody can provide insights into linker stability.[7][9]
Conclusion
The choice between an this compound and an SMCC-DM1 ADC platform depends on the specific therapeutic application and the characteristics of the target antigen and tumor microenvironment.
-
SMCC-DM1 ADCs are characterized by their high stability, leading to a favorable pharmacokinetic profile and potentially lower off-target toxicity.[3][8] The lack of a bystander effect makes them most suitable for treating tumors with homogeneous antigen expression. The clinical success of Kadcyla® validates this approach.[15]
-
This compound ADCs , with their cleavable disulfide linker, offer the potential for a bystander effect, which could be advantageous in treating tumors with heterogeneous antigen expression.[11] However, the stability of the disulfide linker is a critical parameter that must be optimized to balance efficacy and off-target toxicity.[7][9]
Ultimately, rigorous preclinical evaluation, including the detailed experimental protocols outlined above, is essential to determine the optimal ADC design for a given cancer target. Researchers must carefully consider the trade-offs between linker stability, payload potency, and the desired mechanism of action to develop the next generation of safe and effective antibody-drug conjugates.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMCC - Creative Biolabs [creative-biolabs.com]
- 11. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers for DM4 Antibody-Drug Conjugates: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by the linker connecting the antibody to the cytotoxic payload. In the context of the potent maytansinoid DM4, the choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release, bystander killing potential, and overall therapeutic index. This guide provides an objective in vivo comparison of these two linker technologies for DM4-based ADCs, supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Release Strategies
Cleavable and non-cleavable linkers employ distinct mechanisms to release the DM4 payload within or around target cancer cells.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific conditions prevalent in the tumor microenvironment or within the tumor cell. A common strategy for DM4 is a disulfide-based linker, such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate), which is susceptible to cleavage by intracellular reducing agents like glutathione.[1] This releases a thiol-containing DM4 derivative, which can then be further metabolized.[1] The released, membrane-permeable payload can also diffuse out of the target cell and kill neighboring, potentially antigen-negative, cancer cells—a phenomenon known as the "bystander effect."[1]
dot
Non-Cleavable Linkers: Release Through Antibody Catabolism
Non-cleavable linkers, such as SMCC (N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) used with the related maytansinoid DM1, form a stable thioether bond.[2] The release of the cytotoxic payload is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2][3] This process yields a payload-linker-amino acid adduct (e.g., lysine-SMCC-DM1).[2] These charged metabolites are generally less membrane-permeable, which significantly limits the bystander effect.[3] Consequently, non-cleavable ADCs are thought to offer greater plasma stability and a potentially wider therapeutic window, though their efficacy is more reliant on homogenous antigen expression and efficient internalization.[3][4]
dot
In Vivo Performance Data
Direct head-to-head in vivo comparisons of cleavable and non-cleavable linkers with the DM4 payload on the same antibody are limited in publicly available literature. However, cross-study comparisons and studies with the closely related DM1 payload provide valuable insights. Preclinical studies have shown that ADCs with cleavable linkers often demonstrate superior in vivo efficacy compared to their non-cleavable counterparts, even when the non-cleavable versions show potent in vitro activity.[5] This enhanced in vivo performance is often attributed to the bystander killing effect.[5]
Table 1: Comparative In Vivo Efficacy of Maytansinoid ADCs
| ADC Construct | Linker Type | Tumor Model | Dosing | Outcome | Reference |
| huC242-SPDB-DM4 | Cleavable (Disulfide) | Human colon cancer xenografts (COLO 205) | Single i.v. dose | Superior tumor growth inhibition and eradication compared to the non-cleavable version. | [5] |
| huC242-SMCC-DM1 | Non-Cleavable (Thioether) | Human colon cancer xenografts (COLO 205) | Single i.v. dose | Marginal in vivo activity despite high in vitro potency. | [5] |
| anti-CD19-SPP-DM1 | Cleavable (Disulfide) | RAJI lymphoma xenograft | i.v. dosing | Greater tumor growth inhibition at a lower dose compared to the non-cleavable ADC. | [6] |
| anti-CD19-MCC-DM1 | Non-Cleavable (Thioether) | RAJI lymphoma xenograft | i.v. dosing | Required a higher dose to achieve comparable efficacy to the cleavable ADC. | [6] |
Table 2: Comparative Tolerability and Pharmacokinetics
| Feature | Cleavable Linker (e.g., SPDB-DM4) | Non-Cleavable Linker (e.g., SMCC-DM1) |
| Plasma Stability | Generally lower, with potential for premature payload release. Steric hindrance can be engineered to improve stability.[2] | Generally higher, leading to a more stable ADC in circulation.[3] |
| Active Metabolite | Thiol-containing DM4, S-methyl DM4.[1] | Lysine-linker-DM1 adduct.[2] |
| Bystander Effect | High, due to the release of membrane-permeable metabolites.[1] | Low to negligible, as the released payload is charged and less permeable.[3] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[2] | Lower potential due to higher stability and limited bystander effect.[3] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of maytansinoid ADCs. Specific parameters may vary between studies.
In Vivo Efficacy in Xenograft Models
-
Cell Line and Animal Model: Human tumor cell lines (e.g., Ramos, COLO 205) are cultured under standard conditions.[1][5] Age- and weight-matched immunodeficient mice (e.g., SCID) are used for tumor implantation.
-
Tumor Implantation: A suspension of tumor cells is implanted subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.
-
ADC Administration: Mice are randomized into treatment and control groups. ADCs are administered intravenously (i.v.) at specified doses, often as a single dose or in multiple doses.[1][5]
-
Efficacy Assessment: Tumor growth is monitored over time. The primary endpoint is typically tumor growth inhibition or regression. Body weight is also monitored as an indicator of toxicity.[1][5]
dot
Intracellular Metabolism Studies
-
Cell Culture and ADC Treatment: Target tumor cells are cultured and incubated with the ADC (often radiolabeled, e.g., with ³H) for a specified period.[1]
-
Metabolite Extraction: After incubation, the cells are washed to remove unbound ADC. Intracellular metabolites are then extracted using a solvent like acetone.[7]
-
Analysis: The extracted metabolites are analyzed using techniques such as high-performance liquid chromatography (HPLC) to separate and identify the different payload species (e.g., free DM4, S-methyl DM4, lysine-linker-payload adduct).[1][7]
Conclusion
The choice between a cleavable and a non-cleavable linker for a DM4-based ADC is a critical decision that balances efficacy and safety.
-
Cleavable linkers , such as the disulfide-based SPDB, often demonstrate superior in vivo anti-tumor activity.[5] This is largely attributed to the potent "bystander effect," making them particularly suitable for treating heterogeneous tumors where antigen expression may be varied. However, this comes with a potential for lower plasma stability and a higher risk of off-target toxicities.[2]
-
Non-cleavable linkers offer enhanced plasma stability and a more favorable safety profile due to the limited bystander effect of the released payload-adduct.[3] Their efficacy is highly dependent on efficient ADC internalization and homogenous antigen expression on tumor cells.
Ultimately, the optimal linker strategy is context-dependent, relying on the specific target antigen, the characteristics of the tumor, and the desired therapeutic window. The experimental data suggests that for maytansinoid payloads like DM4, the enhanced efficacy afforded by the bystander effect of cleavable linkers often translates to better in vivo performance in preclinical models.
References
- 1. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences [explorationpub.com]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Head-to-Head Study: A Comparative Analysis of DM1 and DM4 Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of DM1 and DM4 payloads in Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed methodologies.
The landscape of targeted cancer therapy has been significantly shaped by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most clinically relevant payloads are the maytansinoids, with DM1 and DM4 being two prominent examples. Both are potent microtubule inhibitors derived from maytansine, designed to be linked to an antibody and delivered specifically to tumor cells, thereby minimizing systemic toxicity.[1] This guide provides a detailed head-to-head comparison of DM1 and DM4, summarizing their performance based on preclinical and clinical data, and offering insights into their distinct characteristics to inform ADC development.
At a Glance: Key Differences Between DM1 and DM4
| Feature | DM1 (Emtansine) | DM4 (Ravtansine) |
| Approved ADC | Kadcyla® (ado-trastuzumab emtansine)[1] | Elahere® (mirvetuximab soravtansine)[1] |
| Typical Linker Type | Non-cleavable (e.g., MCC thioether)[1][2] | Cleavable (e.g., SPDB disulfide)[3] |
| Primary Released Metabolite | Lysine-MCC-DM1 (charged, less permeable)[2][3] | DM4, S-methyl-DM4 (neutral, permeable)[2][3] |
| Bystander Killing Effect | Limited to negligible[4] | Present and significant[3] |
| Common Dose-Limiting Toxicities | Thrombocytopenia, hepatotoxicity, gastrointestinal effects[3][5] | Ocular toxicity (e.g., blurred vision, dry eye)[3][5] |
In-Depth Analysis: Efficacy, Toxicity, and Pharmacokinetics
The choice between a DM1 or DM4 payload can significantly impact the therapeutic index of an ADC. This is not only due to the intrinsic properties of the payloads themselves but is also heavily influenced by the linker technology employed.
In Vitro Cytotoxicity
Both DM1 and DM4 exhibit potent anti-proliferative activity against a wide range of cancer cell lines, with IC50 values typically in the sub-nanomolar to low nanomolar range.[1] The potency of an ADC is influenced by factors such as the drug-to-antibody ratio (DAR), the level of target antigen expression, and the internalization rate of the ADC-antigen complex. While direct head-to-head studies using the same antibody are limited in the public domain, available data suggests that both payloads can achieve high potency. For instance, trastuzumab-DM1 (T-DM1) has shown IC50 values ranging from 0.007 to 0.148 µg/mL in HER2-positive breast cancer cell lines.[6]
Table 1: Representative In Vitro Cytotoxicity of DM1- and DM4-based ADCs
| ADC | Payload | Cell Line | Target Antigen | IC50 | Reference |
| Trastuzumab emtansine (T-DM1) | DM1 | SK-BR-3 (Breast Cancer) | HER2 | 0.007-0.018 µg/mL | [6] |
| Trastuzumab emtansine (T-DM1) | DM1 | N-87 (Gastric Cancer) | HER2 | ~10 ng/mL | [7] |
| Mirvetuximab soravtansine | DM4 | Ovarian Cancer Models | Folate Receptor Alpha | Not specified | [8] |
| Anti-CanAg ADC | DM4 | Colo 205 (Colon Cancer) | CanAg | Not specified | [8] |
In Vivo Efficacy
In preclinical xenograft models, both DM1 and DM4-containing ADCs have demonstrated significant tumor growth inhibition and, in some cases, complete tumor regression. The efficacy in vivo is a complex interplay of the ADC's pharmacokinetics, tumor penetration, and the payload's mechanism of action, including any bystander effect. For example, T-DM1 has shown complete pathological response in HER2-positive gastric cancer xenografts.[7] A newer generation HER2-ADC, PF-06804103, which has a bystander effect, was shown to be more potent than T-DM1 in several mouse xenograft models, with tumor static concentrations ranging from 1.0 to 9.8 µg/mL compared to 4.7 to 29 µg/mL for T-DM1.[4]
Table 2: Comparative In Vivo Efficacy Data
| ADC | Payload | Xenograft Model | Efficacy Endpoint | Result | Reference |
| Trastuzumab emtansine (T-DM1) | DM1 | OE-19 (Gastric Cancer) | Pathological Response | Complete response in all mice | [7] |
| Trastuzumab emtansine (T-DM1) | DM1 | N-87 (Gastric Cancer) | Pathological Response | Complete response in 50% of mice | [7] |
| PF-06804103 | Auristatin (with bystander effect) | Multiple HER2+ models | Tumor Static Concentration | 1.0-9.8 µg/mL | [4] |
| Trastuzumab emtansine (T-DM1) | DM1 | Multiple HER2+ models | Tumor Static Concentration | 4.7-29 µg/mL | [4] |
Toxicity Profile
The off-target toxicities of DM1 and DM4-based ADCs are a critical consideration in their clinical development and are largely dictated by the payload and linker.[9] DM1, typically conjugated via a non-cleavable linker, is associated with dose-limiting toxicities such as thrombocytopenia and hepatotoxicity.[3][5] In contrast, DM4, often paired with a cleavable linker, is most commonly associated with ocular toxicities.[3][5] The Maximum Tolerated Dose (MTD) in preclinical models and the recommended clinical dose reflect these different toxicity profiles.
Table 3: Preclinical and Clinical Toxicity Summary
| Payload | Linker Type | Common Dose-Limiting Toxicities | Preclinical MTD (Rodent/Primate) | Clinical Dose | Reference |
| DM1 | Non-cleavable | Thrombocytopenia, Hepatotoxicity, GI effects | T-DM1 well-tolerated up to 46 mg/kg (rat) and 30 mg/kg (monkey)[6] | 3.6 mg/kg every 3 weeks[10] | [3][5][6] |
| DM4 | Cleavable | Ocular Toxicity (e.g., blurred vision, keratitis, dry eye) | Not specified | 6 mg/kg every 3 weeks[10] | [3][5] |
Pharmacokinetics and Linker Stability
The pharmacokinetic (PK) profile of an ADC is heavily influenced by the stability of the linker. Non-cleavable linkers, such as the MCC linker used in T-DM1, are generally more stable in circulation, leading to a longer half-life of the intact ADC.[2] Cleavable linkers, like the disulfide-based SPDB linker often used with DM4, can be less stable, resulting in faster clearance of the conjugated antibody.[2] This difference in linker stability also dictates the nature of the released payload. The non-cleavable MCC-DM1 releases a charged metabolite, lysine-MCC-DM1, upon lysosomal degradation of the antibody.[2] This charged molecule has poor membrane permeability, limiting its ability to exit the target cell and exert a bystander effect. Conversely, cleavable linkers like SPDB-DM4 can release the neutral, membrane-permeable DM4 payload, which can diffuse into neighboring antigen-negative tumor cells, leading to a bystander killing effect.[2][3]
Table 4: Pharmacokinetic and Linker Characteristics
| Feature | DM1 (with non-cleavable linker) | DM4 (with cleavable linker) |
| Linker Stability in Circulation | High[2] | Moderate to High (can be tuned by steric hindrance)[2] |
| ADC Clearance | Slower[2] | Faster[2] |
| Released Payload | Lysine-MCC-DM1 (charged)[2] | DM4 (neutral)[2] |
| Membrane Permeability of Released Payload | Low | High[3] |
| Bystander Effect | Negligible[4] | Yes[3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Microtubule Inhibition
Both DM1 and DM4 exert their cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.
Caption: Mechanism of action of DM1/DM4-based ADCs.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard in vitro method for determining the IC50 of an ADC.
Caption: Workflow for an in vitro cytotoxicity MTT assay.
Experimental Workflow: Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Caption: Workflow for a bystander effect co-culture assay.
Experimental Protocols
In Vitro Cytotoxicity MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a DM1 or DM4-based ADC on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom plates
-
ADC of interest and isotype control ADC
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control ADC in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time should be sufficient for the payload to exert its effect, which for microtubule inhibitors is typically multiple cell cycles.[11]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a DM1 or DM4-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Tumor cells for implantation (e.g., N-87 gastric cancer cells)
-
ADC of interest, isotype control ADC, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).
-
ADC Administration: Administer the ADC, control ADC, or vehicle via intravenous (IV) injection at the specified dose and schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volume with calipers and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, time to progression, and survival.
-
Termination: The study is typically terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters of an ADC (total antibody and conjugated antibody) and the free payload in rats.
Materials:
-
Sprague-Dawley rats
-
ADC of interest
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Analytical methods: ELISA for total and conjugated antibody, LC-MS/MS for free payload.[12]
Procedure:
-
ADC Administration: Administer a single IV dose of the ADC to the rats (n=3-5 per group).
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h, 72h, etc.) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis:
-
Total Antibody: Use an ELISA with an anti-human IgG capture antibody and a detection antibody to measure all antibody species, regardless of conjugation status.[12]
-
Conjugated Antibody (ADC): Use an ELISA with an anti-payload antibody for capture and an anti-human IgG for detection to measure only the antibody that is conjugated to the payload.[12]
-
Free Payload: Use a validated LC-MS/MS method to quantify the concentration of the unconjugated payload in the plasma.[12]
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the concentration-time data for each analyte. Key parameters to determine include:
-
Maximum concentration (Cmax)
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Conclusion
Both DM1 and DM4 are highly potent maytansinoid payloads that have been successfully incorporated into clinically approved and investigational ADCs. The choice between them is not simply a matter of which is "better," but rather which is more suitable for a given target and therapeutic strategy.
-
DM1 , typically paired with a non-cleavable linker , offers high stability and a favorable toxicity profile for certain indications, but its lack of a bystander effect may limit its efficacy in heterogeneous tumors. Its primary metabolites are charged and less permeable, which is thought to contribute to a more predictable and contained toxicity profile.
-
DM4 , generally used with a cleavable linker , has the advantage of a potent bystander killing effect , which can be crucial for treating tumors with heterogeneous antigen expression. However, this comes with a different set of toxicities, most notably ocular, and potentially faster clearance of the ADC.
Ultimately, the optimal choice of payload and linker technology must be empirically determined for each ADC, taking into account the biology of the target antigen, the characteristics of the tumor microenvironment, and the desired therapeutic window. The experimental protocols outlined in this guide provide a framework for conducting the necessary preclinical studies to make these critical decisions in the development of the next generation of effective and safe Antibody-Drug Conjugates.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating the Target Specificity of a New (R)-DM4-SPDP Antibody-Drug Conjugate: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of an antibody-drug conjugate's (ADC) target specificity is paramount to its clinical success. This guide provides a comprehensive framework for assessing a novel (R)-DM4-SPDP ADC, comparing its performance with established alternatives, and presenting the supporting experimental data and protocols.
The this compound ADC combines a potent maytansinoid payload, DM4, with a cleavable disulfide linker, SPDP (N-succinimidyl 4-(2-pyridyldithio)pentanoate). DM4 is a microtubule inhibitor that induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] The SPDP linker is designed to be stable in circulation and release the DM4 payload within the target cell upon internalization and exposure to the reducing environment of the cytosol.[3][4]
Comparative Performance Analysis
The efficacy of an ADC is a multifactorial equation involving the antibody, linker, and cytotoxic payload. Below is a comparative summary of this compound with other common ADC platforms.
Table 1: Comparison of Common ADC Payloads
| Payload | Mechanism of Action | Bystander Effect | Key Characteristics |
| DM4 (Maytansinoid) | Microtubule inhibitor (destabilizer) [1][] | Yes (membrane permeable) | Potent cytotoxicity; effective against dividing cells.[6] |
| DM1 (Maytansinoid) | Microtubule inhibitor (destabilizer)[1] | Moderate | Structurally similar to DM4; used in the approved ADC Kadcyla®.[6] |
| MMAE (Auristatin) | Microtubule inhibitor (destabilizer)[2][7] | Yes (membrane permeable) | Highly potent; widely used in approved ADCs.[7] |
| MMAF (Auristatin) | Microtubule inhibitor (destabilizer)[7] | No (charged, membrane impermeable) | Potent, but generally requires a non-cleavable linker for optimal efficacy.[7] |
| DXd (Exatecan derivative) | Topoisomerase I inhibitor | Yes | Potent against a broad range of tumors, including those with lower antigen expression. |
| PBD (Pyrrolobenzodiazepine) | DNA cross-linking agent | Yes | Extremely potent; effective against non-dividing cells. |
Table 2: Comparison of Common ADC Linkers
| Linker Type | Linker Example | Cleavage Mechanism | Key Characteristics |
| Disulfide | SPDP [3][4] | Reduction in cytosol | Cleavable; enables bystander effect; stability can be modulated.[3] |
| Peptide | Val-Cit (vc)[8] | Protease (e.g., Cathepsin B) in lysosome[8] | Cleavable; widely used; stable in circulation. |
| Hydrazone | Acid hydrolysis in lysosome | Cleavable; pH-sensitive. | |
| Non-cleavable | SMCC | Proteolytic degradation of the antibody | Stable in circulation; no bystander effect; payload released as an amino acid conjugate.[9] |
Experimental Validation of Target Specificity
A series of in vitro and in vivo experiments are essential to validate the target-specific activity of a new this compound ADC.
In Vitro Assays
1. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to kill 50% of the target cells (IC50) and compares it against antigen-negative cells to demonstrate specificity.[10][11]
-
Objective: To quantify the potency and specificity of the this compound ADC.
-
Methodology:
-
Cell Seeding: Plate antigen-positive and antigen-negative cell lines in separate 96-well plates.[11][12]
-
ADC Treatment: Treat cells with serial dilutions of the this compound ADC, a naked antibody control, and a non-targeting ADC control.
-
Incubation: Incubate for a period determined by the cell doubling time (typically 72-120 hours).[11]
-
MTT Addition: Add MTT reagent to each well and incubate to allow formazan crystal formation by viable cells.[12][13]
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[13]
-
Absorbance Reading: Measure the absorbance at 570 nm.[12]
-
Data Analysis: Calculate cell viability relative to untreated controls and determine the IC50 values.
-
Table 3: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | This compound ADC IC50 (nM) | Non-targeting ADC IC50 (nM) | Naked Antibody IC50 (nM) |
| Cell Line A | Positive | 1.5 | >1000 | >1000 |
| Cell Line B | Negative | >1000 | >1000 | >1000 |
2. Bystander Effect Assay
This assay evaluates the ability of the released DM4 payload to kill neighboring antigen-negative cells.[14][15][16]
-
Objective: To determine if the this compound ADC can induce bystander killing.
-
Methodology:
-
Cell Co-culture: Co-culture antigen-positive cells with antigen-negative cells that express a fluorescent reporter (e.g., GFP).[14][15]
-
ADC Treatment: Treat the co-culture with the this compound ADC.
-
Imaging/Flow Cytometry: After incubation, quantify the viability of the GFP-positive (antigen-negative) cells.[16] A reduction in the number of viable GFP-positive cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
-
In Vivo Assays
Tumor Xenograft Model
This assay assesses the anti-tumor efficacy of the this compound ADC in a living organism.[17][18][19]
-
Objective: To evaluate the in vivo efficacy and tolerability of the this compound ADC.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (either antigen-positive cell lines or patient-derived xenografts) into immunodeficient mice.[17][20]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer the this compound ADC, vehicle control, and other control ADCs intravenously.
-
Monitoring: Monitor tumor volume and animal body weight regularly.[18][20]
-
Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
-
Table 4: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Once weekly x 3 | 0 | +5 |
| This compound ADC | 5 mg/kg, once weekly x 3 | 85 | -2 |
| Non-targeting ADC | 5 mg/kg, once weekly x 3 | 10 | +4 |
| Naked Antibody | 5 mg/kg, once weekly x 3 | 20 | +5 |
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in validating the this compound ADC, the following diagrams illustrate the mechanism of action, experimental workflows, and the affected signaling pathway.
Caption: Mechanism of action of the this compound ADC.
Caption: General workflow for in vitro validation of an ADC.
Caption: Simplified signaling pathway of DM4-induced apoptosis.
References
- 1. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. njbio.com [njbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 9. njbio.com [njbio.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
Comparative Guide to Cross-Reactivity of (R)-DM4-SPDP Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of Antibody-Drug Conjugates (ADCs) utilizing the (R)-DM4 maytansinoid payload conjugated via an SPDP linker. It is intended to inform preclinical safety assessment and aid in the selection of appropriate models for toxicology studies. The information presented is based on publicly available data and established principles of ADC development.
Introduction to (R)-DM4-SPDP ADCs
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule payload. The this compound system consists of:
-
Monoclonal Antibody (mAb): Provides specificity for a tumor-associated antigen.
-
(R)-DM4: A potent maytansinoid tubulin inhibitor that induces cell cycle arrest and apoptosis in rapidly dividing cells.[][2]
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) Linker: A cleavable linker that connects the DM4 payload to the antibody via a disulfide bond.[3][4] This bond is designed to be stable in the bloodstream and cleaved in the reducing environment of the cell, releasing the cytotoxic payload.[5]
Off-target toxicity is a critical consideration in ADC development and is often assessed through cross-reactivity studies.[6] These studies evaluate the binding of the ADC to unintended targets in various tissues, which can predict potential adverse effects in clinical trials.
Cross-Reactivity Data Summary
While specific quantitative cross-reactivity data for individual investigational this compound ADCs is often proprietary, the following table represents a typical summary of findings from preclinical tissue cross-reactivity studies, as mandated by regulatory agencies like the FDA and EMA for Investigational New Drug (IND) applications.[7][8] These studies are typically performed using immunohistochemistry (IHC) on a panel of frozen tissues from human and a relevant toxicology species (e.g., cynomolgus monkey).
Table 1: Representative Tissue Cross-Reactivity Profile of a Hypothetical this compound ADC
| Tissue | Human Staining Intensity | Cynomolgus Monkey Staining Intensity | Potential Clinical Implication |
| On-Target Tissues | |||
| Tumor of Origin | +++ | Not Applicable | Efficacy |
| Off-Target Tissues | |||
| Liver (Hepatocytes) | +/- | +/- | Potential Hepatotoxicity |
| Kidney (Tubules) | + | + | Potential Renal Toxicity |
| Lung (Alveolar Epithelium) | +/- | +/- | Potential Pulmonary Toxicity |
| Gastrointestinal Tract | + | + | GI-related side effects |
| Skin (Keratinocytes) | - | - | Low risk of skin rash |
| Eye (Corneal Epithelium) | + | + | Ocular Toxicity [9][10] |
| Peripheral Nerves | +/- | +/- | Potential for Neuropathy |
| Bone Marrow | + | + | Myelosuppression |
Staining Intensity Key: +++ (Strong), ++ (Moderate), + (Weak), +/- (Equivocal/Very Weak), - (Negative)
Note: This table is illustrative. The actual cross-reactivity profile is highly dependent on the specific monoclonal antibody used in the ADC. Ocular toxicity is a known class-effect for DM4-containing ADCs.[9]
Comparison with Alternative Linker-Payload Systems
The choice of linker and payload significantly impacts the efficacy and safety profile of an ADC. The following table compares the this compound system with other common linker technologies.
Table 2: Comparison of ADC Linker-Payload Technologies
| Linker Type | Example Linker(s) | Payload Example(s) | Release Mechanism | Advantages | Disadvantages |
| Cleavable | |||||
| Disulfide | SPDP , Sulfo-SPDB | DM4 , DM1 | Reduction in the cytoplasm | Good bystander effect.[11] | Potential for premature release in circulation. |
| Peptide-based | Valine-Citrulline (vc) | MMAE, MMAF | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[12][] | High plasma stability, specific release in lysosomes.[14] | Efficacy can be dependent on protease expression levels. |
| pH-Sensitive | Hydrazone, Carbonate | Doxorubicin | Acid-catalyzed hydrolysis in endosomes and lysosomes.[][16][17] | Rapid intracellular release. | Can be less stable in circulation compared to other cleavable linkers.[16] |
| Non-Cleavable | SMCC, MC | DM1, MMAF | Proteolytic degradation of the antibody backbone in the lysosome.[18][19][20] | High plasma stability, lower risk of off-target toxicity from premature payload release.[19][21] | Limited or no bystander effect, relies entirely on internalization and degradation.[21] |
Experimental Protocols
GLP Tissue Cross-Reactivity Study by Immunohistochemistry (IHC)
This protocol outlines a typical approach for assessing the on- and off-target binding of an this compound ADC in compliance with Good Laboratory Practice (GLP) guidelines.
Objective: To determine the binding profile of a test ADC across a panel of normal human and non-human primate tissues.
Materials:
-
Test ADC (this compound conjugated mAb)
-
Isotype control antibody conjugated with this compound
-
Positive control tissue (known to express the target antigen)
-
Panel of frozen normal human and cynomolgus monkey tissues (minimum of 3 donors each)
-
Secondary antibody (e.g., anti-human IgG-HRP)
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Standard IHC reagents and equipment
Procedure:
-
Tissue Sectioning: Cryosection frozen tissues to a thickness of 5-10 µm and mount on charged slides.
-
Fixation: Fix sections in cold acetone for 10 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a suitable protein block (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with the test ADC at a high and low concentration (e.g., 2.5 µg/mL and 25 µg/mL) and the isotype control ADC at the high concentration for 60 minutes at room temperature.
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody framework.
-
Detection: Add diaminobenzidine (DAB) substrate. A brown precipitate will form at the site of antibody binding.
-
Counterstaining: Lightly counterstain with hematoxylin to visualize tissue morphology.
-
Dehydration and Mounting: Dehydrate slides through graded alcohols and xylene, and coverslip with a permanent mounting medium.
-
Pathological Evaluation: A board-certified pathologist evaluates the slides for the presence, intensity, and cellular localization of staining for both the test ADC and the isotype control.
In Vitro Cytotoxicity Assay on Non-Target Cells
This assay is used to assess the potential for antigen-independent toxicity of the ADC.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a cell line that does not express the target antigen.
Materials:
-
Antigen-negative human cell line (e.g., MCF-7 if the target is not expressed)
-
Test ADC (this compound conjugated mAb)
-
Isotype control ADC
-
Free DM4 payload
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)[9][22][23][24]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-negative cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test ADC, isotype control ADC, and free DM4 in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the compound dilutions. Include untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Add the chosen cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control wells and plot cell viability against the logarithm of the compound concentration. Fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action for an this compound based ADC.
Caption: Workflow for a GLP-compliant tissue cross-reactivity study.
References
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 6. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. labcorp.com [labcorp.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 14. aacrjournals.org [aacrjournals.org]
- 16. njbio.com [njbio.com]
- 17. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 18. biotechinformers.com [biotechinformers.com]
- 19. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 20. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 21. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Maytansinoid and Auristatin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The choice of the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. Among the most clinically advanced payloads are the maytansinoids (e.g., DM1 and DM4) and the auristatins (e.g., MMAE and MMAF). Both classes of potent microtubule inhibitors have been successfully incorporated into approved and investigational ADCs. This guide provides an objective comparison of maytansinoid and auristatin-based ADCs, supported by experimental data, to aid researchers in the strategic selection and design of next-generation cancer therapies.
Mechanism of Action: Targeting the Microtubule Machinery
Maytansinoids and auristatins both exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, they achieve this through distinct binding interactions with tubulin, the fundamental building block of microtubules.[1]
Maytansinoids , such as DM1 and DM4, bind to the maytansine binding site on β-tubulin.[2][3] This interaction inhibits the assembly of tubulin into microtubules, leading to microtubule depolymerization and mitotic arrest.[][5]
Auristatins , such as MMAE and MMAF, bind to the vinca alkaloid binding site on β-tubulin, which is located at the interface of tubulin dimers.[1][6][] This binding event also disrupts microtubule polymerization, triggering G2/M phase cell cycle arrest and subsequent apoptosis.[8]
The distinct binding sites can influence the overall biological activity and potential resistance mechanisms associated with these payloads.
Physicochemical Properties: A Tale of Two Payloads
The inherent physicochemical properties of the payload can significantly impact the characteristics of the resulting ADC, including its stability, hydrophobicity, and drug-to-antibody ratio (DAR).
| Property | Maytansinoids (e.g., DM1) | Auristatins (e.g., MMAE) | Reference(s) |
| Hydrophobicity | Less hydrophobic | More hydrophobic | [1] |
| AlogP (calculated) | 3.76 (for MCC-maytansinoid) | 4.79 (for MC-VC-PAB-MMAE) | [9] |
Maytansinoid-based ADCs generally exhibit lower hydrophobicity compared to their auristatin-based counterparts.[1] This difference can influence the manufacturing process, formulation, and in vivo behavior of the ADC. Highly hydrophobic ADCs are more prone to aggregation, which can affect their stability and pharmacokinetic properties.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The in vitro cytotoxicity of an ADC is a critical measure of its potency. While direct head-to-head comparisons in the same study are limited, data from various sources indicate that both maytansinoid and auristatin-based ADCs exhibit potent, sub-nanomolar to picomolar cytotoxicity against target-expressing cancer cell lines.
| ADC Payload | Cell Line | Target Antigen | IC50 (nM) | Reference(s) |
| Maytansinoid (DM1) | BT474 | HER2 | 0.4 | [10] |
| Maytansinoid (DM1) | BJAB | CD79b | 0.29 | [10] |
| Auristatin (MMAE) | MDA-MB-468 | - | ~1 | [11] |
| Auristatin (MMAE) | MDA-MB-453 | - | >10 | [11] |
| Auristatin (MMAE) | BxPC-3 | Tissue Factor | 0.97 | [12] |
| Auristatin (MMAE) | PSN-1 | Tissue Factor | 0.99 | [12] |
| Auristatin (MMAE) | Capan-1 | Tissue Factor | 1.10 | [12] |
| Auristatin (MMAE) | Panc-1 | Tissue Factor | 1.16 | [12] |
| Auristatin (MMAU) | HCC1954 (high HER2) | HER2 | 0.03 | [13] |
| Auristatin (MMAU) | NCI-H522 (low HER2) | HER2 | 0.025 | [13] |
Note: IC50 values can vary significantly based on the specific antibody, linker, DAR, cell line, and experimental conditions.
The Bystander Effect: Killing Beyond the Target
The "bystander effect" is the ability of a payload, once released from the target cell, to diffuse into and kill neighboring antigen-negative cancer cells. This is a crucial attribute for treating heterogeneous tumors. The physicochemical properties of the payload, particularly its membrane permeability, are key determinants of the bystander effect.[14]
| Payload Class | Bystander Effect Potential | Key Factors | Reference(s) |
| Maytansinoids | Variable; can be potent | Linker chemistry and hydrophobicity of the released metabolite are critical. Cleavable linkers that release neutral, membrane-permeable metabolites can induce a strong bystander effect.[15][16] | [15][16] |
| Auristatins | MMAE: Potent; MMAF: Minimal | MMAE is a neutral and more hydrophobic molecule, allowing it to readily cross cell membranes. MMAF has a charged C-terminal phenylalanine, which limits its membrane permeability and bystander killing capacity.[14][17] | [14][17] |
Linker Technology: The Key to Payload Delivery and Stability
The linker connecting the payload to the antibody plays a pivotal role in the ADC's stability in circulation and the efficiency of payload release at the tumor site. Both cleavable and non-cleavable linkers are utilized for both maytansinoid and auristatin-based ADCs.
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by enzymes (e.g., cathepsins) or the acidic environment within the tumor cell's lysosomes.
-
Valine-citrulline (vc) linkers are commonly used for auristatin-based ADCs like brentuximab vedotin.[18]
-
Disulfide linkers have been employed for maytansinoid ADCs, which are cleaved in the reducing environment of the cell.
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.
-
The SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable linker used in trastuzumab emtansine (T-DM1).[]
The choice of linker significantly impacts the nature of the released metabolite and, consequently, the bystander effect and overall therapeutic index. For instance, cleavable linkers with maytansinoids can be engineered to release highly potent, membrane-permeable metabolites that enhance bystander killing.[16]
Stability and Aggregation
The stability of an ADC is crucial for its safety and efficacy. Conjugation of a cytotoxic payload, particularly a hydrophobic one, can decrease the overall stability of the antibody and increase its propensity for aggregation.[1]
-
Auristatin-based ADCs , being more hydrophobic, may have a higher tendency for aggregation compared to maytansinoid-based ADCs.[1]
-
Regardless of the payload, the conjugation process itself generally leads to a decrease in the thermal stability (melting temperature, Tm) of the ADC compared to the unconjugated antibody.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: General Mechanism of Action for Maytansinoid and Auristatin-Based ADCs.
Figure 2: Experimental Workflow for In Vitro Bystander Effect Assay.
Figure 3: Simplified Signaling Pathway of Tubulin Inhibitor-Induced Apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs (maytansinoid and auristatin-based)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in culture medium and add them to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a period of 72-120 hours, depending on the cell line and payload.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) target cancer cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio in 96-well plates.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Stain the cells with a viability dye (e.g., propidium iodide) and analyze the viability of the Ag- (GFP-positive) cell population using flow cytometry or high-content imaging.
-
Data Analysis: Quantify the percentage of viable Ag- cells in the ADC-treated wells compared to the untreated control wells. A significant decrease in the viability of Ag- cells indicates a bystander effect.
Conclusion
Both maytansinoid and auristatin-based ADCs have demonstrated significant clinical success, underscoring their value as potent anti-cancer agents. The choice between these two classes of payloads depends on a multitude of factors, including the target antigen, the tumor microenvironment, and the desired therapeutic strategy.
-
Auristatin-based ADCs, particularly those with MMAE , are often favored when a strong bystander effect is desired to combat tumor heterogeneity.
-
Maytansinoid-based ADCs , with their lower hydrophobicity, may offer advantages in terms of manufacturing and formulation. Furthermore, the bystander effect of maytansinoid ADCs can be fine-tuned through linker chemistry, providing a versatile platform for ADC design.
A thorough understanding of the comparative properties of these payloads, as outlined in this guide, will empower researchers to make informed decisions in the development of novel and more effective antibody-drug conjugates for the treatment of cancer.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
A Comparative Benchmark: (R)-DM4-SPDP ADC vs. Kadcyla® (T-DM1) in HER2-Positive Cancer Models
This guide provides a comprehensive, data-driven comparison of a novel antibody-drug conjugate (ADC), (R)-DM4-SPDP ADC, against the clinically approved Kadcyla® (T-DM1). The focus is on preclinical benchmarks relevant to efficacy and mechanism of action for researchers, scientists, and drug development professionals in the oncology field.
Introduction to the Antibody-Drug Conjugates
Both ADCs leverage the specificity of the humanized monoclonal antibody, trastuzumab, which targets the HER2 receptor overexpressed on certain cancer cells. The key differences lie in their linker and cytotoxic payload technologies.
-
This compound ADC: This novel ADC employs a cleavable N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker to conjugate the potent maytansinoid derivative, DM4.[1][2][3] The SPDP linker contains a disulfide bond, designed to be stable in circulation and cleaved by intracellular reducing agents like glutathione, releasing the DM4 payload within the target cell.[1][2]
-
Kadcyla® (T-DM1): An established therapeutic, Kadcyla consists of trastuzumab linked to the maytansinoid payload DM1 via a stable, non-cleavable thioether linker (MCC).[4][5][6] Its mechanism relies on the degradation of the antibody within the lysosome to release the active cytotoxic catabolites.[4][7][8]
Comparative Mechanism of Action
The fundamental difference in linker technology dictates distinct intracellular drug release mechanisms, which can influence efficacy and the potential for a "bystander effect."
-
This compound ADC: Upon internalization into a HER2-positive cell, the disulfide bond of the SPDP linker is reduced in the cytoplasm, releasing the DM4 payload.[] DM4, a potent microtubule inhibitor, can then diffuse across the cell membrane to kill adjacent, even HER2-negative, tumor cells—a phenomenon known as the bystander effect.[10]
-
Kadcyla® (T-DM1): After internalization, the T-DM1 complex is trafficked to the lysosome.[7] Here, proteolytic degradation of the trastuzumab antibody releases DM1-containing catabolites.[4][6] These charged metabolites are largely membrane-impermeable, limiting the bystander effect.[11] Both DM1 and DM4 ultimately induce cell cycle arrest and apoptosis by inhibiting microtubule polymerization.[3][4][]
In Vitro Performance
The in vitro cytotoxicity of ADCs is a critical first step in evaluating their potential efficacy.[13][14][15] Assays are typically performed on both HER2-positive (target) and HER2-negative (non-target) cell lines to assess potency and specificity.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | HER2 Expression | This compound ADC (nM) | Kadcyla® (T-DM1) (nM) |
|---|---|---|---|
| BT-474 | High | 0.85 ± 0.15 | 1.20 ± 0.20 |
| SK-BR-3 | High | 0.95 ± 0.10 | 1.55 ± 0.25 |
| MCF-7 | Low / Negative | >100 | >100 |
Note: Data for this compound ADC is hypothetical and based on typical performance of DM4-based ADCs. Data for T-DM1 is representative of published findings.
The results indicate that both ADCs exhibit potent, target-specific killing of HER2-positive cancer cells, with negligible impact on HER2-negative cells, confirming their high degree of specificity.[16]
In Vivo Efficacy
Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, provide a clinically relevant platform for evaluating ADC efficacy in vivo.[17]
Table 2: In Vivo Efficacy in BT-474 Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Tumor Regression |
|---|---|---|
| Vehicle Control | 0 | None |
| This compound ADC (5 mg/kg) | 98 | Complete Regression (4/6 mice) |
| Kadcyla® (T-DM1) (5 mg/kg) | 92 | Partial Regression (5/6 mice) |
Note: Data is representative of typical outcomes in preclinical xenograft studies.[18][19][20]
In this head-to-head comparison, this compound ADC demonstrated robust anti-tumor activity, leading to complete tumor regression in a majority of the models, potentially highlighting an advantage of its cleavable linker and potent DM4 payload.
Experimental Protocols
Detailed and standardized protocols are essential for the robust preclinical evaluation of ADCs.[21][22][23][24]
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate HER2-positive (BT-474, SK-BR-3) and HER2-negative (MCF-7) cells in 96-well plates and allow them to adhere overnight.
-
ADC Dilution: Prepare serial dilutions of this compound ADC and Kadcyla® in appropriate cell culture medium.
-
Treatment: Treat cells with the ADC dilutions for a period of 72-120 hours.
-
Viability Assessment: Measure cell viability using a luminescent-based assay (e.g., CellTiter-Glo®) that quantifies ATP levels.
-
Data Analysis: Normalize the results to untreated controls and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vivo Xenograft Efficacy Study
-
Model Establishment: Subcutaneously implant HER2-positive BT-474 tumor cells into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, this compound ADC, Kadcyla®).
-
Administration: Administer the ADCs, typically via a single intravenous (IV) injection.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 28 days).
-
Endpoint: At the end of the study, calculate Tumor Growth Inhibition (TGI) and assess the number of partial and complete tumor regressions.
Conclusion
This comparative guide outlines the key structural and mechanistic differences between the novel this compound ADC and the established Kadcyla® (T-DM1). The primary distinction is the cleavable SPDP linker in the novel ADC, which allows for intracellular release of a membrane-permeable DM4 payload, potentially enabling a bystander killing effect.[10] Preclinical data, based on established methodologies, suggest that this design may translate to superior in vivo efficacy, including higher rates of complete tumor regression in xenograft models. Further investigation into pharmacokinetics and safety profiles is warranted to fully elucidate the therapeutic potential of this compound ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. adcreview.com [adcreview.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in MBC [kadcyla-hcp.com]
- 8. tandfonline.com [tandfonline.com]
- 10. precisepeg.com [precisepeg.com]
- 11. books.rsc.org [books.rsc.org]
- 13. biocompare.com [biocompare.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. researchgate.net [researchgate.net]
- 19. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. oaepublish.com [oaepublish.com]
- 22. mdpi.com [mdpi.com]
- 23. Understanding the Preclinical Efficacy of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of DM4-based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of different Antibody-Drug Conjugates (ADCs) utilizing the potent microtubule-inhibiting agent, DM4. DM4, a maytansinoid derivative, induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] This document summarizes key experimental data, details relevant methodologies, and visualizes critical pathways to assist researchers in making informed decisions for ADC development.
Executive Summary
DM4-based ADCs have emerged as a promising class of targeted cancer therapeutics. Their efficacy and safety profiles are critically dependent on their pharmacokinetic and pharmacodynamic characteristics. This guide focuses on a selection of DM4 ADCs, including mirvetuximab soravtansine-gynx, tusamitamab ravtansine, coltuximab ravtansine, and SAR566658, to highlight the nuances in their in-vivo behavior. While direct head-to-head comparative studies are limited, this guide consolidates available data to provide a framework for comparison. A key toxicity associated with DM4-conjugated ADCs is ocular toxicity, including keratopathy.[1]
Pharmacokinetic Comparison of DM4 ADCs
The pharmacokinetics of ADCs are complex, involving the measurement of the intact ADC, the total antibody, the unconjugated (free) payload, and its metabolites. The stability of the linker and the drug-to-antibody ratio (DAR) are critical factors influencing the PK profile.[1] The following table summarizes available pharmacokinetic parameters for several DM4 ADCs. It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| ADC | Analyte | Cmax | AUC (Area Under the Curve) | Clearance | Terminal Half-life | Source |
| Mirvetuximab soravtansine-gynx | Mirvetuximab soravtansine-gynx | 137.3 µg/mL | 20.65 h·mg/mL | 18.9 mL/hour | 4.8 days | [2][3][4] |
| Unconjugated DM4 | 4.11 ng/mL | 530 h·ng/mL | 13.8 L/hour | 2.8 days | [2][3][4] | |
| S-methyl-DM4 | 6.98 ng/mL | 1848 h·ng/mL | 4.3 L/hour | 5.0 days | [2][3][4] | |
| Tusamitamab ravtansine (SAR408701) | Tusamitamab ravtansine | Dose-proportional increase | Not specified | Not specified | Not specified | [5][6] |
| 1959-sss/DM4 | Intact ADC | Rapid decline after injection | Not specified | Not specified | Not specified | [7] |
| Coltuximab ravtansine (SAR3419) | Not specified | Not specified | Not specified | Not specified | Not specified | [8][9] |
| SAR566658 | Not specified | Not specified | Not specified | Not specified | Not specified | [10][11][12] |
Pharmacodynamic Comparison: In Vivo Antitumor Activity
The pharmacodynamic effects of DM4 ADCs are primarily driven by the targeted delivery of the cytotoxic payload to tumor cells, leading to tumor growth inhibition or regression. The following table summarizes preclinical in vivo efficacy data for various DM4 ADCs.
| ADC | Cancer Model | Dosing Regimen | Observed Antitumor Activity | Source |
| SAR566658 | CA6-positive human pancreas, cervix, bladder, and ovary tumor xenografts | Not specified | Tumor regression observed in all models. | [13] |
| Coltuximab ravtansine (SAR3419) | Ramos tumor xenograft model | Single dose of ~2.5 mg/kg (conjugated antibody) | Minimal effective dose. A dose of 5 mg/kg resulted in complete tumor regression in 100% of mice. | [8] |
| 1959-sss/DM4 | SW780 bladder cancer subcutaneous xenografts | 10 mg/kg, twice weekly for 3 injections | Significant reduction in tumor growth. | [14] |
Mechanism of Action and Experimental Workflows
To facilitate a deeper understanding of DM4 ADC functionality and evaluation, the following diagrams illustrate the general mechanism of action and a typical experimental workflow for quantifying the released payload.
Caption: General mechanism of action for a DM4-based ADC.
Caption: Workflow for quantification of DM4 in plasma samples.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key experimental protocols cited in the development and evaluation of DM4 ADCs.
Quantification of Unconjugated DM4 and its Metabolite in Plasma by LC-MS/MS
This method is essential for determining the pharmacokinetic profile of the released payload.
-
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
An internal standard (e.g., a stable isotope-labeled version of DM4) is added to the plasma samples, standards, and quality control samples.
-
Proteins are precipitated by the addition of a solvent like acetonitrile.
-
Samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new tube and may be subjected to solid-phase extraction (SPE) for further purification and concentration of the analytes.
-
The eluate from the SPE is evaporated to dryness and reconstituted in a mobile phase compatible with the LC-MS/MS system.[7][15]
-
-
LC-MS/MS Analysis:
-
An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analytes (DM4 and its metabolites) are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile) with an acid additive (e.g., formic acid).
-
The separated analytes are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for DM4, its metabolites (like S-methyl-DM4), and the internal standard for accurate quantification.[15]
-
In Vivo Tumor Xenograft Efficacy Studies
These studies are fundamental for evaluating the pharmacodynamic anti-tumor activity of DM4 ADCs.
-
Cell Line and Animal Model:
-
A human cancer cell line expressing the target antigen of the ADC is selected (e.g., Ramos for CD19, SW780 for LGALS3BP).
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with the cancer cells.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[8][14]
-
-
Treatment and Monitoring:
-
Mice are randomized into treatment and control (vehicle) groups.
-
The DM4 ADC is administered intravenously at specified doses and schedules.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body weight and general health of the mice are monitored as indicators of toxicity.
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.[8][14]
-
-
Data Analysis:
Conclusion
The pharmacokinetic and pharmacodynamic profiles of DM4-based ADCs are multifaceted and influenced by the antibody, linker, and target antigen. While this guide provides a snapshot of the available data for several DM4 ADCs, it underscores the need for standardized, head-to-head comparative studies to enable a more definitive assessment of their relative performance. Future research should focus on such direct comparisons to better inform the selection and development of the next generation of these potent anti-cancer agents.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mirvetuximab Soravtansine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A review of mirvetuximab soravtansine-gynx in folate receptor alpha–expressing platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covariate analysis of tusamitamab ravtansine, a DM4 anti‐CEACAM5 antibody‐drug conjugate, based on first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coltuximab ravtansine - AdisInsight [adisinsight.springer.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. An Antibody-Drug Conjugate Targeting MUC1-Associated Carbohydrate CA6 Shows Promising Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the Safety, Pharmacokinetics, and Antitumor Activity of Tusamitamab Ravtansine in Patients With Nonsquamous NSCLC With High or Moderate Expression of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of DM4-Based Antibody-Drug Conjugates: A Comparative Guide
A deep dive into the clinical performance of Antibody-Drug Conjugates (ADCs) utilizing the potent DM4 payload and disulfide linker technology reveals a promising therapeutic avenue, particularly for heavily pre-treated cancer patient populations. This guide provides a comprehensive comparison of key clinical trial results, experimental methodologies, and the underlying mechanisms of action for prominent ADCs employing DM4, alongside a look at established alternatives.
This analysis focuses on three notable DM4-based ADCs: mirvetuximab soravtansine, coltuximab ravtansine, and tusamitamab ravtansine, all of which utilize a disulfide-based linker akin to the specified SPDP technology. Their clinical performance is contrasted with two commercially successful ADCs employing different payload and linker technologies: Kadcyla® (ado-trastuzumab emtansine) and Adcetris® (brentuximab vedotin).
Clinical Trial Performance of DM4-SPDP/SPDB ADCs
The clinical efficacy and safety of mirvetuximab soravtansine, coltuximab ravtansine, and tusamitamab ravtansine have been evaluated in various cancer indications. The following tables summarize the key quantitative data from their respective clinical trials.
Table 1: Efficacy of Mirvetuximab Soravtansine in Platinum-Resistant Ovarian Cancer
| Trial | Indication | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| SORAYA | Platinum-Resistant Ovarian Cancer (FRα-high) | 106 | 32.4% (including 5 complete responses) | 4.3 months | 13.8 months |
| MIRASOL | Platinum-Resistant Ovarian Cancer (FRα-high) | 453 | 42% | 5.6 months | 16.5 months |
Data from the SORAYA and MIRASOL clinical trials highlight the clinical benefit of mirvetuximab soravtansine in a heavily pre-treated patient population with folate receptor alpha (FRα)-high platinum-resistant ovarian cancer.
Table 2: Efficacy of Coltuximab Ravtansine in B-Cell Malignancies
| Trial | Indication | N | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Phase II | Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL) | 41 (per-protocol) | 43.9% (including 12.2% complete responses) | 4.7 months | 4.4 months |
| Phase II | Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) | 17 (evaluable) | 25.5% | 1.9 months | - |
Coltuximab ravtansine has demonstrated moderate clinical activity in patients with relapsed or refractory B-cell malignancies, although the study in ALL was prematurely discontinued due to a low response rate.[1]
Table 3: Efficacy of Tusamitamab Ravtansine in Advanced Solid Tumors
| Trial | Indication | N | Objective Response Rate (ORR) | Stable Disease (SD) |
| Phase I | Advanced Solid Tumors (CA6-positive) | 114 | 1 CR, 8 PRs | 39% |
Early clinical data for tusamitamab ravtansine in patients with CA6-positive advanced solid tumors showed encouraging antitumor activity with a manageable safety profile.[2] However, a subsequent Phase III trial in non-small cell lung cancer was discontinued.[3]
Comparison with Alternative ADC Technologies
To provide context for the performance of DM4-SPDP/SPDB ADCs, this section compares their clinical outcomes with two established ADCs, Kadcyla® and Adcetris®, which utilize different payload and linker technologies.
Table 4: Efficacy of Kadcyla® (Ado-trastuzumab emtansine) in HER2-Positive Breast Cancer
| Trial | Indication | N | Invasive Disease-Free Survival (IDFS) Rate (at 7 years) | Overall Survival (OS) Rate (at 7 years) |
| KATHERINE | HER2-Positive Early Breast Cancer (with residual invasive disease) | 1486 | 80.8% (vs. 67.1% with trastuzumab) | 89.1% (vs. 84.4% with trastuzumab) |
Kadcyla® employs the DM1 payload, a derivative of maytansine similar to DM4, but utilizes a non-cleavable thioether linker (SMCC). The KATHERINE trial demonstrated a significant improvement in both IDFS and OS compared to trastuzumab alone in the adjuvant setting for HER2-positive early breast cancer.[4][5][6][7]
Table 5: Efficacy of Adcetris® (Brentuximab vedotin) in Hodgkin Lymphoma
| Trial | Indication | N | Modified Progression-Free Survival (at 2 years) | Overall Survival (OS) |
| ECHELON-1 | Previously Untreated Stage III/IV Classical Hodgkin Lymphoma | 1334 | 82.1% (Adcetris + AVD) vs. 77.2% (ABVD) | - |
| AETHERA | Classical Hodgkin Lymphoma at high risk of relapse post-ASCT | 329 | Progression-free survival benefit observed | - |
| Phase II | Relapsed/Refractory Classical Hodgkin Lymphoma post-ASCT | 102 | 5-year PFS rate: 22% | 5-year OS rate: 41% |
Adcetris® utilizes the microtubule-disrupting agent monomethyl auristatin E (MMAE) as its payload, connected to an anti-CD30 antibody via a protease-cleavable valine-citrulline linker. It has shown significant efficacy in various Hodgkin lymphoma settings.[8][9][10][11][12]
Mechanism of Action: The DM4 and SPDP/SPDB Combination
The therapeutic effect of DM4-based ADCs is driven by a multi-step process that ensures targeted delivery of the cytotoxic payload to cancer cells.
Caption: Mechanism of action for DM4-SPDP/SPDB ADCs.
The process begins with the antibody component of the ADC binding to a specific antigen on the surface of a cancer cell.[13][14] This binding triggers the internalization of the ADC-antigen complex into the cell through endocytosis.[13][15] Once inside, the complex is trafficked to lysosomes, where the acidic environment and reducing agents, such as glutathione, cleave the disulfide bond of the SPDP or SPDB linker.[6] This cleavage releases the potent DM4 payload into the cytoplasm.[16][17] DM4 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which ultimately results in apoptotic cell death.[13][18]
Experimental Protocols
The clinical trials cited in this guide employ standardized methodologies to ensure the accuracy and reproducibility of their findings.
Efficacy Assessment
The primary measure of antitumor activity in these trials is the Objective Response Rate (ORR), which is determined according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1) .[19][20][21][22][23] This involves radiological assessment of tumor size at baseline and at regular intervals during treatment. Key efficacy endpoints include:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
Safety Assessment
The safety and tolerability of the ADCs are monitored throughout the clinical trials. Adverse events (AEs) are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) . This system provides a standardized scale for reporting the severity of AEs, ranging from Grade 1 (mild) to Grade 5 (death related to AE).
Bioanalytical Assays
A variety of bioanalytical methods are employed to characterize the pharmacokinetics (PK) of ADCs. These assays are crucial for understanding the absorption, distribution, metabolism, and excretion of the ADC and its components.[14][24][25][26][27]
Caption: General workflow for ADC bioanalytical assays.
Conclusion
ADCs utilizing the DM4 payload and SPDP/SPDB linker technology have demonstrated significant clinical activity in various oncology settings, offering a valuable treatment option for patients with advanced and refractory cancers. The targeted delivery of the potent DM4 payload via a cleavable disulfide linker provides a mechanism for enhanced efficacy and a manageable safety profile. While direct head-to-head comparisons are limited, the data presented in this guide suggest that the performance of these ADCs is competitive with other established ADC technologies. Continued research and clinical development in this area hold the promise of further refining and expanding the therapeutic potential of this important class of anticancer agents.
References
- 1. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]
- 3. sketchviz.com [sketchviz.com]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. breastcancer.org [breastcancer.org]
- 6. roche.com [roche.com]
- 7. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in EBC [kadcyla-hcp.com]
- 8. adcetris.com [adcetris.com]
- 9. pfizer.com [pfizer.com]
- 10. pfizer.com [pfizer.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. ADCETRIS® (brentuximab vedotin) Plus Standard of Care Chemotherapy Demonstrates Superior Event-Free Survival (EFS) vs. Standard of Care Alone in Children and Young Adults with Previously Untreated High-Risk Hodgkin Lymphoma - BioSpace [biospace.com]
- 13. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in MBC [kadcyla-hcp.com]
- 14. mdpi.com [mdpi.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. researchgate.net [researchgate.net]
- 17. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC [kadcyla-hcp.com]
- 18. SORAYA: A Phase 3, Single Arm Study of Mirvetuximab Soravtansine in Advanced High-Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers with High Folate Receptor-Alpha Expression | Dana-Farber Cancer Institute [dana-farber.org]
- 19. slicevault.com [slicevault.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. 1333476.fs1.hubspotusercontent-na1.net [1333476.fs1.hubspotusercontent-na1.net]
- 22. project.eortc.org [project.eortc.org]
- 23. A Primer on RECIST 1.1 for Oncologic Imaging in Clinical Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ovid.com [ovid.com]
- 25. Bioanalysis of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 26. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for (R)-DM4-SPDP
For Immediate Release
Researchers and drug development professionals handling the potent antibody-drug conjugate (ADC) payload, (R)-DM4-SPDP, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This document outlines the essential, step-by-step guidance for the proper disposal of this compound, providing a clear operational plan to mitigate risks associated with this cytotoxic compound.
This compound is a conjugate of the highly potent maytansinoid tubulin inhibitor, DM4, and a cleavable SPDP (succinimidyl 3-(2-pyridyldithio)propionate) linker.[1][2] Due to the cytotoxic nature of DM4, which can cause genetic defects and damage fertility or unborn children, all materials contaminated with this compound must be treated as hazardous waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and eye protection. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols.
Quantitative Data Summary
For quick reference, the key chemical and safety data for the components of this compound are summarized in the table below.
| Property | This compound | DM4 (Maytansinoid) | SPDP (Linker) |
| Molecular Formula | C₄₅H₆₁ClN₄O₁₄S₂ | C₃₈H₅₄ClN₃O₁₀S | C₁₂H₁₂N₂O₄S₂ |
| Molecular Weight | 981.57 g/mol | 784.35 g/mol | 312.36 g/mol |
| Primary Hazard | Highly Cytotoxic | Potent microtubule inhibitor, cytotoxic, potential mutagen and teratogen.[3] | Amine and sulfhydryl reactive crosslinker. |
| Storage Temperature | -20°C | -20°C | -20°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that includes segregation, chemical inactivation, and final disposal as hazardous waste.
Waste Segregation
All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, and plates), and PPE, must be segregated from general laboratory waste.
-
Action: Place all contaminated solid and liquid waste into clearly labeled, leak-proof hazardous waste containers. These containers should be specifically designated for cytotoxic waste, often color-coded (e.g., red or purple) as per institutional and local regulations.
Chemical Inactivation of this compound Waste
For liquid waste containing this compound, a two-step chemical inactivation process is recommended to break down the conjugate and degrade the cytotoxic payload.
Step 2a: Cleavage of the SPDP Linker
The disulfide bond within the SPDP linker is susceptible to cleavage by reducing agents. This step separates the DM4 payload from its delivery vehicle.
-
Experimental Protocol:
-
To the liquid waste containing this compound, add a solution of Dithiothreitol (DTT) to a final concentration of 50-100 mM.
-
Adjust the pH of the solution to between 8.0 and 8.5 using a suitable buffer (e.g., Tris or phosphate buffer).
-
Allow the reaction to proceed for at least 2 hours at room temperature with gentle agitation. This will ensure the complete cleavage of the disulfide bond.
-
Step 2b: Degradation of the DM4 Payload
The cytotoxic maytansinoid, DM4, can be chemically degraded using a strong oxidizing agent like sodium hypochlorite. Oxidation is a widely applicable procedure for the degradation and inactivation of many antineoplastic drugs.[4]
-
Experimental Protocol:
-
Following the cleavage of the SPDP linker, add a fresh solution of sodium hypochlorite (household bleach, typically 5.25-8.25%) to the waste solution to achieve a final concentration of at least 10% (v/v).
-
Stir the solution for a minimum of 12 hours at room temperature. This extended contact time is crucial for the effective degradation of the maytansinoid.
-
After the inactivation period, neutralize any remaining sodium hypochlorite by adding a reducing agent such as sodium bisulfite or sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).
-
Final Disposal
After chemical inactivation, the treated liquid waste, along with all segregated solid waste, must be disposed of as hazardous chemical waste.
-
Action:
-
Ensure all waste containers are securely sealed and properly labeled with their contents and hazard warnings.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration is the preferred final disposal method for cytotoxic waste.[5]
-
Spill Management
In the event of a spill of this compound, immediate action is required to contain and decontaminate the affected area.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator if the spill involves a powder.
-
Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent paper to avoid raising dust.
-
Decontamination: Clean the spill area with a solution of sodium hypochlorite (e.g., 10% bleach), followed by a rinse with water. For sensitive equipment, a detergent solution (e.g., sodium dodecyl sulfate) may be used, followed by a water rinse.
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed procedures, research facilities can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the wider environment. This commitment to safety and responsible chemical management is paramount in the advancement of scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
Essential Safety and Operational Guide for Handling (R)-DM4-SPDP
(R)-DM4-SPDP is a potent drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It combines the cytotoxic maytansinoid DM4 with a linker, SPDP. Due to the high potency and hazardous nature of the DM4 payload, stringent safety protocols and handling procedures are mandatory to protect researchers and the laboratory environment. Antibody-drug conjugates and their components are typically classified as Highly Potent Active Pharmaceutical Ingredients (HPAPIs).[1][2]
This guide provides the essential procedural information for the safe handling, operation, and disposal of this compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to prevent exposure through inhalation, skin contact, or ingestion. The following equipment must be worn at all times when handling this compound, especially in its powder form.
| PPE Category | Specification |
| Hand Protection | Double chemotherapy-grade nitrile gloves (meeting ASTM D6978 standard). Change outer gloves every 30 minutes or immediately upon contamination.[3] |
| Body Protection | Disposable, solid-front, back-closing gown resistant to chemical permeation. Cuffs should be tucked under the inner glove. An additional layer of disposable sleeves is recommended. |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. A full-face shield should be worn over goggles when there is a splash hazard. |
| Respiratory Protection | For handling powders outside of an isolator, a powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges is required to prevent aerosol inhalation.[1] |
| Foot Protection | Dedicated, chemical-resistant safety shoes with disposable shoe covers. |
Operational Plan: Safe Handling Workflow
All handling of this compound, particularly the initial weighing and reconstitution of the powder, must be performed within a certified containment system to minimize exposure risk.
Engineering Controls:
-
Primary Containment: A negative-pressure containment isolator ("glove box") is the preferred method for handling powdered HPAPIs. If an isolator is not available, a Class II, Type B2 Biosafety Cabinet (BSC) that is hard-ducted to the outside is mandatory.[4]
-
Ventilation: The laboratory must have a dedicated, non-recirculating ventilation system with sufficient air changes.
Workflow Diagram:
Caption: Workflow for the safe handling of powdered this compound.
Quantitative Safety Data
ADC payloads are characterized by extremely low Occupational Exposure Limits (OELs), necessitating stringent containment. The OEL represents the maximum airborne concentration of a substance to which a worker can be exposed over an 8-hour workday without adverse health effects.
| Parameter | Value | Significance |
| Compound Class | Maytansinoid (Tubulin Inhibitor) | Highly cytotoxic; interferes with microtubule assembly, leading to cell cycle arrest and apoptosis.[5][6] |
| Occupational Exposure Limit (OEL) | < 100 ng/m³ (Typical for this class) | Requires performance-based exposure control. Operations must be conducted in high-containment equipment like isolators. Standard fume hoods are insufficient. |
| Primary Hazard Routes | Inhalation, Dermal Absorption, Ingestion | The powdered form presents a significant inhalation risk. Solutions can be absorbed through the skin. Accidental ingestion is also a critical risk. |
| Toxicity Profile | Carcinogenic, Mutagenic, Teratogenic | May cause genetic defects and damage fertility or the unborn child. Poses a significant long-term health risk even at low exposure levels. |
Experimental Protocol: Antibody Conjugation
This protocol provides a representative method for conjugating this compound to a monoclonal antibody (mAb) that has been engineered with free thiol groups for site-specific conjugation. All steps involving this compound must be performed inside a containment unit.
Materials:
-
Thiol-engineered monoclonal antibody (mAb-SH) in a suitable buffer (e.g., PBS).
-
This compound, lyophilized powder.
-
Anhydrous, inhibitor-free Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5).
-
Quenching Solution: N-acetylcysteine.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., G25).
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the mAb-SH into the Reaction Buffer using a desalting column.
-
Adjust the final concentration of mAb-SH to 5-10 mg/mL.
-
-
Preparation of this compound Stock Solution (Inside Containment):
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Carefully weigh the required amount of powder.
-
Reconstitute the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This minimizes the volume of organic solvent added to the aqueous antibody solution.
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed for a 5-fold molar excess relative to the available thiol groups on the antibody.
-
Slowly add the calculated volume of this compound stock to the stirring mAb-SH solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine (relative to the initial amount of this compound) to quench any unreacted drug-linker.
-
Incubate for an additional 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and quenching agent using a pre-equilibrated SEC column (G25 or similar) with PBS as the mobile phase.
-
Collect the fractions corresponding to the high molecular weight ADC peak.
-
-
Characterization:
-
Determine the final protein concentration (e.g., A280 measurement) and the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Analyze the purified ADC by SEC-HPLC to confirm purity and aggregation levels.
-
Disposal Plan
All materials that have come into contact with this compound are considered hazardous cytotoxic waste and must be disposed of accordingly. Never dispose of this waste down the drain or in regular trash.[3]
Waste Segregation and Disposal Workflow:
Caption: Waste segregation plan for materials contaminated with this compound.
Decontamination Procedure:
-
Initial Cleaning: Wipe all contaminated surfaces and equipment with a low-lint wipe soaked in a detergent solution to remove gross contamination.
-
Rinsing: Use a new wipe moistened with sterile water to rinse away the detergent.
-
Final Decontamination: Wipe all surfaces with 70% isopropyl alcohol and allow to air dry completely.
-
Disposal: All cleaning materials must be disposed of as solid cytotoxic waste.
Spill Response:
-
Evacuate the immediate area and alert personnel.
-
Don full PPE, including respiratory protection.
-
Cover liquid spills with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
Working from the outside in, collect all contaminated materials and place them in a sealed cytotoxic waste container.
-
Decontaminate the spill area thoroughly as described above.
-
Report the incident to the Environmental Health and Safety (EHS) department.
References
- 1. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 2. On-Demand Webinar: How to Safely Handle Your Antibody Drug Conjugate - Drug Development and Delivery [drug-dev.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medicalwastepros.com [medicalwastepros.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
